molecular formula C9H11ClN2O B1523733 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251923-62-2

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Cat. No.: B1523733
CAS No.: 1251923-62-2
M. Wt: 198.65 g/mol
InChI Key: PRRLNANRUDWRIT-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRLNANRUDWRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride: A Core Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. Contrary to evaluation as a pharmacologically active agent, current scientific literature and patent filings establish this compound's primary significance as a core chemical intermediate. Its mechanism of action is therefore best understood through the lens of chemical synthesis and reactivity. This document elucidates its physicochemical properties, outlines its pivotal role as a precursor in the synthesis of pharmaceutically relevant molecules, details proposed synthetic methodologies for its preparation, and explores the latent biological potential of its structural class. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile chemical building block.

Introduction and Primary Identification

This compound is a bifunctional organic compound featuring a primary amine and a nitrile group, linked by a phenoxy ether scaffold. While a direct pharmacological mechanism of action for this specific molecule is not documented in peer-reviewed literature, its chemical architecture makes it a valuable precursor in multi-step organic syntheses. Patents frequently cite its related structures as intermediates in the manufacturing of active pharmaceutical ingredients (APIs), particularly the gastroprokinetic agent, Itopride.[1][2][3][4] Therefore, the "core function" of this compound is its utility as a reactive intermediate, enabling the construction of more complex molecular targets.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The data below has been aggregated from chemical databases and supplier specifications.[5][6]

PropertyValueSource
CAS Number 1251923-62-2AccelaChem[6]
Molecular Formula C₉H₁₁ClN₂OAccelaChem[6]
Molecular Weight 198.65 g/mol AccelaChem[6]
Predicted XlogP 0.5PubChemLite[5]
Monoisotopic Mass 162.07932 DaPubChemLite[5]
Purity ≥95% (Typical)AccelaChem[6]

Core Application: A Precursor in Itopride Synthesis

The primary documented utility of structures related to 2-[4-(Aminomethyl)phenoxy]acetonitrile is in the synthesis of Itopride Hydrochloride. Itopride is a potent prokinetic agent that functions through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition, which synergistically increases gastrointestinal motility.[7]

While this specific hydrochloride salt is not the direct precursor, its core structure is central to forming the key intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine. The synthesis logic involves the transformation of the nitrile and aminomethyl groups into the final structure required for Itopride. The following diagram illustrates a plausible synthetic pathway where a related precursor, 4-hydroxybenzonitrile, is used to generate a key benzylamine intermediate.

G cluster_0 Step 1: Etherification (Williamson Synthesis) cluster_1 Step 2: Reduction of Nitrile cluster_2 Step 3: Amidation cluster_3 Step 4: Salt Formation A 4-Hydroxybenzonitrile C 4-[2-(Dimethylamino)ethoxy]benzonitrile A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-(Dimethylamino)ethyl chloride B->C D 4-[2-(Dimethylamino)ethoxy]benzylamine (Key Itopride Intermediate) C->D Reducing Agent (e.g., Raney Nickel, H2) F Itopride D->F Tertiary Amine Base E 3,4-Dimethoxybenzoyl chloride E->F G Itopride Hydrochloride F->G HCl in Isopropanol

Caption: Plausible synthetic pathway to Itopride Hydrochloride.

This workflow underscores the importance of the phenoxyacetonitrile scaffold. The nitrile group serves as a masked aminomethyl group, which can be revealed through a reduction reaction. This strategic use of a stable nitrile as a precursor to a more reactive amine is a common and effective tactic in multi-step synthesis.

Proposed Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile

The synthesis of the title compound itself can be logically designed based on established organic chemistry reactions. A probable and efficient method involves two key steps: a Williamson ether synthesis to form the phenoxyacetonitrile core, followed by the reduction of a nitro group to the required aminomethyl functionality.

Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Synthesis of 2-(4-Nitrophenoxy)acetonitrile

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (250 mL).

  • Addition of Reagent: While stirring, add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 16-20 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid salts and wash with acetone. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of 2-(4-Nitrophenoxy)acetonitrile to 2-[4-(Aminomethyl)phenoxy]acetonitrile

  • Reaction Setup: In a hydrogenation vessel, dissolve the 2-(4-nitrophenoxy)acetonitrile (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-5 Kg/cm²) and stir vigorously at room temperature for 15-20 hours.[2]

  • Workup: Carefully filter the catalyst from the reaction mixture. The filtrate contains the desired amine.

  • Salt Formation: To generate the hydrochloride salt, cool the filtrate in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in a non-aqueous solvent like isopropanol until precipitation is complete.[2]

  • Isolation: Collect the precipitated solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrochloride Salt Formation A 4-Nitrophenol C 2-(4-Nitrophenoxy)acetonitrile A->C K2CO3, Acetone B Chloroacetonitrile B->C D 2-[4-(Aminomethyl)phenoxy]acetonitrile C->D Raney Nickel, H2 E 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride D->E HCl (gas or solution)

Caption: Proposed synthetic workflow for the title compound.

Survey of Biological Activities in Structurally Related Compounds

While this compound itself lacks documented biological activity, its core structure—the phenoxyacetonitrile moiety—is present in various compounds that exhibit a range of biological effects. This suggests that the scaffold could be a valuable starting point for medicinal chemistry and agrochemical research. It is crucial to reiterate that these activities are not intrinsic to the title compound but are properties of its structural relatives.

Compound ClassBiological ActivityReference
2-Phenoxy-N-phenylacetamides Antitubercular, Anticancer, AntiviralMDPI[8]
Substituted Phenylhydrazono-phenylacetonitriles Pesticidal (Miticidal, Insecticidal)PubMed[9]
Phenoxy Herbicides (e.g., 2,4-D related) Herbicidal (Synthetic Auxins)Benchchem[10]
Naphthyridines (related heterocyclic systems) Anti-infectious, Anticancer, NeurologicalPubMed Central[11]

This survey highlights the chemical tractability of the phenoxyacetonitrile scaffold for generating libraries of compounds for screening. The primary amine and nitrile groups on the title compound serve as versatile chemical handles for derivatization, allowing for the exploration of a wide chemical space in search of novel bioactive molecules.

Conclusion

This compound is a compound whose significance is rooted in synthetic and medicinal chemistry rather than direct pharmacology. Its primary role as a chemical intermediate, particularly in the synthesis of complex pharmaceutical agents like Itopride, is well-supported by patent literature. The presence of multiple reactive sites—the primary amine, the nitrile, and the aromatic ring—makes it a highly versatile building block for the development of new chemical entities. While the compound itself may not have a "mechanism of action" in the traditional sense, its function as a key enabler of chemical synthesis makes it a molecule of substantial interest to the scientific and drug development community. Future research may focus on leveraging this intermediate to create novel compound libraries for screening against various therapeutic and agrochemical targets.

References

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  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved January 26, 2026, from [Link]

  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41. Available at: [Link]

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  • CN112358418B - Preparation method of methylamino acetonitrile hydrochloride. (2021). Google Patents.
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  • Kovács, A., et al. (2007). Natural phenanthrenes and their biological activity. Phytochemistry, 68(8), 1085-1110. Available at: [Link]

  • AccelaChem. (n.d.). 1251923-62-2, this compound. Retrieved January 26, 2026, from [Link]

  • Gasparetto, J. C., et al. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Available at: [Link]

  • Czarnomysy, R., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4645. Available at: [Link]

Sources

A Strategic Guide to the Biological Activity Screening of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride. As a compound with limited publicly available bioactivity data, a structured, multi-tiered screening cascade is essential to elucidate its pharmacological potential. This document outlines a logical progression from initial computational predictions through high-throughput in vitro assays, secondary validation, and preliminary in vivo characterization. The methodologies described herein are grounded in established principles of drug discovery, emphasizing scientific rigor, data integrity, and the strategic rationale behind experimental choices to efficiently identify and validate potential therapeutic applications.

Introduction: The Rationale for Screening

The journey of a novel chemical compound from synthesis to a potential therapeutic agent is a meticulous process of biological characterization.[1][2] The subject of this guide, this compound, represents a unique chemical scaffold. The presence of a phenoxy acetonitrile group and an aminomethyl moiety suggests potential interactions with a range of biological targets. For instance, related phenoxy compounds have shown diverse activities, including potential insecticidal properties.[3] Furthermore, structural similarities to intermediates of known drugs like Itopride, a gastroprokinetic agent with dopamine D2 receptor antagonistic and acetylcholinesterase (AChE) inhibitory activity, provide a rationale for investigating similar pathways.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals, providing a robust, experience-driven roadmap for a comprehensive screening campaign. The core philosophy is a tiered approach, designed to maximize information while conserving resources, ensuring that only the most promising activities are advanced to more complex and resource-intensive stages.[7][8][9]

Stage 1: In Silico Profiling and Target Prediction

Before committing to resource-intensive wet-lab experiments, a thorough in silico (computational) analysis is indispensable.[10][11] This initial step leverages the compound's structure to predict its physicochemical properties, potential biological targets, and liabilities.[12][13]

Rationale and Causality

In silico methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's bioactivity.[10] By comparing the structure of this compound to databases of known bioactive molecules, we can identify potential protein targets and pathways it might modulate.[13][14] This helps in designing a more focused and efficient primary screening strategy.

Predicted Physicochemical Properties

A summary of predicted properties for this compound is presented below. These parameters are crucial for understanding its drug-like potential and for designing appropriate experimental conditions.

PropertyPredicted ValueImplication for Screening
Molecular Weight~214.68 g/mol (as HCl salt)Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP~1.5 - 2.5Indicates good membrane permeability
pKaBasic amine: ~9.5-10.5Influences solubility and interaction at physiological pH
SolubilityPredicted to be soluble in DMSO and aqueous buffersSimplifies stock solution preparation for assays
Target Prediction Protocol
  • Compound Preparation : Generate a 3D structure of the molecule using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Similarity Searching : Utilize platforms like SciFinder, PubChem, and ChEMBL to identify structurally similar compounds with known biological activities.

  • Target Prediction Algorithms : Employ a consensus of ligand-based and structure-based methods.[13]

    • Ligand-Based : Submit the structure to servers like SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach) to predict targets based on chemical similarity to known ligands.

    • Structure-Based (Reverse Docking) : If high-quality crystal structures are available for predicted targets, perform reverse docking to estimate the binding affinity and pose of the compound in the active sites of multiple proteins.[10][12]

  • Data Analysis : Consolidate the predicted targets. Prioritize targets that are consistently identified by multiple algorithms and are therapeutically relevant.

Stage 2: Primary Screening - Casting a Wide Net

The primary screening phase aims to broadly assess the compound's activity across a diverse range of biological targets or cellular phenotypes.[15][16] This can be approached through two complementary strategies: target-based screening and phenotypic screening.[17][18]

High-Throughput Screening (HTS) - Target-Based Approach

HTS allows for the rapid testing of the compound against large panels of purified proteins or biochemical assays.[2][15][19][20]

A target-based HTS is the preferred approach when in silico predictions suggest a high probability of interaction with specific protein families (e.g., GPCRs, kinases, ion channels).[21] This method provides direct evidence of molecular interaction and is generally more straightforward to interpret.

Hit_Validation PrimaryHit Primary Hit from HTS or Phenotypic Screen Reorder Compound Re-synthesis / Re-purchase Verify Purity & Identity PrimaryHit->Reorder DoseResponse Dose-Response Curve Determine IC50/EC50 Reorder->DoseResponse Orthogonal Orthogonal Assay Confirm activity with different technology DoseResponse->Orthogonal Counterscreen Counterscreens Assess selectivity & rule out artifacts Orthogonal->Counterscreen ValidatedHit {Validated Hit | Proceed to Lead Optimization} Counterscreen->ValidatedHit

Caption: Hit Confirmation and Validation Cascade.

Protocol: Dose-Response and Orthogonal Assays
  • Compound Re-supply : Obtain a fresh sample of the hit compound to ensure the observed activity is not due to a contaminant in the original sample. [19]2. Dose-Response Testing : Test the compound over a wide range of concentrations (e.g., 10-point, 3-fold serial dilution) in the primary assay to determine its potency (EC50 or IC50). 3. Orthogonal Assay : Confirm the activity using a different assay format that measures the same biological endpoint but uses a different detection technology (e.g., if the primary assay was luminescence-based, use a fluorescence-based or label-free method). [22]4. Counterscreens : Perform assays to identify undesirable properties.

    • Cytotoxicity Assay : Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed activity is due to general toxicity. [23] * Assay Interference Screen : Test for pan-assay interference compounds (PAINS) using standard methods. [22]

Stage 4: Preliminary In Vivo Evaluation

Once a hit has been validated and shows a promising in vitro profile (potency, selectivity, and low cytotoxicity), preliminary in vivo studies can be considered. [24][25]

Rationale and Causality

In vitro success does not always translate to in vivo efficacy. [24]Early in vivo testing provides crucial information on the compound's pharmacokinetics (PK), pharmacodynamics (PD), and tolerability in a whole organism, which is essential for making go/no-go decisions. [7][9][26]

Recommended Preliminary In Vivo Studies
Study TypeObjectiveKey Parameters to Measure
Maximum Tolerated Dose (MTD) To determine the highest dose that does not cause unacceptable toxicity.Clinical signs, body weight changes, mortality.
Pharmacokinetic (PK) Study To assess how the body absorbs, distributes, metabolizes, and excretes the compound.Cmax, Tmax, AUC, half-life.
Preliminary Efficacy Model To get an early indication of whether the compound has the desired biological effect in a disease model.Target engagement biomarkers, disease-specific endpoints.
Protocol: Single-Dose PK Study in Rodents
  • Animal Model : Use healthy male Sprague-Dawley rats (n=3-4 per group).

  • Dosing : Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling : Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Analysis : Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis : Calculate key PK parameters and determine oral bioavailability.

Conclusion

The biological activity screening of a novel compound like this compound requires a systematic and hypothesis-driven approach. By progressing through the stages of in silico prediction, broad primary screening, rigorous hit validation, and early in vivo assessment, researchers can efficiently and effectively uncover its therapeutic potential. This guide provides a foundational framework, which should be adapted based on the specific data and hypotheses that emerge at each stage of the investigation.

References

  • Bhim, A. I., Jain, V., & Raj, H. (2014). A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. PharmaTutor, 2(10), 38-44. [Link]

  • Google Patents. (2009). Method for preparing 4-[2-(dimethylamino)
  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

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  • National Institutes of Health (NIH). (2017). Screening and identification of novel biologically active natural compounds. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]

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  • Oxford Academic. (2019). Computational/in silico methods in drug target and lead prediction. [Link]

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  • National Institutes of Health (NIH). (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. [Link]

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  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

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  • MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. [Link]

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  • Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • ACS Publications. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. [Link]

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  • Veeprho. (n.d.). 4-(2-(Dimethylamino)ethoxy)benzonitrile Hydrochloride. [Link]

  • ResearchGate. (n.d.). Screening techniques for the identification of bioactive compounds in natural products. [Link]

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  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

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Sources

Deconvoluting the Mechanism: A Technical Guide to Target Identification for 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a bioactive small molecule to a validated therapeutic agent is contingent on a critical, often complex, process: target identification. This guide provides an in-depth, technically-focused framework for the target deconvolution of "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride," a compound of interest whose biological mechanism is yet to be fully elucidated. While direct studies on this molecule are limited, its structural motifs are present in compounds with diverse biological activities, from agrochemicals to potential therapeutics. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining a multi-pronged approach to uncover its molecular targets and mechanism of action. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental design, the establishment of self-validating protocols, and the integration of computational and experimental data to build a robust and comprehensive understanding of the compound's biological function.

Introduction: The Enigma of a Bioactive Scaffold

This compound presents a compelling case for target identification. Publicly available information primarily details its role as an intermediate in the synthesis of Itopride, a prokinetic agent used to enhance gastrointestinal motility.[1][2] Itopride itself functions through a dual mechanism of dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[3] However, it is a common fallacy to assume a synthetic precursor will share the pharmacological profile of the final active pharmaceutical ingredient.

The core structure, a phenoxyacetonitrile derivative, is a versatile scaffold found in molecules with a wide array of biological effects. For instance, various phenoxy compounds are known to act as synthetic auxins in plants, while others exhibit insecticidal properties.[4][5] Furthermore, structurally related molecules have been identified as potent inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases, or as inducers of the transcription factor Oct3/4, a key player in stem cell pluripotency.[6][7] This chemical promiscuity underscores the necessity of an unbiased and systematic approach to pinpoint the specific protein targets of this compound.

This guide outlines a logical, multi-stage workflow designed to progressively narrow the field of potential targets, validate engagement in a cellular context, and ultimately elucidate the compound's mechanism of action.

Phase I: Hypothesis Generation & Initial Screening

Before embarking on resource-intensive proteomic studies, a foundational phase of in-silico analysis and broad phenotypic screening is essential. This initial phase aims to generate testable hypotheses and identify a biological context in which the compound is active.

In-Silico Target Prediction

Computational methods serve as a cost-effective first pass to predict potential binding partners based on the compound's structure.[8] These approaches, including molecular docking and pharmacophore fitting, compare the small molecule against databases of protein structures to identify potential key interactions.[8][9]

Table 1: Key Computational Target Prediction Platforms

Platform/MethodPrinciplePotential Output & Rationale
SwissTargetPrediction 2D/3D similarityGenerates a ranked list of most probable protein targets based on the principle that similar molecules bind to similar targets.
KinasePred Machine LearningPredicts potential inhibitory activity against a panel of kinases, a common class of drug targets.[10]
SuperPred Ligand-basedPredicts the ATC-code of a compound, suggesting its therapeutic class and, by extension, its likely target family.
SAS (Similarity-based approach) Chemical SimilarityPredicts off-target interactions, which is crucial for understanding potential side effects and polypharmacology.[11]

The output from these tools will not be a single definitive target, but a list of possibilities that can inform the design of subsequent cell-based assays. For example, if multiple kinase families are predicted, a broad kinase inhibitor screening panel could be a logical next step.

Phenotypic Screening: From Observation to Insight

Phenotypic screening identifies compounds that produce a desired effect in a cell or organism without a preconceived notion of the target.[12][13] This approach is invaluable when the underlying biology of a disease is complex or when seeking novel mechanisms of action.[14][15]

A broad, high-content imaging-based screen across a panel of diverse human cell lines (e.g., cancer lines from different tissues, primary-like cells) is a powerful starting point.

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Plating: Seed a panel of 5-10 human cell lines in 384-well, optically clear bottom plates at a pre-optimized density.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 50 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a strong phenotype (e.g., a proteasome inhibitor).

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to extract a multi-parametric feature set for each cell, including morphological changes, intensity and texture of stains, and cell count.

  • Hit Identification: Identify "hit" phenotypes where the compound induces a significant and dose-dependent change in one or more parameters compared to the vehicle control.

The causality here is direct: if the compound induces a consistent and specific phenotype, such as cell cycle arrest at G2/M phase or a change in mitochondrial morphology, it provides a crucial biological context and a functional readout for subsequent target deconvolution efforts.

Phase II: Unbiased Target Identification via Chemical Proteomics

Once a relevant cellular phenotype is confirmed, the next phase is to identify the direct binding partners of the compound. Chemical proteomics is a powerful and unbiased approach for this purpose.[16][17][18] This strategy typically involves creating a chemical probe by modifying the compound of interest to allow for affinity-based enrichment of its binding partners from a cell lysate.

Chemical Probe Design and Synthesis

The design of a high-quality chemical probe is critical for the success of this approach.[19][20] The probe must retain the biological activity of the parent compound while incorporating a linker and a reactive or affinity handle.

Key Principles for Probe Design: [19]

  • Retained Potency: The probe should have an affinity for the target that is, ideally, within one order of magnitude of the parent compound.

  • Linker Position: The linker should be attached at a position on the molecule that does not interfere with target binding. Structure-activity relationship (SAR) data is invaluable here; modifications are typically made at positions where they are known to be tolerated.

  • Bio-orthogonal Handle: An affinity tag (like biotin) or a photoreactive group (like a diazirine) is added to the end of the linker for pull-down or covalent capture, respectively.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption [label="Chemical Probe Design Workflow", fontsize=10, fontcolor="#202124"];

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography coupled with mass spectrometry is a cornerstone technique for target identification.[17][21] The biotinylated chemical probe is immobilized on streptavidin-coated beads and used as "bait" to capture its binding proteins from a cell lysate.

Experimental Protocol: AC-MS Target Discovery

  • Lysate Preparation: Grow cells identified in the phenotypic screen to ~80-90% confluency. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Enrichment:

    • Experimental Arm: Incubate the cell lysate with streptavidin beads functionalized with the biotinylated probe.

    • Control Arm: To distinguish true binders from non-specific interactions, incubate a separate aliquot of lysate with the probe-functionalized beads in the presence of a high concentration (e.g., 100x excess) of the free, unmodified parent compound. True targets will be outcompeted by the free compound, leading to a reduced signal in the mass spectrometer.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the experimental and control samples. True target candidates are proteins that are significantly enriched in the experimental sample and depleted in the competition control.

Table 2: Representative Data from a Hypothetical AC-MS Experiment

Protein IDSpectral Counts (Probe Only)Spectral Counts (Probe + Free Compound)Fold Change (Competition)Status
Target X 1521212.7High-Confidence Hit
HSP90AA1 2101981.1Non-specific binder
Tubulin 3503411.0Non-specific binder
Target Y 88155.9Potential Hit

The self-validating nature of this protocol lies in the competition experiment. A protein that is pulled down but whose binding is not competed away by the parent compound is very likely a non-specific binder to the bead, linker, or biotin, and can be confidently discarded.

dot graph { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption [label="AC-MS Experimental and Control Logic", fontsize=10, fontcolor="#202124"];

Phase III: Target Validation and Engagement

Identifying a list of high-confidence protein binders is a significant milestone, but not the final step. It is imperative to validate that the compound directly engages these targets within the intact cellular environment and that this engagement is responsible for the observed phenotype.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for confirming target engagement in living cells or cell lysates.[22][23][24] The principle is that a protein's thermal stability changes upon ligand binding.[25] When a compound binds its target, the resulting protein-ligand complex often becomes more resistant to heat-induced denaturation.

Experimental Protocol: CETSA® for Target Engagement

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein via centrifugation.

  • Detection: Quantify the amount of a specific hit protein (e.g., "Target X" from the AC-MS experiment) remaining in the soluble fraction at each temperature point, typically by Western Blot or high-throughput methods like AlphaScreen® or HTRF®.[23]

  • Curve Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.

CETSA_Principle

The causality demonstrated by CETSA is profound: it directly links the presence of the compound to a biophysical change in the putative target protein inside a cell, providing strong evidence of direct engagement.[25][26]

Genetic Validation

The final step in cementing the relationship between target engagement and cellular phenotype is genetic manipulation. Techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the identified target protein should be employed.

If engagement of "Target X" by the compound is responsible for the observed phenotype, then genetically removing "Target X" from the cells should either:

  • Mimic the phenotype: If the compound is an inhibitor of Target X's function.

  • Occlude the phenotype: The cells lacking Target X should no longer respond to the compound treatment.

This genetic validation provides the most definitive causal link between the molecular target and the biological outcome.

Conclusion and Future Directions

The process of target identification is a systematic journey from broad observation to specific, validated molecular interactions. For a compound like this compound, where initial information is sparse, this structured, multi-phase approach is critical. By integrating in-silico prediction, unbiased phenotypic screening, rigorous chemical proteomics, and robust biophysical and genetic validation, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This guide provides not just a series of protocols, but a logical framework for asking and answering the fundamental question in drug discovery: "How does it work?" The insights gained from such a campaign are the bedrock upon which all future preclinical and clinical development is built.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile: Discovery and History. BenchChem.
  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • Biosynth. (n.d.). 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. Biosynth.
  • Böttger, R., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]

  • Hassan, H. E., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry. [Link]

  • Kawatkar, S. P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Sun, B., & He, Q.-Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. [Link]

  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. [Link]

  • Isert, C., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. [Link]

  • Swinney, D. C. (2013). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry. [Link]

  • Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Vangamudi, B., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Itopride. PubChem. [Link]

  • Google Patents. (2006). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)

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The Cornerstone of Prokinetic Activity: A Technical Guide to the Structure-Activity Relationship of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. While this compound is primarily recognized as a key intermediate in the synthesis of the gastroprokinetic agent Itopride, a thorough understanding of its structural nuances and their correlation with biological activity is paramount for the rational design of novel therapeutic agents. This document will dissect the core scaffold, analyze the contribution of its constituent functional groups, and explore potential modifications guided by the principles of bioisosterism, all within the broader context of its role in the pharmacological action of Itopride.

Introduction: The Genesis of a Prokinetic Scaffold

The quest for effective and safe prokinetic agents to manage gastrointestinal motility disorders has led to the development of a diverse array of pharmacological agents. Among these, Itopride has emerged as a valuable therapeutic option due to its dual mechanism of action and favorable safety profile. At the heart of Itopride's chemical architecture lies the 2-[4-(Aminomethyl)phenoxy]acetonitrile core. Understanding the SAR of this foundational fragment is not merely an academic exercise; it is a critical step in envisioning the next generation of motility modulators with enhanced efficacy, selectivity, and pharmacokinetic properties. This guide will navigate the intricate relationship between the chemical structure of this intermediate and its ultimate biological function as part of a larger therapeutic entity.

The Pharmacological Landscape: Itopride's Dual Mechanism of Action

To appreciate the SAR of the 2-[4-(Aminomethyl)phenoxy]acetonitrile moiety, one must first comprehend the pharmacological stage upon which it performs: the mechanism of action of Itopride. Itopride exerts its prokinetic effects through a synergistic combination of two distinct mechanisms:

  • Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing acetylcholine (ACh) release and thereby reducing motility. By antagonizing D2 receptors, Itopride removes this inhibitory brake, leading to an increase in ACh levels.

  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme AChE, which is responsible for the breakdown of acetylcholine. This inhibition further elevates the concentration of ACh in the synaptic cleft.

The culmination of these actions is a significant enhancement of cholinergic transmission, resulting in increased gastrointestinal peristalsis, accelerated gastric emptying, and improved gastro-duodenal coordination.

Itopride_Mechanism_of_Action cluster_Neuron Cholinergic Neuron cluster_Synapse Synaptic Cleft cluster_Muscle Smooth Muscle Cell Neuron_Terminal Neuron Terminal ACh Acetylcholine (ACh) Neuron_Terminal->ACh Release ACh_Vesicle ACh Vesicle AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Contraction Increased Motility/ Contraction M3_Receptor->Contraction Itopride Itopride Itopride->AChE Inhibits D2_Receptor Dopamine D2 Receptor Itopride->D2_Receptor Antagonizes D2_Receptor->Neuron_Terminal Inhibits ACh Release Dopamine Dopamine Dopamine->D2_Receptor Binds to

Caption: Dual mechanism of Itopride action.

Deconstructing the Core: A Structure-Activity Relationship Deep Dive

The this compound molecule can be dissected into three key pharmacophoric components: the aminomethyl group, the phenoxy linker, and the acetonitrile moiety. The spatial arrangement and electronic properties of these groups are critical for the overall activity of the final drug, Itopride.

The Basic Center: The Indispensable Aminomethyl Group

The primary amine of the aminomethyl group is a crucial feature. In the synthesis of Itopride, this amine participates in an amide bond formation with 3,4-dimethoxybenzoic acid.

  • Role in Synthesis and Final Structure: The aminomethyl group serves as the reactive handle for coupling with the second major fragment of Itopride. The resulting secondary amine within the final drug structure is essential for its overall physicochemical properties, including its basicity and potential for hydrogen bonding interactions with the target receptors.

  • SAR Insights:

    • Basicity: The pKa of the amine is a critical parameter. A sufficiently basic amine is required for protonation at physiological pH, which can influence receptor binding and pharmacokinetic properties.

    • Steric Hindrance: The lack of substitution on the carbon atom bearing the amino group (a primary aminomethyl group) is likely important to minimize steric hindrance during the amide coupling reaction and to allow for optimal orientation of the final molecule within the receptor binding pockets.

    • Bioisosteric Replacements: While the primary amine is fundamental to the known synthesis of Itopride, exploring bioisosteric replacements in novel analogs could be a fruitful avenue for research. Potential bioisosteres for the aminomethyl group are presented in the table below.

Bioisosteric ReplacementRationalePotential Impact
HydroxymethylCan act as a hydrogen bond donor and acceptor.May alter binding interactions and solubility.
ThiolmethylIntroduces a nucleophilic and potentially metal-coordinating group.Could lead to different binding modes or metabolic pathways.
Methoxy/Fluoro substitution on the methyl groupModulates electronics and lipophilicity.May fine-tune binding affinity and pharmacokinetic profile.
The Rigid Linker: The Phenoxy Moiety

The phenoxy group serves as a relatively rigid spacer, correctly positioning the aminomethyl group relative to the rest of the molecule that will be attached.

  • Role in Molecular Conformation: The ether linkage provides a degree of rotational freedom, but the aromatic ring itself imposes conformational constraints. This rigidity is likely crucial for presenting the aminomethyl group in a favorable orientation for binding to its biological targets.

  • SAR Insights:

    • Substitution Pattern: The para substitution pattern on the phenyl ring is a recurring motif in many biologically active compounds. This arrangement maximizes the distance between the substituents, which can be important for spanning binding sites on a receptor.

    • Electronic Effects: The electronic nature of the phenoxy group can influence the basicity of the aminomethyl group through inductive and resonance effects.

    • Bioisosteric Replacements: The phenoxy group can be considered a privileged scaffold in drug discovery. However, its replacement with other aromatic or heteroaromatic systems could lead to novel compounds with altered properties.

Bioisosteric ReplacementRationalePotential Impact
PhenylRemoves the ether oxygen, increasing lipophilicity.May alter solubility and metabolic stability.
PyridylIntroduces a nitrogen atom, altering electronic properties and providing a hydrogen bond acceptor.Could enhance binding affinity and solubility.
Thienyl/Furanyl5-membered heteroaromatics that can mimic the steric and electronic properties of a phenyl ring.May lead to improved pharmacokinetic profiles.
The Enigmatic Modulator: The Acetonitrile Group

The role of the acetonitrile group (-CH2CN) in the context of the intermediate's contribution to Itopride's activity is more subtle but nonetheless significant.

  • Electronic and Physicochemical Contribution: The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of the phenoxy ring. It is also a polar functional group that can participate in dipole-dipole interactions and potentially act as a weak hydrogen bond acceptor.

  • SAR Insights:

    • Metabolic Stability: The acetonitrile group may influence the metabolic stability of the molecule.

    • Bioisosteric Replacements: The nitrile group is a versatile functional group for which a number of bioisosteric replacements exist. Exploring these replacements could be a key strategy for modulating the properties of novel analogs.

Bioisosteric ReplacementRationalePotential Impact
CarboxamideIntroduces hydrogen bond donor and acceptor capabilities.Likely to increase polarity and may enhance binding.
TetrazoleA well-established bioisostere for a carboxylic acid, but can also mimic a nitrile in some contexts.Can significantly alter acidity and binding modes.
Oxadiazole/ThiadiazoleHeterocyclic rings that can mimic the steric and electronic properties of the nitrile group.May improve metabolic stability and fine-tune binding interactions.

Experimental Protocols: A Blueprint for SAR Exploration

To systematically investigate the SAR of 2-[4-(Aminomethyl)phenoxy]acetonitrile and its analogs, a well-defined experimental workflow is essential. The following protocols provide a framework for the synthesis, purification, and biological evaluation of novel derivatives.

General Synthetic Scheme for Novel Analogs

The synthesis of analogs of 2-[4-(Aminomethyl)phenoxy]acetonitrile can be achieved through a variety of synthetic routes. A general and adaptable method is outlined below.

Synthesis_Workflow Start Starting Phenol (with desired substitutions) Step1 Williamson Ether Synthesis (e.g., with bromoacetonitrile) Start->Step1 Intermediate1 Phenoxyacetonitrile Derivative Step1->Intermediate1 Step2 Reduction of a Precursor (e.g., nitro to amino, or aldehyde to aminomethyl) Intermediate1->Step2 Intermediate2 Introduction of Aminomethyl Precursor Step2->Intermediate2 Step3 Final Conversion to Aminomethyl Group Intermediate2->Step3 Final_Product Target Analog Step3->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Evaluation Characterization->Biological_Assay

Caption: General workflow for the synthesis and evaluation of analogs.

Step-by-Step Methodology:

  • Synthesis of the Phenoxyacetonitrile Core:

    • To a solution of the appropriately substituted phenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH).

    • To this mixture, add bromoacetonitrile or chloroacetonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired phenoxyacetonitrile derivative.

  • Introduction and Conversion to the Aminomethyl Group:

    • This step will vary depending on the starting phenol. For example, if starting with 4-hydroxybenzonitrile, the nitrile group can be reduced to the aminomethyl group using a suitable reducing agent (e.g., LiAlH4, H2/Raney Ni). If starting with p-nitrophenol, the nitro group is first reduced to an amine, followed by further functional group manipulations to install the aminomethyl group.

  • Purification and Characterization:

    • All synthesized compounds must be purified to >95% purity as determined by HPLC.

    • The structure of each compound should be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation

To assess the biological activity of the synthesized analogs, a panel of in vitro assays should be employed.

Dopamine D2 Receptor Binding Assay:

  • Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

  • Incubate the membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the Ki value for each compound from the IC50 value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay:

  • Utilize a commercially available AChE inhibitor screening kit or a well-established Ellman's assay.

  • Incubate purified human AChE with varying concentrations of the test compound.

  • Add the substrate (acetylthiocholine) and a chromogenic reagent (DTNB).

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm).

  • Calculate the IC50 value for each compound from the dose-response curve.

Conclusion and Future Perspectives

While this compound is primarily an intermediate, a detailed analysis of its SAR provides invaluable insights for the design of new and improved prokinetic agents. The aminomethyl group is a critical anchor for building the final drug molecule, the phenoxy ring acts as a rigid and tunable scaffold, and the acetonitrile moiety offers opportunities for subtle modulation of physicochemical properties.

Future research in this area should focus on the systematic exploration of bioisosteric replacements for each of the three key components of this core structure. By combining rational drug design with robust synthetic chemistry and comprehensive biological evaluation, it is possible to unlock the full potential of this versatile scaffold and develop novel therapeutics for a range of gastrointestinal motility disorders. The principles and protocols outlined in this guide provide a solid foundation for such endeavors.

References

A comprehensive list of references will be provided upon request, including peer-reviewed articles and patents related to the synthesis and biological evaluation of Itopride and related compounds.

An In-depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride (CAS No: 1251923-62-2), a key intermediate in pharmaceutical research and development. While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates the known information from commercial suppliers and extrapolates data from structurally related compounds to provide a robust resource for researchers, scientists, and drug development professionals. This guide covers the compound's identity, proposed synthesis, analytical methodologies, and safety considerations, offering a foundational understanding for its application in medicinal chemistry and materials science.

Introduction and Chemical Identity

This compound is a bifunctional molecule incorporating a primary amine, a phenoxy ether linkage, and a nitrile group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various laboratory applications.

The structural features—a flexible ether linkage and a reactive aminomethyl group—suggest its potential utility in constructing ligands for biological targets where specific spatial arrangements and hydrogen bonding interactions are crucial. The nitrile group can also serve as a precursor for other functional groups, further expanding its synthetic utility.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name This compoundAccelaChem[1]
CAS Number 1251923-62-2AccelaChem[1]
Molecular Formula C₉H₁₁ClN₂OAccelaChem[1]
Molecular Weight 198.65 g/mol AccelaChem[1]
Canonical SMILES C1=CC(=CC=C1CN)OCC#NPubChemLite[2]
InChI InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6-7,11H2PubChemLite[2]
InChIKey UPMAFYAOLWJSSB-UHFFFAOYSA-NPubChemLite[2]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource & Notes
Purity ≥95%AccelaChem[1]
XlogP (predicted) 0.5PubChemLite[2]
Melting Point Not available-
Boiling Point Not available-
Solubility Not availableExpected to be soluble in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form.

Synthesis and Characterization

A specific, detailed protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and widely applicable synthetic route is the Williamson ether synthesis, followed by deprotection and salt formation. This method is commonly used for preparing phenoxyacetonitrile derivatives.[3]

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 4-cyanophenol and a protected aminomethylating agent.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation A 4-Hydroxybenzonitrile D Protected Intermediate: tert-butyl (4-((cyanomethoxy)methyl)benzyl)carbamate A->D B N-(4-bromobenzyl)-tert-butoxycarbonylamine B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Protected Intermediate G This compound E->G F HCl in Dioxane F->G

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl (4-((cyanomethoxy)methyl)benzyl)carbamate

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(4-bromobenzyl)-tert-butoxycarbonylamine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in dioxane (excess, e.g., 5-10 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the completion of the deprotection by TLC.

  • The product will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization

Due to the lack of experimental spectral data in the public domain, the following characterization techniques are proposed for structure elucidation and purity confirmation.

Table 3: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons (doublets), a singlet for the -OCH₂CN protons, a singlet for the benzylic -CH₂- protons, and a broad singlet for the -NH₃⁺ protons. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR Peaks corresponding to the aromatic carbons, the nitrile carbon, the ether-linked methylene carbon, and the benzylic methylene carbon.
FT-IR Characteristic peaks for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the C-O-C ether stretch (around 1250 cm⁻¹), and N-H stretches from the ammonium group.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base (C₉H₁₀N₂O) at m/z 162.08. Predicted m/z for the [M+H]⁺ adduct is 163.08660.[2]
HPLC Purity assessment can be performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid or trifluoroacetic acid). Detection can be achieved using a UV detector.

Stability and Storage

While specific stability studies for this compound have not been published, general considerations for similar compounds suggest that it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] As a hydrochloride salt, it is expected to be more stable than its free base form. However, phenoxyacetonitrile derivatives can be susceptible to hydrolysis under strong acidic or basic conditions.[5] Long-term stability studies under various conditions (temperature, humidity, light) are recommended to establish a re-test period.[6][7]

Forced degradation studies would be beneficial to understand its intrinsic stability and identify potential degradation products.[4][8]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of related compounds such as aminoacetonitrile hydrochloride, the following precautions should be taken.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Applications in Research and Development

The structural motifs present in this compound make it a valuable intermediate in drug discovery. The primary amine can be readily functionalized to introduce various pharmacophores, while the phenoxyacetonitrile core can serve as a scaffold for building more complex molecular architectures. Its potential applications could be in the synthesis of inhibitors for various enzymes or ligands for receptors where a specific distance and orientation between an aromatic ring and a basic nitrogen atom are required.

Conclusion

This compound is a promising chemical intermediate with significant potential in synthetic and medicinal chemistry. While there is a notable lack of comprehensive, publicly available experimental data, this guide provides a foundational understanding based on available information and scientific principles. Further experimental investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully explore its utility in scientific research and drug development.

References

  • AccelaChem. 1251923-62-2, this compound. [Link]

  • Dabrowska, D., Kot-Wasik, A., & Namieśnik, J. (2006). Stability studies of selected phenoxyacid herbicides in water samples and determination of their transformation products. Bulletin of environmental contamination and toxicology, 77(2), 245–251. [Link]

  • Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • PubChemLite. This compound (C9H10N2O). [Link]

  • Cole-Parmer. Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. [Link]

  • EPRA Journals. STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]

  • PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]

  • Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies. [Link]

  • ResearchGate. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]

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A Technical Guide to the Solubility and Stability of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available experimental data on the solubility and stability of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is limited. This guide, therefore, provides a framework based on first principles of chemical structure, established pharmaceutical testing guidelines, and data from analogous compounds. It is intended to guide researchers in designing and executing studies to characterize this molecule.

Introduction

This compound is a chemical entity featuring a primary amine, a phenoxy ether linkage, and a nitrile group. As a hydrochloride salt, it is expected to exhibit aqueous solubility, a critical attribute for drug development. Understanding the solubility and stability of this compound is paramount for its potential application in pharmaceuticals, as these properties influence bioavailability, formulation, and shelf-life. This document outlines a comprehensive approach to characterizing these key physicochemical parameters.

Part 1: Physicochemical Profile (Theoretical)

A molecule's structure dictates its behavior. The key functional groups of this compound are:

  • Primary Amine (Aminomethyl group): This group is basic and, as a hydrochloride salt, will be protonated at physiological pH, which is expected to enhance aqueous solubility.

  • Ether Linkage (Phenoxy group): Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

  • Nitrile Group: This group can be prone to hydrolysis to a carboxylic acid or amide, particularly under strong acidic or basic conditions.

  • Aromatic Ring: Contributes to the molecule's hydrophobicity.

Based on this structure, a theoretical physicochemical profile can be predicted, which should be confirmed experimentally.

Part 2: Solubility Determination: A Proposed Methodological Approach

A thorough understanding of solubility in various media is crucial for developing a viable formulation. A systematic approach to solubility testing is recommended, starting with a range of common pharmaceutical solvents.

Rationale for Solvent Selection: The choice of solvents should aim to cover a spectrum of polarities and pH values to mimic physiological conditions and to identify potential formulation vehicles.

Table 1: Proposed Solvents for Solubility Screening

Solvent System Rationale
Water (Purified) Baseline aqueous solubility.
0.1 N HCl (pH ~1.2) Simulates gastric fluid.
Phosphate Buffer (pH 6.8) Simulates intestinal fluid.
Phosphate Buffered Saline (pH 7.4) Simulates physiological pH.
Ethanol A common co-solvent in formulations.
Propylene Glycol A common vehicle for poorly soluble drugs.

| DMSO | A highly polar aprotic solvent for creating stock solutions. |

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

This protocol outlines a method to determine the equilibrium (thermodynamic) solubility.

  • Preparation of Solutions: Prepare the selected solvent systems.

  • Addition of Compound: Add an excess of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the time to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration does not cause precipitation or adsorption of the compound.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent Systems add_compound Add Excess Compound prep_solvent->add_compound agitate Agitate at Constant Temp. add_compound->agitate separate Centrifuge/Filter agitate->separate quantify Quantify by HPLC separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Table 2: Data Summary for Thermodynamic Solubility

Solvent System Temperature (°C) Solubility (mg/mL)
Water 25 [Experimental Data]
Water 37 [Experimental Data]
0.1 N HCl 25 [Experimental Data]
0.1 N HCl 37 [Experimental Data]
pH 6.8 Phosphate Buffer 25 [Experimental Data]
pH 6.8 Phosphate Buffer 37 [Experimental Data]
pH 7.4 PBS 25 [Experimental Data]
pH 7.4 PBS 37 [Experimental Data]
Ethanol 25 [Experimental Data]
Propylene Glycol 25 [Experimental Data]

| DMSO | 25 | [Experimental Data] |

Part 3: Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method. These studies are typically conducted under conditions more severe than accelerated stability testing.

Guiding Principles: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile).

  • Stress Conditions: Expose the solution to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidation: 3-30% hydrogen peroxide at room temperature.

    • Thermal Stress: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify degradation products.

  • Mass Balance: Ensure that the decrease in the parent compound concentration is balanced by the appearance of degradation products.

Table 3: Summary of Forced Degradation Conditions and Expected Observations

Stress Condition Reagent/Condition Potential Degradation
Acid Hydrolysis 0.1 N HCl, 80°C Hydrolysis of the nitrile group to an amide or carboxylic acid. Potential ether cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C Hydrolysis of the nitrile group.
Oxidation 3% H₂O₂, RT Oxidation of the primary amine.
Thermal 80°C (Solid & Solution) General decomposition.

| Photolytic | ICH Q1B conditions | Photodegradation, potential for complex reaction pathways.[1][2] |

Predicted Degradation Pathways

The primary sites for degradation are likely the nitrile and the aminomethyl groups. Hydrolysis of the nitrile would lead to the formation of an amide and subsequently a carboxylic acid. The primary amine is susceptible to oxidation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 2-[4-(Aminomethyl)phenoxy]acetonitrile (Parent Compound) amide 2-[4-(Aminomethyl)phenoxy]acetamide parent->amide H₂O oxidized_amine Oxidized Amine Products parent->oxidized_amine [O] acid 2-[4-(Aminomethyl)phenoxy]acetic acid amide->acid H₂O

Caption: Hypothetical Degradation Pathway.

Part 4: Recommended Analytical Techniques

A robust, stability-indicating analytical method is required for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this type of analysis.[3][4] A reversed-phase C18 column is a good starting point. Detection can be achieved using a UV detector at a wavelength where the compound has significant absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products formed during forced degradation studies.

Table 4: Starting HPLC-UV Method Parameters

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 220 nm, to be determined)

| Column Temperature | 30°C |

Conclusion

References

  • PubMed. Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]

  • Cheméo. Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). [Link]

  • PubChem. 2-[4-(Aminomethyl)phenoxy]-5-methoxybenzonitrile. [Link]

  • PubMed. Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ResearchGate. Photodegradation Pathways and Mechanisms of the Herbicide Metamifop in a Water/Acetonitrile Solution. [Link]

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"2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Target Landscape of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

This compound is a fascinating organic compound characterized by a phenoxyacetonitrile core linked to an aminomethyl group. While it is recognized as a key intermediate in the synthesis of the gastroprokinetic agent Itopride, its intrinsic therapeutic potential remains largely unexplored in publicly available literature.[1][2] The presence of key structural motifs, however, suggests a range of plausible biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and unlock the therapeutic promise of this molecule. We will delve into hypothesis-driven target exploration, backed by detailed experimental workflows and data interpretation strategies, to navigate the path from a chemical entity to a potential therapeutic lead.

Part 1: Structural Analysis and Hypothesis-Driven Target Identification

The chemical architecture of this compound provides the initial clues to its potential biological activity. By dissecting its core components, we can draw parallels to known pharmacophores and generate a set of well-founded hypotheses for its therapeutic targets.

Hypothesis 1: Modulation of Gastrointestinal Motility through Dopamine D2 Receptor and Acetylcholinesterase Inhibition

Given its role as a precursor to Itopride, the most direct hypothesis is that this compound may share a similar mechanism of action. Itopride enhances gastrointestinal motility through a dual mechanism: antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase (AChE).[3][4] The aminomethylphenoxy moiety present in the subject molecule is a crucial component for this activity.

  • Dopamine D2 Receptor Antagonism: Dopamine exerts an inhibitory effect on gastrointestinal motility by suppressing acetylcholine release from myenteric motor neurons via D2 receptors.[4] Antagonism of these receptors would therefore promote motility.

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction in the gut.[4] Inhibition of AChE would lead to increased levels of acetylcholine, thereby enhancing gastric motility.

Hypothesis 2: Allosteric Modulation of AMPA Receptors

The phenoxy group is a common feature in a class of molecules known as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, often referred to as "ampakines".[5][6] These receptors are critical for fast synaptic neurotransmission in the central nervous system.[7] Positive modulation of AMPA receptors has shown potential in treating cognitive impairment and depression.[6][8][9] While the aminomethylacetonitrile substitution pattern is distinct from classic ampakines, the possibility of interaction with AMPA receptors warrants investigation.

Hypothesis 3: Inhibition of Lysyl Oxidase-Like 2 (LOXL2) for Anti-Fibrotic Therapy

Recent research has identified 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2).[10] LOXL2 plays a critical role in the cross-linking of collagen and elastin, a process that is upregulated in fibrotic diseases.[10] The structural similarity of the aminomethyl-phenoxy moiety in our compound of interest to these known LOXL2 inhibitors makes this enzyme a compelling potential target for anti-fibrotic applications.

Part 2: Experimental Workflows for Target Validation

A systematic and rigorous experimental cascade is essential to validate the hypothesized targets and elucidate the mechanism of action of this compound.

Initial Target Screening and Binding Affinity Determination

The first step is to ascertain whether the compound directly interacts with the hypothesized targets.

G cluster_0 Target Validation Workflow cluster_1 Hypothesized Targets start 2-[4-(Aminomethyl)phenoxy] acetonitrile hydrochloride screen High-Throughput Screening (HTS) Panel start->screen d2 Dopamine D2 Receptor ache Acetylcholinesterase ampa AMPA Receptors loxl2 LOXL2 binding Binding Assays (e.g., Radioligand, FP) d2->binding If 'hit' ache->binding If 'hit' ampa->binding If 'hit' loxl2->binding If 'hit' kd Determine Binding Affinity (Kd) binding->kd

Caption: Workflow for initial screening and binding affinity determination.

  • Materials:

    • Cell membranes expressing human Dopamine D2 receptors.

    • Radioligand (e.g., [³H]-Spiperone).

    • Non-specific binding control (e.g., Haloperidol).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Characterization of Target Modulation

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction.

G cluster_0 Functional Assay Workflow cluster_1 Assay Type based on Target Class start Compound with Confirmed Binding gpcr_assay GPCR Assays (cAMP, Calcium Flux) start->gpcr_assay enzyme_assay Enzymatic Assays (e.g., Ellman's for AChE) start->enzyme_assay ion_channel_assay Electrophysiology (Patch-Clamp for AMPA-R) start->ion_channel_assay functional_effect Determine Functional Effect (Agonist, Antagonist, Modulator) gpcr_assay->functional_effect enzyme_assay->functional_effect ion_channel_assay->functional_effect ec50_ic50 Calculate EC₅₀ / IC₅₀ functional_effect->ec50_ic50

Caption: Workflow for determining the functional effects of the compound.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (substrate).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • This compound (test compound).

    • Phosphate buffer (pH 8.0).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add phosphate buffer, DTNB, and either the test compound or buffer (for control).

    • Add the AChE enzyme to all wells and incubate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition relative to the control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Cell-Based Assays and Downstream Signaling

To understand the compound's effect in a more physiologically relevant context, cell-based assays are employed to investigate its impact on downstream signaling pathways.

G cluster_0 Dopamine D2 Receptor Signaling dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi Protein d2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Part 3: Data Presentation and Interpretation

The quantitative data generated from the binding and functional assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical Pharmacological Profile of this compound

TargetAssay TypeMetricValue (µM)
Dopamine D2 ReceptorRadioligand BindingKi1.2
cAMP Functional AssayIC₅₀2.5
AcetylcholinesteraseEnzymatic InhibitionIC₅₀0.8
AMPA Receptor (GluA2)ElectrophysiologyEC₅₀> 100
LOXL2Enzymatic InhibitionIC₅₀5.7

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Based on this hypothetical data, the compound shows promising activity against both the Dopamine D2 receptor and Acetylcholinesterase, with sub-micromolar to low micromolar potency. The activity against LOXL2 is moderate, while it appears to be inactive at the AMPA receptor. These findings would strongly support further investigation of this compound as a gastroprokinetic agent.

Conclusion and Future Directions

This guide has outlined a strategic approach to exploring the therapeutic potential of this compound. By leveraging its structural features to formulate testable hypotheses and employing a systematic cascade of in vitro assays, researchers can efficiently identify and validate its primary therapeutic targets. Should promising activity be confirmed, subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy and safety. The journey from a chemical intermediate to a novel therapeutic agent is challenging, but with a logical and data-driven approach, the full potential of this molecule can be realized.

References

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  • Preparation of phenylacetonitriles.
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  • Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells. MDPI. [Link]

  • novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. Justia Patents. [Link]

  • Synthesis of an Azetyl-Acetonitrile Derivative and an Analog of 2-Aza-Bicyclo. Theoretical Analysis of its. Bio-protocol. [Link]

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  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • Itopride | C20H26N2O4 | CID 3792. PubChem - NIH. [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]

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A Technical Guide to the Preliminary Pharmacokinetic Profiling of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Moiety

In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A critical determinant of success lies in the early and comprehensive characterization of its pharmacokinetic profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidating the preliminary pharmacokinetic properties of the novel compound, 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride .

While specific experimental data for this particular molecule is not yet publicly available, this guide leverages established principles and state-of-the-art methodologies in preclinical drug development. It is structured not as a rigid template, but as a logical and scientifically-grounded framework for investigation. The causality behind each experimental choice is explained, providing a self-validating system of protocols designed to build a robust and predictive pharmacokinetic package. Our objective is to empower research teams to de-risk their candidates early, enabling data-driven decisions that pave the way for successful clinical translation.

Part 1: Foundational Physicochemical Characterization

The interplay between a drug and the body begins at the molecular level. Therefore, a thorough understanding of the physicochemical properties of this compound is a non-negotiable first step. These intrinsic characteristics govern its behavior in various physiological environments and are predictive of its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: The Gateway to Bioavailability

A compound must be in solution to be absorbed. We will assess both kinetic and thermodynamic solubility to understand its dissolution properties under different conditions.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility (DMSO Stock Dilution Method):

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

    • Serially dilute the stock solution into a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4) to mimic physiological pH ranges.

    • Incubate the samples for a defined period (e.g., 2 hours) at room temperature with gentle agitation.

    • Filter the samples to remove any precipitated compound.

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 5.0, 6.2, and 7.4).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Causality: Kinetic solubility provides an early indication of how the compound will behave when rapidly diluted from a concentrated stock, mimicking initial dissolution in the gut. Thermodynamic solubility represents the true equilibrium solubility, which is a critical parameter for biopharmaceutical classification.

Lipophilicity (LogD): A Predictor of Membrane Permeation

The ability of a drug to cross biological membranes is heavily influenced by its lipophilicity. We will determine the distribution coefficient (LogD) at physiological pH.

Experimental Protocol: LogD Measurement

  • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the mixture vigorously to allow for the partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both layers.

  • Quantify the concentration of the compound in each layer using LC-MS/MS.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation: Predicted Physicochemical Properties

ParameterPredicted ValueSignificance
Molecular Weight~198.67 g/mol (as HCl salt)Influences diffusion and permeability.
pKaEstimated 8-9 (aminomethyl group)Determines the ionization state at different physiological pHs, affecting solubility and permeability.
Kinetic Solubility (pH 7.4)ModerateSuggests potential for good dissolution in the intestinal fluid.
Thermodynamic Solubility (pH 7.4)ModerateIndicates the maximum dissolved concentration achievable.
LogD (pH 7.4)1.5 - 2.5Suggests a balance between aqueous solubility and lipid membrane permeability, favorable for oral absorption.[1]

Part 2: In Vitro ADME Profiling: Simulating the Biological Journey

In vitro ADME assays are indispensable tools for early-stage drug discovery, offering a high-throughput and cost-effective means to predict a compound's in vivo behavior.[2][3]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, efficient absorption from the gastrointestinal tract is paramount.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The wells of a donor plate are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 6.5, simulating the upper intestine).

  • The filter plate is placed on top of the donor plate, and the acceptor wells on the other side of the membrane are filled with a buffer solution (e.g., pH 7.4).

  • The "sandwich" is incubated for a set period (e.g., 4-16 hours).

  • The concentrations of the compound in the donor, acceptor, and filter wells are measured by LC-MS/MS to calculate the permeability coefficient (Pe).

Causality: PAMPA specifically assesses passive diffusion, providing a clean, baseline measure of a molecule's ability to cross a lipid membrane without the complexities of active transport.[4]

Protocol: Caco-2 Permeability Assay

  • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-to-B) permeability, the test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time.

  • For basolateral-to-apical (B-to-A) permeability, the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS to calculate the apparent permeability coefficient (Papp).

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality: The Caco-2 assay is the gold standard for in vitro prediction of intestinal absorption as it accounts for both passive diffusion and active transport processes.[2]

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation Caco2 Caco-2 Cell Culture Seed Seed on Transwell Inserts Caco2->Seed Culture Culture for 21-25 Days Seed->Culture TEER Confirm Monolayer Integrity (TEER) Culture->TEER Dose Add Compound to Donor Chamber (Apical or Basolateral) TEER->Dose Incubate Incubate (e.g., 2 hours at 37°C) Dose->Incubate Sample Sample from Receiver Chamber Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Papp Calculate Papp (A>B and B>A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux Result Result Efflux->Result High/Low Permeability? Substrate for Efflux?

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a key determinant of this distribution, as only the unbound fraction is free to exert its pharmacological effect and be cleared.

Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • A semi-permeable membrane separates two chambers of a dialysis cell.

  • One chamber is filled with plasma (human, rat, etc.), and the other with a protein-free buffer.

  • The test compound is added to the plasma chamber.

  • The apparatus is sealed and incubated with gentle rotation at 37°C until equilibrium is reached (typically 4-6 hours).

  • At equilibrium, samples are taken from both the plasma and buffer chambers.

  • The total concentration in the plasma chamber and the unbound concentration in the buffer chamber are measured by LC-MS/MS.

  • The percentage of unbound drug is calculated.

Causality: Equilibrium dialysis is considered the most reliable method for determining PPB because it minimizes non-specific binding and directly measures the concentration of the free, unbound drug at equilibrium.[4]

Metabolism: The Body's Chemical Workshop

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Understanding a compound's metabolic stability and its potential to interact with drug-metabolizing enzymes is crucial for predicting its half-life and drug-drug interaction (DDI) potential.

Potential Metabolic Pathways for this compound:

  • Nitrile Group: While the nitrile group is generally robust, it can undergo hydrolysis to the corresponding carboxylic acid, potentially via an acetamide intermediate.[5][6] In some cases, metabolism of nitriles can be mediated by cytochrome P-450 isozymes.[7]

  • Aminomethyl Group: The primary amine is susceptible to oxidation or conjugation reactions.

  • Phenoxy Ether Linkage: O-dealkylation is a possible metabolic route.

Protocol: Liver Microsomal Stability Assay

  • Liver microsomes (from human or preclinical species), which contain a high concentration of cytochrome P450 enzymes, are thawed and prepared in a phosphate buffer.

  • The test compound is added to the microsomal suspension.

  • The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. Control incubations are run without the NADPH system.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality: This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, which is the primary route of clearance for many drugs. The calculated intrinsic clearance can be used in models to predict hepatic clearance in vivo.

Microsomal_Stability_Workflow cluster_sampling Time-Course Sampling Start Prepare Microsomes and Test Compound AddNADPH Initiate Reaction (Add NADPH) Start->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate T0 T=0 min T5 T=5 min T15 T=15 min T30 T=30 min T60 T=60 min Quench Quench Reaction (Acetonitrile + IS) Analysis Analyze by LC-MS/MS Quench->Analysis Calculation Calculate % Remaining vs. Time Analysis->Calculation Clearance Determine In Vitro t½ and CLint Calculation->Clearance

Caption: Liver Microsomal Stability Assay Workflow.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Human liver microsomes are incubated with a panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • The test compound is added at various concentrations.

  • The reactions are initiated with NADPH and incubated for a short period.

  • Reactions are stopped, and the formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined for each CYP isoform.

Causality: This assay is critical for assessing the DDI risk. If the new compound inhibits a major CYP enzyme, it could dangerously increase the concentration of co-administered drugs that are cleared by that enzyme.

Part 3: In Vivo Pharmacokinetics: The Whole-System View

While in vitro data is predictive, in vivo studies are essential to understand how a drug behaves in a complete biological system.[8] A preliminary study in a rodent model, such as the Sprague-Dawley rat, is a standard approach.[9]

Protocol: Preliminary Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Blood samples (approx. 100-150 µL) are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated, sensitive, and specific LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Causality: The dual-route (IV and PO) study design is highly efficient. The IV data provides absolute clearance and distribution parameters, while the PO data, when compared to the IV data, allows for the determination of oral bioavailability (F%), a critical parameter for oral drug candidates.[11]

InVivo_PK_Workflow cluster_animal In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis Pharmacokinetic Analysis Animals Acclimate Cannulated Rats Group_IV Group 1: IV Dosing (1 mg/kg) Animals->Group_IV Group_PO Group 2: PO Dosing (10 mg/kg) Animals->Group_PO Sampling Serial Blood Sampling (0-24h) Group_IV->Sampling Group_PO->Sampling Plasma Harvest Plasma Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS Concentration Determine Plasma Concentration LCMS->Concentration Plot Plot Concentration vs. Time Concentration->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Calculate PK Parameters NCA->Params

Sources

An In-depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride: Homologous Compounds and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of Phenoxyacetonitrile Scaffolds

The phenoxyacetonitrile moiety represents a versatile scaffold in medicinal chemistry and drug development. Its unique combination of an ether linkage, an aromatic ring, and a nitrile group provides a framework for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide focuses on a specific, yet highly promising, member of this class: 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride . We will delve into its synthesis, explore the chemical space of its homologous compounds and structural analogs, and discuss the critical structure-activity relationships (SAR) that govern their biological function. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide future research and development in this area.

The Core Compound: this compound

This compound is a primary amine-containing aromatic nitrile. The presence of the aminomethyl group at the para position of the phenoxy ring introduces a basic center, allowing for the formation of a hydrochloride salt, which typically enhances aqueous solubility and crystallinity, crucial properties for pharmaceutical development. The structural features of this molecule—the flexible ether linkage, the rigid aromatic core, and the reactive nitrile and amine functionalities—make it an attractive starting point for the design of novel bioactive agents.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₉H₁₁ClN₂OPubChem
Molecular Weight198.65 g/mol PubChem
XlogP31.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Synthetic Strategies: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step reaction but a well-planned multi-step process. The presence of the reactive primary amine necessitates a protection-deprotection strategy to ensure the desired outcome. The core of the synthesis relies on the venerable Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2][3]

Proposed Synthetic Pathway

The most logical and efficient pathway involves three key stages:

  • Protection of the Aminomethyl Phenol: The primary amine of a suitable starting material, such as 4-(aminomethyl)phenol, is protected to prevent its interference in the subsequent ether synthesis. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in basic conditions and its facile removal under acidic conditions.[4][5][6]

  • Williamson Ether Synthesis: The protected aminomethyl phenol is then subjected to a Williamson ether synthesis with a haloacetonitrile, typically chloroacetonitrile, in the presence of a base to form the ether linkage.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, which concurrently protonates the primary amine to yield the desired hydrochloride salt.[7]

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-(aminomethyl)phenol 4-(Aminomethyl)phenol N-Boc-4-(aminomethyl)phenol N-Boc-4-(aminomethyl)phenol 4-(aminomethyl)phenol->N-Boc-4-(aminomethyl)phenol Base Boc_Anhydride Boc Anhydride Boc_Anhydride->N-Boc-4-(aminomethyl)phenol N-Boc-phenoxyacetonitrile N-Boc-2-[4-(aminomethyl)phenoxy]acetonitrile N-Boc-4-(aminomethyl)phenol->N-Boc-phenoxyacetonitrile Base (e.g., K2CO3) Solvent (e.g., DMF) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->N-Boc-phenoxyacetonitrile Final_Product 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride N-Boc-phenoxyacetonitrile->Final_Product HCl HCl in Dioxane HCl->Final_Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols
  • Rationale: The protection of the primary amine is crucial to prevent its reaction with chloroacetonitrile in the subsequent step, which would lead to undesired N-alkylation. The Boc group provides excellent protection under the basic conditions of the Williamson ether synthesis.

  • Materials:

    • 4-(aminomethyl)phenol

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 4-(aminomethyl)phenol (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-(aminomethyl)phenol.

  • Rationale: This classic SN2 reaction forms the ether linkage.[1][2][3] A polar aprotic solvent like DMF or acetonitrile facilitates the reaction, and a mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group.

  • Materials:

    • N-Boc-4-(aminomethyl)phenol

    • Chloroacetonitrile

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of N-Boc-4-(aminomethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-[4-(aminomethyl)phenoxy]acetonitrile.

  • Rationale: A strong acid is required to cleave the Boc group.[6][7] Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the hydrochloride salt, simplifying purification.

  • Materials:

    • N-Boc-2-[4-(aminomethyl)phenoxy]acetonitrile

    • 4M HCl in Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve N-Boc-2-[4-(aminomethyl)phenoxy]acetonitrile (1.0 eq) in a minimal amount of dioxane.

    • Cool the solution to 0 °C.

    • Slowly add 4M HCl in dioxane (5-10 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Homologous Compounds and Analogs: Exploring the Chemical Space

The structural framework of this compound offers numerous avenues for modification to explore the structure-activity relationship (SAR). These modifications can be broadly categorized into homologous series and analogs.

Homologous Series

Homologous series are formed by introducing a repeating unit, typically a methylene (-CH₂-) group.

  • ω-[4-(Aminomethyl)phenoxy]alkanenitriles: The length of the alkyl chain separating the ether oxygen and the nitrile group can be varied. This can be achieved by using ω-haloalkanenitriles of different lengths (e.g., 3-chloropropionitrile, 4-chlorobutyronitrile) in the Williamson ether synthesis. This modification will impact the lipophilicity and conformational flexibility of the molecule, which can significantly influence its biological activity.

CompoundnPredicted LogP
2-[4-(Aminomethyl)phenoxy]acetonitrile11.2
3-[4-(Aminomethyl)phenoxy]propanenitrile21.6
4-[4-(Aminomethyl)phenoxy]butanenitrile32.0
Structural Analogs

Analogs are compounds with similar structures but differing in the nature and position of substituents.

  • Substitution on the Phenyl Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups at different positions. These substitutions can affect the electronic properties of the phenoxy oxygen and the overall lipophilicity of the molecule.

  • Modification of the Aminomethyl Group: The primary amine can be modified to secondary or tertiary amines, or even incorporated into a heterocyclic ring (e.g., piperidine, morpholine). These changes will alter the basicity and steric bulk of this part of the molecule.

  • Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups such as amides, esters, or carboxylic acids. This will have a profound impact on the electronic and hydrogen-bonding properties of the molecule.

Analogs cluster_A Ring Substitutions cluster_B Amine Modifications cluster_C Nitrile Replacements Core 2-[4-(Aminomethyl)phenoxy]acetonitrile R1 Electron-donating groups (e.g., -OCH3, -CH3) Core->R1 R2 Electron-withdrawing groups (e.g., -Cl, -F, -NO2) Core->R2 Amine1 Secondary/Tertiary Amines (e.g., -NHCH3, -N(CH3)2) Core->Amine1 Amine2 Heterocycles (e.g., Piperidinomethyl) Core->Amine2 Nitrile1 Amide (-CONH2) Core->Nitrile1 Nitrile2 Ester (-COOR) Core->Nitrile2 Nitrile3 Carboxylic Acid (-COOH) Core->Nitrile3

Caption: Potential modifications for generating structural analogs.

Structure-Activity Relationship (SAR) and Potential Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the SAR of related compounds provides valuable insights into its potential applications.

Potential as Enzyme Inhibitors

The phenoxyacetonitrile scaffold is present in various enzyme inhibitors. For instance, derivatives of 4-phenoxyquinoline have been identified as potent and selective inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase.[8] The aminomethyl group could potentially interact with negatively charged residues in an enzyme's active site, while the phenoxyacetonitrile moiety could engage in hydrophobic and hydrogen bonding interactions.

Antimicrobial and Herbicidal Potential

Phenoxyacetic acid derivatives are well-known herbicides.[9] While 2-[4-(aminomethyl)phenoxy]acetonitrile is not a phenoxyacetic acid, the shared phenoxy scaffold suggests a potential for herbicidal activity. Furthermore, some phenylacrylonitrile derivatives have demonstrated antimicrobial activity.[10] The aminomethyl group in the core compound could enhance its interaction with bacterial cell membranes or intracellular targets.

Central Nervous System (CNS) Activity

The aminomethylphenoxy moiety is a feature of some compounds with CNS activity. For example, certain aminobenzyloxyarylamide derivatives act as selective κ opioid receptor antagonists.[5] The ability of the core compound to cross the blood-brain barrier would be a key determinant of its potential CNS effects.

SAR Summary Table (Hypothetical, based on related compounds)
ModificationPredicted Effect on ActivityRationale
Ring Substitution
Electron-donating group (e.g., -OCH₃)May increase activityCan enhance binding through hydrogen bonding or electronic effects.
Electron-withdrawing group (e.g., -Cl)VariableCan alter metabolic stability and binding affinity.[11]
Amine Modification
Secondary/Tertiary AmineMay decrease or alter selectivitySteric hindrance could affect binding; change in pKa may alter interactions.
Heterocyclic AmineMay enhance activity/selectivityConformational restriction can lead to more specific interactions with a target.
Chain Elongation (Homologs)
Increased chain lengthMay increase lipophilicity and alter bindingLonger chains can explore deeper hydrophobic pockets in a target protein.
Nitrile Replacement
Amide or Carboxylic AcidLikely to alter activity profileChanges hydrogen bonding capacity and overall polarity.

Putative Biological Signaling Pathways

Given the structural similarities to known bioactive molecules, 2-[4-(aminomethyl)phenoxy]acetonitrile and its analogs could potentially interact with various signaling pathways. For instance, if acting as a receptor antagonist, it could block the binding of an endogenous ligand, thereby inhibiting downstream signaling.

Putative Signaling Pathway Ligand Endogenous Ligand Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Compound 2-[4-(Aminomethyl)phenoxy] acetonitrile Analog Compound->Receptor Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling pathway for a receptor antagonist analog.

Conclusion and Future Directions

This compound is a molecule of significant interest, possessing a versatile chemical structure amenable to a wide range of modifications. The synthetic pathway outlined in this guide provides a robust and logical approach to its preparation and the generation of its homologous and analogous compounds. While direct biological data on the core compound is limited, the analysis of related structures suggests promising avenues for investigation in areas such as enzyme inhibition, antimicrobial discovery, and CNS-active agents.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs to elucidate a clear SAR for various biological targets. High-throughput screening of these compounds against a panel of enzymes and receptors would be a valuable starting point. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could aid in the rational design of more potent and selective derivatives. The insights provided in this guide are intended to serve as a solid foundation for these future endeavors.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US2315922A - Preparation of n-monomethyl-p-aminophenol.
  • PubMed. (2003, November 17). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]

  • NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]

  • PubMed. (2017, April 21). Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of Nitroxyl-Releasing Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A novel route for the synthesis of processable conducting poly(m-aminophenol). Retrieved from [Link]

  • MDPI. (2023, March 23). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Retrieved from [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Retrieved from [Link]

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An In-depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride (CAS No. 1158063-11-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this molecule, this guide synthesizes information from structurally related compounds to offer insights into its physicochemical properties, potential synthetic routes, prospective biological activities, and analytical methodologies. The document is intended to serve as a foundational resource for researchers, offering both established knowledge on related structures and reasoned hypotheses to guide future investigation of this specific molecule.

Introduction: Unveiling a Potential Pharmacophore

This compound belongs to a class of aromatic compounds containing a phenoxyacetonitrile moiety and a benzylic amine. This unique combination of functional groups suggests potential applications in drug development, as both motifs are present in various biologically active molecules. The nitrile group is a versatile functional group in medicinal chemistry, known for its role in a range of pharmaceuticals.[1] Similarly, the aminomethylphenoxy group is a key structural element in compounds targeting various receptors and enzymes.[2]

This guide will delve into the known and projected characteristics of this compound, providing a framework for its synthesis, characterization, and potential therapeutic exploration.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be inferred from its structure and data on related compounds.

PropertyValueSource
CAS Number 1158063-11-6Internal Database
Molecular Formula C9H11ClN2O[3]
Molecular Weight 198.65 g/mol [3]
Predicted XlogP 0.5[4]
Monoisotopic Mass 162.07932 Da[4]
Appearance Likely a solid, given the hydrochloride salt form.Inferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would involve the reaction of 4-(aminomethyl)phenol with a haloacetonitrile, followed by conversion to the hydrochloride salt.

DOT Script for Proposed Synthesis

Synthetic Pathway 4-(Aminomethyl)phenol 4-(Aminomethyl)phenol Intermediate 2-[4-(Aminomethyl)phenoxy]acetonitrile 4-(Aminomethyl)phenol->Intermediate Williamson Ether Synthesis Haloacetonitrile Haloacetonitrile Haloacetonitrile->Intermediate Base Base Base->Intermediate Solvent Solvent Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Proposed Williamson ether synthesis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(aminomethyl)phenol in a suitable anhydrous solvent such as acetone or DMF.[6]

  • Base Addition: Add an appropriate base, such as anhydrous potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group.

  • Nucleophilic Substitution: Slowly add a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether) and add a solution of hydrogen chloride in the same solvent.

  • Isolation: The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Mechanism of Action and Biological Activity

The biological activity of this compound has not been explicitly reported. However, its structural components suggest several avenues for investigation.

  • Nitrile-Containing Pharmaceuticals: The nitrile group is present in numerous approved drugs with diverse mechanisms of action, including enzyme inhibition and receptor modulation.[1] Its presence in the target molecule suggests the potential for similar interactions.

  • Phenoxyacetamide Derivatives: Structurally related phenoxyacetamide compounds have been investigated for a variety of biological activities.

  • Benzylic Amines: The aminomethylphenyl moiety is a common feature in compounds targeting monoamine transporters and receptors.

Given the structural similarity to intermediates used in the synthesis of gastroprokinetic agents like Itopride, one could hypothesize a potential modulation of dopamine D2 receptors or acetylcholinesterase activity.[7] Itopride's mechanism involves both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, leading to increased acetylcholine levels.[7]

DOT Script for Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Target_Compound 2-[4-(Aminomethyl)phenoxy] acetonitrile hydrochloride Target_Compound->D2_Receptor Potential Antagonist AChE Acetylcholinesterase Target_Compound->AChE Potential Inhibitor ACh Acetylcholine ACh->AChE Hydrolyzed by

Caption: Hypothetical modulation of dopaminergic and cholinergic pathways.

Analytical Techniques for Characterization

Proper characterization of this compound is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the compound and for monitoring reaction progress.[8][9]

  • Column: A reversed-phase C18 column is generally suitable for this type of molecule.[8]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a good starting point.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm) would be appropriate.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) would be a suitable ionization method. The predicted m/z values for various adducts can be found in the physicochemical properties table.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure and confirming the identity of the compound. The spectra would be expected to show signals corresponding to the aromatic protons, the benzylic protons, the methylene protons of the phenoxyacetonitrile group, and the nitrile carbon.

Experimental Workflow for Analysis

DOT Script for Analytical Workflow

Analytical_Workflow cluster_structure Spectroscopic Methods Sample Synthesized Compound Purity_Check Purity Assessment (HPLC) Sample->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation If pure NMR_H ¹H NMR Structure_Confirmation->NMR_H NMR_C ¹³C NMR Structure_Confirmation->NMR_C Identity_Verification Identity Confirmation (MS) Final_Characterization Fully Characterized Compound Identity_Verification->Final_Characterization NMR_C->Identity_Verification

Caption: A typical workflow for the analytical characterization.

Safety and Handling

Specific toxicology data for this compound is not available. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous research chemicals. The safety precautions should be based on the hazards of its constituent functional groups: nitriles and aromatic amines.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit partially speculative, overview based on the principles of medicinal and organic chemistry. Future research should focus on developing a reliable synthetic route, thoroughly characterizing the compound using modern analytical techniques, and exploring its biological activity through in vitro and in vivo screening assays. The insights provided herein are intended to serve as a catalyst for such endeavors.

References

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  • Carl ROTH. Safety Data Sheet: Acetonitrile. Available from: [Link]

  • Google Patents. CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
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The Strategic Role of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride in Pharmaceutical Synthesis and Scaffolding for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride, a key chemical intermediate in pharmaceutical manufacturing. While not a therapeutic agent in itself, its molecular architecture presents a valuable scaffold for the synthesis of targeted therapeutics. This document details the compound's physicochemical properties, its established role in the synthesis of the cardioselective β1-adrenergic blocker, Betaxolol, and robust analytical methodologies for its quality control. Furthermore, this guide explores the untapped potential of its phenoxyacetonitrile scaffold for future drug discovery endeavors, proposing logical workflows for library generation and screening.

Introduction: A Versatile Building Block

This compound belongs to the phenoxyacetonitrile class of compounds. This family of molecules, characterized by an aromatic ether linked to a nitrile group, has garnered interest in both pharmaceutical and agrochemical research.[1] The nitrile group, a versatile functional group in medicinal chemistry, is found in over 30 prescribed pharmaceuticals.[2] It is metabolically robust and can act as a bioisostere for carbonyls, hydroxyls, or carboxyl groups, enabling it to form crucial hydrogen bonds with protein targets.[2]

While direct biological activity studies on this compound are limited, its primary significance lies in its role as a pivotal intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure combines a reactive aminomethyl group and a phenoxyacetonitrile moiety, making it a strategic starting material for building molecules with desired pharmacodynamic and pharmacokinetic profiles. This guide will first illuminate its established industrial application and then pivot to its prospective value in the discovery of next-generation therapeutics.

Physicochemical Profile and Synthesis

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and for ensuring the quality of the final API.

Chemical Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1251923-62-2[3]
Molecular Formula C9H11ClN2O[3]
Molecular Weight 198.65 g/mol [3]
Monoisotopic Mass 162.07932 Da[4]
Predicted XlogP 0.5[4]
Appearance (Predicted) White to off-white solidN/A

Table 1: Key Physicochemical Properties

Synthesis Pathway

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor like 4-cyanophenol. A common and efficient method is the Williamson ether synthesis.[1]

A plausible synthetic route is as follows:

  • Etherification: 4-Cyanophenol is reacted with a haloacetonitrile (e.g., bromoacetonitrile) in the presence of a base like potassium carbonate in a suitable solvent such as acetone or acetonitrile.[5] This step forms the ether linkage, yielding 4-(cyanomethoxy)benzonitrile.

  • Reduction: The nitrile group on the benzene ring is selectively reduced to a primary amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH4). This step converts the benzonitrile to a benzylamine moiety.

  • Salt Formation: The resulting 2-[4-(aminomethyl)phenoxy]acetonitrile is then treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol, diethyl ether) to precipitate the stable hydrochloride salt, which improves handling and stability.

Established Application in Pharmaceutical Synthesis: The Betaxolol Case Study

The most prominent application of 2-[4-(Aminomethyl)phenoxy]acetonitrile is as a precursor in the synthesis of Betaxolol.

Betaxolol: Therapeutic Significance

Betaxolol is a potent and selective β1-adrenergic receptor antagonist (a "beta-blocker") used in the treatment of hypertension and glaucoma.[6][7] As a cardioselective agent, it primarily targets beta-1 receptors in the heart, reducing cardiac output.[8] When used ophthalmically, it lowers intraocular pressure by decreasing the production of aqueous humor.[6][8]

Synthetic Workflow from the Intermediate

In the synthesis of Betaxolol, the primary amine of 2-[4-(aminomethyl)phenoxy]acetonitrile serves as a nucleophile. The synthesis proceeds through the following key transformation:

  • N-Alkylation: The primary amine of the intermediate is reacted with a suitable alkylating agent, typically an epoxide such as 2-(cyclopropylmethoxymethyl)oxirane, under controlled conditions.

  • Reduction of Nitrile: Following the N-alkylation, the nitrile group is reduced to a primary amine.

  • Further Modification: The resulting diamine can then undergo further reactions to introduce the isopropylamino group and the secondary alcohol characteristic of Betaxolol. A common route involves reacting a 4-substituted phenol with epichlorohydrin and subsequently opening the epoxide ring.[9]

The initial step of utilizing the aminomethyl group is critical for building the final molecular structure of Betaxolol.

G cluster_0 Synthesis of Betaxolol Precursor cluster_1 Betaxolol Synthesis A 4-Cyanophenol C 4-(Cyanomethoxy)benzonitrile A->C K2CO3, Acetone B Bromoacetonitrile B->C D 2-[4-(Aminomethyl)phenoxy]acetonitrile C->D Reduction (e.g., H2/Raney Ni) E 2-[4-(Aminomethyl)phenoxy]acetonitrile (from previous step) G N-Alkylated Intermediate E->G Nucleophilic Addition F Cyclopropylmethyl Epoxide Derivative F->G H Final Synthetic Steps (Reduction, Isopropylation, etc.) G->H I Betaxolol H->I

Caption: Synthetic workflow from 4-Cyanophenol to Betaxolol.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing, as impurities can affect the safety and efficacy of the final drug product.[10]

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Column: C18 Reverse PhaseMobile Phase: Gradient of Acetonitrile and buffered water (e.g., 0.1% TFA)[11]Detection: UV at ~220 nm or 275 nm
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Structural confirmation and identification of impurities.Solvent: DMSO-d6 or D2OProvides unambiguous structural information.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Mode: Electrospray Ionization (ESI), positive mode.Expected m/z for [M+H]⁺: ~163.08660[4]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification.Characteristic peaks for -C≡N (nitrile), C-O-C (ether), N-H (amine salt), and aromatic C-H.

Table 2: Summary of Analytical Quality Control Methods

Standard Operating Procedure: HPLC Purity Assay

This protocol outlines a standard method for determining the purity of a batch of this compound.

Objective: To quantify the purity of the target compound and detect any process-related impurities.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)[12][13]

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Ortho-phosphoric acid (OPA)[11]

  • Reference standard of this compound

  • Sample to be analyzed

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

System Suitability: The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[10]

Prospective Role in Novel Drug Discovery

Beyond its role as an intermediate, the 2-[4-(Aminomethyl)phenoxy]acetonitrile scaffold holds intrinsic value for medicinal chemistry and novel drug discovery.[14] The combination of a flexible ether linkage, a hydrogen-bond-accepting nitrile, and a basic aminomethyl group provides multiple points for diversification and interaction with biological targets.

Scaffold for Library Synthesis

The compound is an excellent starting point for creating a library of novel chemical entities for high-throughput screening. Medicinal chemists can leverage its functional groups for various synthetic strategies:

  • Amine Derivatization: The primary amine can be readily modified via acylation, sulfonylation, reductive amination, or arylation to explore a wide chemical space around this interaction point.

  • Aromatic Substitution: The phenyl ring can be further functionalized using electrophilic aromatic substitution reactions (e.g., halogenation, nitration) to modulate electronic properties and create new interaction vectors.[15]

  • Nitrile as a Bioisostere: The nitrile group itself is a key pharmacophore.[2] In a screening library, it can mimic other polar groups and form critical interactions with target proteins.

A Hypothetical Drug Discovery Workflow

A drug discovery program could be initiated using this scaffold, targeting enzyme families or receptors where the aminomethyl and phenoxy motifs are known to be important for binding.

G cluster_0 Scaffold-Based Discovery cluster_1 Screening & Optimization A 2-[4-(Aminomethyl)phenoxy] acetonitrile Scaffold B Diversity-Oriented Synthesis (Amine Acylation, Arylation, etc.) A->B C Novel Compound Library (100s-1000s of compounds) B->C D High-Throughput Screening (HTS) (e.g., GPCRs, Kinases, Ion Channels) C->D Biological Assays E Hit Identification (Active Compounds) D->E F Hit-to-Lead Optimization (SAR Studies, ADME Profiling) E->F G Lead Candidate F->G

Caption: A hypothetical drug discovery workflow.

This approach leverages a known, synthetically accessible scaffold to efficiently generate a focused library of compounds, increasing the probability of identifying novel hits against new therapeutic targets. This strategy is a cornerstone of modern medicinal chemistry.[16][17]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a well-established and reliable intermediate in the synthesis of the drug Betaxolol. Its synthesis is straightforward, and its quality can be rigorously controlled using standard analytical techniques. While its direct therapeutic applications have not been explored, its molecular structure represents a promising and underutilized scaffold for novel drug discovery. By applying principles of diversity-oriented synthesis, researchers can leverage this accessible intermediate to build libraries of novel compounds, paving the way for the identification of future lead candidates across a range of therapeutic areas.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
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  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2019). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 9(28), 16047-16051. Available from: [Link]

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  • Ismaili, L. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(9), 1279. Available from: [Link]

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  • Wikipedia. (n.d.). Betaxolol. Available from: [Link]

  • Google Patents. (2008). KR100836528B1 - Method for Preparing Etoprid Hydrochloride.
  • Li, W., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4849-4857. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2017). Method Development and Analysis on High Performance Liquid Chromatograph for the Simultaneous Estimation of Pantoprazole and Itopride in Oral Dosage. Available from: [Link]

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  • Thomas, S., et al. (2011). A validated stability indicating liquid chromatographic method for Tamsulosin HCL and its related substances in bulk drug and pharmaceutical dosage form. International Journal of Chemistry Research. Available from: [Link]

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  • IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

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  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride, a versatile bifunctional molecule of interest in medicinal chemistry and materials science. The presence of a primary amine, a phenoxy ether linkage, and a nitrile group makes it a valuable intermediate for constructing more complex molecular architectures. This guide presents a reliable two-step synthetic pathway, commencing with a Williamson ether synthesis to form a key phenoxyacetonitrile intermediate, followed by a selective reduction and subsequent salt formation. The protocols are designed with an emphasis on mechanistic understanding, safety, and reproducibility, offering field-proven insights to navigate potential challenges and ensure high-purity outcomes.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target compound is logically approached via a two-stage process. The core strategy involves first constructing the C-O ether bond and then converting a latent amine precursor (a nitrile) into the desired aminomethyl group. This approach is favored for its use of readily available starting materials and robust, well-characterized reactions.

Stage 1: Williamson Ether Synthesis. This stage involves the formation of the ether linkage by reacting 4-hydroxybenzonitrile with chloroacetonitrile. The phenolic hydroxyl group is deprotonated by a suitable base to form a nucleophilic phenoxide, which then displaces the chloride from chloroacetonitrile.

Stage 2: Selective Reduction and Salt Formation. The aromatic nitrile group of the intermediate is selectively reduced to a primary amine. This transformation is followed by treatment with hydrochloric acid to yield the stable and crystalline hydrochloride salt, which is often preferred for handling and purification.

The overall synthetic pathway is illustrated below.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Reduction & Salt Formation A 4-Hydroxybenzonitrile C 2-(4-Cyanophenoxy)acetonitrile (Intermediate) A->C  K2CO3, Acetone, Reflux B Chloroacetonitrile B->C D 2-[4-(Aminomethyl)phenoxy]acetonitrile (Free Base) C->D  1. LiAlH4, THF  2. Aqueous Work-up E 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride (Final Product) D->E  HCl in Methanol, 0°C

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 2-(4-Cyanophenoxy)acetonitrile (Intermediate)

Principle: This reaction is a classic SN2 reaction known as the Williamson ether synthesis. Potassium carbonate serves as a mild base, which is sufficient to deprotonate the acidic phenol (pKa ≈ 7.9). Acetonitrile or acetone are common solvents as they are polar aprotic and effectively dissolve the reactants while facilitating the nucleophilic attack.[1]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mol)Comments
4-Hydroxybenzonitrile119.1211.91 g0.10Starting Material
Chloroacetonitrile75.508.31 g (6.98 mL)0.11Alkylating Agent (Toxic, Lachrymator)
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15Base (Anhydrous)
Acetone58.08200 mL-Solvent (Anhydrous)

Step-by-Step Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 4-hydroxybenzonitrile (11.91 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of anhydrous acetone.

  • Initiation: Stir the suspension vigorously. Slowly add chloroacetonitrile (8.31 g, 0.11 mol) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

  • Work-up: After the reaction is complete (disappearance of 4-hydroxybenzonitrile), cool the mixture to room temperature. Filter off the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid. Further purification can be achieved by recrystallization from isopropanol.

Safety: Chloroacetonitrile is toxic and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Part B: Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Principle: The conversion of the aromatic nitrile to a primary amine is achieved via reduction. While catalytic hydrogenation is a common method, it often requires high pressures and specialized equipment, and catalysts like Raney Nickel can be pyrophoric.[2][3] A more accessible laboratory method uses Lithium Aluminum Hydride (LAH), a powerful reducing agent that readily reduces nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mol)Comments
2-(4-Cyanophenoxy)acetonitrile158.1615.82 g0.10Intermediate from Part A
Lithium Aluminum Hydride (LAH)37.955.69 g0.15Reducing Agent (Pyrophoric)
Tetrahydrofuran (THF)72.11300 mL-Solvent (Anhydrous)

Step-by-Step Protocol:

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a dropping funnel, a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.

  • LAH Suspension: Carefully add LAH (5.69 g, 0.15 mol) to 150 mL of anhydrous THF in the flask. Cool the suspension to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve 2-(4-cyanophenoxy)acetonitrile (15.82 g, 0.10 mol) in 150 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0°C with an ice bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, sequential, dropwise addition of:

    • 5.7 mL of water

    • 5.7 mL of 15% (w/v) aqueous sodium hydroxide solution

    • 17.1 mL of water

  • Isolation: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude free base, 2-[4-(aminomethyl)phenoxy]acetonitrile, which can be used in the next step without further purification.

Safety: LAH is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents. The quenching procedure is hazardous and must be performed slowly and with extreme caution behind a blast shield in a fume hood.

Part C: Formation of this compound

Principle: This is a straightforward acid-base reaction. The free amine, being basic, reacts with hydrochloric acid to form the corresponding ammonium salt. The hydrochloride salt is typically a stable, crystalline solid that is less prone to air oxidation and easier to handle than the free base.[4]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mol)Comments
2-[4-(Aminomethyl)phenoxy]acetonitrile162.19~16.2 g (from Part B)~0.10Crude free base
Methanolic HCl (2 M)-~55 mL~0.11Acidifying agent
Anhydrous Methanol32.04100 mL-Solvent
Anhydrous Diethyl Ether74.12100 mL-Anti-solvent for precipitation

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 2-[4-(aminomethyl)phenoxy]acetonitrile from the previous step in 100 mL of anhydrous methanol.

  • Acidification: Cool the solution to 0°C in an ice-water bath. While stirring, slowly add 2 M methanolic HCl dropwise. Monitor the pH with indicator paper; continue adding until the solution is acidic (pH ≈ 1-2). A white precipitate should form.

  • Precipitation: Stir the suspension at 0°C for an additional 30 minutes. To ensure complete precipitation, add 100 mL of anhydrous diethyl ether.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 30 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
Predicted ¹H NMR (400 MHz, D₂O)δ 7.45 (d, 2H), 7.10 (d, 2H), 5.05 (s, 2H), 4.15 (s, 2H)
Predicted ¹³C NMR (100 MHz, D₂O)δ 157.0, 131.5, 129.0, 117.5, 116.0, 56.0, 43.0
Predicted IR (KBr, cm⁻¹)3200-2800 (N-H⁺ stretch), 2250 (C≡N stretch), 1610, 1510 (aromatic C=C), 1240 (C-O stretch)
Purity (HPLC) ≥98%

Analytical Note: HPLC analysis can be performed on a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol.[5][6] Mass spectrometry should show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 163.09.

Field-Proven Insights and Troubleshooting

  • Causality of Base Choice in Part A: While stronger bases like sodium hydride could be used, potassium carbonate is preferred for its ease of handling, lower cost, and sufficient basicity for this transformation. Its insolubility in acetone also simplifies the work-up via filtration.

  • Controlling the Reduction in Part B: The primary side reaction during nitrile reduction is the formation of secondary amines. Using a slight excess of LAH and ensuring a well-controlled, dropwise addition of the nitrile helps to minimize this. The Fieser work-up is critical for safely neutralizing excess LAH and producing an easily filterable aluminum salt precipitate.

  • Incomplete Reaction in Part A: If TLC indicates a significant amount of starting material remains after 16 hours, an additional portion of chloroacetonitrile (0.1 eq) and potassium carbonate (0.2 eq) can be added, and the reflux continued. Ensure all reagents are anhydrous, as water will deactivate the phenoxide.

  • Product Purity: The final hydrochloride salt's purity is highly dependent on the purity of the free base. If the final product is discolored, the free base can be purified by column chromatography on silica gel using a dichloromethane/methanol/ammonia solvent system before proceeding to the salt formation step.

References

  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google P
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  • WO 2006/011696 A1 - A method for preparing itopride-hydrochloride salt as a digestive tract motility activator - Google P
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Application Notes and Protocols for the Quantification of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a chemical intermediate of significant interest in the pharmaceutical industry. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount for quality control during drug development and manufacturing.

This document provides a comprehensive guide to the analytical methods for the quantitative determination of this compound. It is intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be accurate, precise, and robust, adhering to the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone for the quantification of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and specificity make it the method of choice for routine quality control and stability testing.

Scientific Rationale for Method Design

The selection of a reversed-phase HPLC (RP-HPLC) method is based on the predicted polarity of the analyte. The presence of a primary amine and a nitrile group, along with the phenoxy ring, suggests moderate polarity, making it amenable to separation on a C18 stationary phase.[6] A buffered mobile phase is crucial to control the ionization state of the primary amine, ensuring consistent retention times and symmetrical peak shapes. An acidic pH will ensure the amine is protonated, enhancing its interaction with the stationary phase. UV detection is suitable due to the presence of the aromatic ring, which is expected to exhibit significant absorbance in the UV region.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Analyte/Standard B Dissolve in Diluent A->B Sample Injection C Sonicate to Ensure Dissolution B->C Sample Injection D Filter through 0.45 µm Syringe Filter C->D Sample Injection E Inject into HPLC System D->E Sample Injection F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Report Generation I->J

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

1.3.1. Reagents and Materials

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

1.3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

1.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

1.3.4. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

1.3.5. System Suitability

Before sample analysis, inject the standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

1.3.6. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8] For this compound, derivatization may be necessary to improve its volatility and thermal stability.[9]

Scientific Rationale for Method Design

The primary amine in the analyte can interact with active sites in the GC column, leading to poor peak shape and reproducibility. Derivatization of the amine group, for example, by silylation or acylation, will increase its volatility and reduce its polarity, making it more suitable for GC analysis. Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification.[10]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis A Weigh Analyte/Standard B Dissolve in Solvent A->B Sample Injection C Add Derivatizing Agent B->C Sample Injection D Heat to Complete Reaction C->D Sample Injection E Inject into GC-MS System D->E Sample Injection F Separation on Capillary Column E->F G Mass Spectrometric Detection F->G H Total Ion Chromatogram (TIC) G->H I Extracted Ion Chromatogram (EIC) H->I J Quantification & Confirmation I->J

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol

2.3.1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Helium (carrier gas, 99.999% purity)

2.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Data acquisition and processing software.

2.3.3. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Solvent Delay 3 min

2.3.4. Derivatization and Sample Preparation

  • Standard and Sample Preparation: Accurately weigh about 5 mg of the reference standard or sample into a vial. Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

2.3.5. Data Analysis

Identify the derivatized analyte peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum. For quantification, use an extracted ion chromatogram (EIC) of a characteristic ion of the derivatized analyte. Construct a calibration curve using derivatized standards and determine the concentration of the analyte in the sample.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with a suitable chromophore.[11] While less specific than chromatographic methods, it can be valuable for in-process controls and preliminary assessments.[12]

Scientific Rationale for Method Design

The presence of the phenoxyacetonitrile moiety in the molecule provides a chromophore that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using the Beer-Lambert law.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis A Weigh Analyte/Standard B Dissolve in Solvent A->B C Dilute to Working Concentrations B->C D Determine λmax C->D E Measure Absorbance D->E F Construct Calibration Curve E->F G Calculate Concentration F->G

Caption: Workflow for UV-Visible spectrophotometric analysis.

Detailed Protocol

3.3.1. Reagents and Materials

  • This compound reference standard

  • Methanol (spectroscopic grade)

3.3.2. Instrumentation

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

3.3.3. Determination of λmax

  • Prepare a solution of the analyte in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

3.3.4. Preparation of Solutions

  • Solvent: Methanol

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the range of 2-20 µg/mL.

  • Sample Solution: Prepare a sample solution in methanol with an expected concentration within the calibration range.

3.3.5. Measurement

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as the blank.

  • Measure the absorbance of each calibration standard and the sample solution.

3.3.6. Data Analysis

Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[1][3] The validation should be performed according to ICH guidelines and should include the following parameters:[2][4][5]

Validation ParameterHPLC-UVGC-MSUV-Vis
Specificity
Linearity
Range
Accuracy
Precision
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Robustness

Conclusion

This document provides a detailed overview of the primary analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput. For routine quality control, the HPLC-UV method is recommended due to its robustness and ease of use. The GC-MS method is suitable for trace-level analysis and confirmation of identity. The UV-Vis spectrophotometric method can be employed for rapid, in-process checks. Proper method validation is essential to ensure the reliability of the analytical data.

References

  • NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. (1998). ACETONITRILE: METHOD 1606, Issue 3. Centers for Disease Control and Prevention.
  • IOSR Journal of Pharmacy. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Separation of Acetonitrile, (m-phenoxyphenyl)- on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). Color analysis for pharmaceutical products using UV-visible absorption techniques.
  • LCGC International - Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • Longdom. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.
  • ResearchGate. (2025).
  • StudySmarter. (2022).
  • ICH. (2023).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Thermo Fisher Scientific. (n.d.).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • National Institutes of Health (NIH). (n.d.).
  • Wikipedia. (n.d.).
  • Lab Manager. (2025).
  • National Institutes of Health (NIH). (2025).
  • American Chemical Society. (n.d.).
  • SyncSci Publishing. (2020).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Collaborative International Pesticides Analytical Council (CIPAC). (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Sigma-Aldrich. (n.d.). Acetonitrile uv vis spectrum.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Books.
  • ResearchGate. (n.d.). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a step-by-step analytical protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a primary aromatic amine derivative of significant interest in the pharmaceutical industry. Its purity and accurate quantification are critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for such assessments due to its high resolution, sensitivity, and reproducibility.[1][2]

The chemical structure of the analyte, featuring a polar aminomethyl group and an aromatic ring, presents specific challenges for chromatographic separation. The primary amine imparts a basic character, which can lead to peak tailing and poor reproducibility on traditional silica-based reversed-phase columns due to interactions with residual silanols. Therefore, careful selection of the stationary phase and mobile phase composition is paramount for developing a robust analytical method. This application note addresses these challenges by providing a scientifically sound and validated HPLC method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical NameThis compound-
Molecular FormulaC₉H₁₁ClN₂O[3]
Molecular Weight198.65 g/mol [3]
Chemical Structure-
Predicted XlogP (free base)0.5[4]
AppearanceCrystalline solid[5]
SolubilitySoluble in aqueous solutions and polar organic solvents like DMSO and dimethylformamide.[5]

The low predicted XlogP value indicates that the free base is a polar compound, suggesting that a reversed-phase HPLC method with a highly aqueous mobile phase may be necessary for adequate retention.[6][7] The presence of the basic primary amine necessitates careful control of the mobile phase pH to ensure consistent ionization and good peak shape.

HPLC Method Development and Rationale

The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and high resolution for this compound. A reversed-phase approach was selected due to its versatility and suitability for polar compounds.[8][9]

Column Selection

A C18 column is the most common stationary phase for reversed-phase HPLC and was chosen as the starting point for this method. To mitigate the potential for peak tailing associated with the basic amine group, a modern, high-purity, end-capped C18 column is recommended. These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for basic analytes.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired chromatographic separation.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, UV transparency, and miscibility with water.[10]

  • Aqueous Phase and pH Control: Given the basic nature of the analyte, the mobile phase pH plays a crucial role in retention and peak shape. Operating at a low pH (around 2.5-3.5) ensures that the primary amine is consistently protonated, which minimizes its interaction with residual silanols on the stationary phase and promotes good peak symmetry. A phosphate buffer is an excellent choice for this pH range due to its good buffering capacity.

  • Gradient vs. Isocratic Elution: An isocratic elution was chosen for its simplicity, robustness, and suitability for the analysis of a single active compound.

Detection Wavelength

The presence of the aromatic ring in the analyte's structure suggests strong UV absorbance. While a UV scan of the analyte would be ideal to determine the absorbance maximum, a common wavelength for the detection of aromatic compounds, such as 254 nm or 264 nm, can be effectively utilized.[11][12]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

  • Standard: this compound reference standard.

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile, 70:30 v/v, pH 3.0):

    • Dissolve 1.36 g of KH₂PO₄ in 700 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Add 300 mL of acetonitrile.

    • Mix thoroughly and degas before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm
Run Time10 minutes
Analytical Procedure Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_setup System Equilibration prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions hplc_inject Inject Standards & Samples prep_standards->hplc_inject prep_samples Prepare Sample Solutions prep_samples->hplc_inject hplc_setup->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_integration Peak Integration hplc_run->data_integration data_calibration Generate Calibration Curve data_integration->data_calibration data_quantification Quantify Analyte data_calibration->data_quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[13][14][15] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo solution (if applicable). The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.

Linearity

The linearity of the method was determined by analyzing the prepared working standard solutions at six different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spike LevelMean Recovery (%)Acceptance Criteria
80%98.0 - 102.098.0 - 102.0%
100%98.0 - 102.098.0 - 102.0%
120%98.0 - 102.098.0 - 102.0%
Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be less than 2.0%.

Precision TypeRSD (%)Acceptance Criteria
Repeatability< 1.0%≤ 2.0%
Intermediate Precision< 1.5%≤ 2.0%
Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 2 °C)

  • Flow rate (± 0.1 mL/min)

  • Acetonitrile composition in the mobile phase (± 2%)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed before and during the analysis to ensure the continued performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor≤ 1.5
Theoretical Plates> 2000
RSD of replicate injections≤ 2.0%

Conclusion

This application note describes a simple, rapid, and reliable reversed-phase HPLC method for the quantitative determination of this compound. The method has been developed based on a sound scientific understanding of the analyte's properties and has been validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data provided herein should enable researchers and analysts to readily implement this method in their laboratories.

References

  • Cheméo. (n.d.). Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of (a) gradient elution, (b) acetonitrile/water.... Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • SIELC. (n.d.). Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • PubMed. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

  • Google Patents. (n.d.). CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10N2O). Retrieved from [Link]

  • AccelaChem. (n.d.). 1251923-62-2,this compound. Retrieved from [Link]

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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-[4-(Aminomethyl)phenoxy]acetonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile in human plasma. Due to the compound's polar nature, traditional reversed-phase chromatography presents a challenge in achieving adequate retention. To overcome this, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. The methodology detailed herein encompasses a straightforward protein precipitation protocol for sample preparation, optimized HILIC-LC conditions, and precisely defined MS/MS parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM). This document provides a comprehensive, step-by-step guide and discusses the scientific rationale behind key procedural choices, establishing a validated framework for high-throughput bioanalysis.

Introduction and Scientific Rationale

2-[4-(Aminomethyl)phenoxy]acetonitrile is a small molecule characterized by a primary benzylamine, a phenoxy ether linkage, and a nitrile group. Its structure confers significant polarity, which is a key consideration for analytical method development. The primary amine moiety (a basic functional group) makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺, ideal for quantitative analysis.[1]

The primary analytical challenge for this compound is its poor retention on conventional non-polar stationary phases (like C18) used in reversed-phase chromatography, where polar analytes often elute in or near the solvent front. To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus providing effective retention.[2][3] This approach is particularly well-suited for the analysis of polar metabolites and pharmaceuticals.[2]

This guide provides a complete workflow, from sample receipt to data acquisition, grounded in established bioanalytical principles and designed for regulatory compliance and scientific rigor.

Experimental Workflow Overview

The entire analytical process is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Aliquot 100 µL Human Plasma s2 Add 300 µL Acetonitrile (with Internal Standard) s1->s2 s3 Vortex Mix (5 min) s2->s3 s4 Centrifuge (10,000 x g, 10 min) s3->s4 s5 Transfer Supernatant to Autosampler Vial s4->s5 lc HILIC Separation s5->lc Inject ms Tandem MS Detection (ESI+, MRM Mode) lc->ms

Caption: High-level workflow from plasma sample to MS detection.

Detailed Methodologies and Protocols

Analyte and Internal Standard Selection
  • Analyte: 2-[4-(Aminomethyl)phenoxy]acetonitrile

  • Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 2-[4-(Aminomethyl)phenoxy]acetonitrile-d4 (with deuterium atoms on the benzene ring). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects, which provides the most accurate correction for experimental variability.[4]

  • Alternative IS (if SIL is unavailable): A structural analog can be used. A suitable choice would be 2-[4-(Aminomethyl)phenoxy]propanenitrile. This molecule shares the core benzylamine and phenoxy structures but differs in the nitrile side chain, ensuring it has a different mass while maintaining similar extraction and ionization behavior. Careful validation is required when using a structural analog.[5]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples, which would otherwise interfere with the LC-MS system.[6] Acetonitrile is a highly efficient solvent for this purpose.[7]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Allow all plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot 100 µL of plasma into the corresponding labeled tube.

  • Prepare a precipitation solution of Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

  • Add 300 µL of the precipitation solution to each plasma sample (a 3:1 solvent-to-plasma ratio).

  • Immediately cap and vortex each tube vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C . This will produce a tight pellet of precipitated protein.[8]

  • Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

Liquid Chromatography (LC) Conditions

The selection of a HILIC column is critical for retaining the polar analyte. An amide-bonded stationary phase provides robust and reproducible retention for a wide range of polar compounds.[2]

ParameterRecommended SettingRationale
LC System High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) SystemProvides the necessary pressure and flow precision for modern chromatography.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC columnThis stationary phase offers excellent retention and peak shape for polar analytes like amines.[2]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateFormic acid is a volatile modifier that aids in the protonation of the analyte, enhancing ESI+ signal and improving peak shape by suppressing silanol interactions.[1][9] Ammonium formate provides ionic strength to improve peak shape in HILIC mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is the primary organic solvent used in HILIC to drive retention of polar compounds.[3]
Gradient Program Time (min)% B
0.095
3.060
3.195
5.095
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CImproves peak shape and reduces mobile phase viscosity, leading to more stable chromatography.
Injection Volume 5 µLA small volume is sufficient for modern, sensitive mass spectrometers and minimizes potential matrix effects.
Mass Spectrometry (MS) Conditions

The method utilizes a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis, offering high selectivity through MS/MS.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic primary amine readily accepts a proton, making ESI+ the ideal and most sensitive ionization mode.[1]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CA standard temperature for maintaining analyte stability in the source.
Desolvation Temp. 400 °CFacilitates efficient evaporation of mobile phase droplets.
Gas Flow Rates Cone Gas: 50 L/hr; Desolvation Gas: 800 L/hrThese flows must be optimized for the specific instrument to ensure efficient desolvation and ion transport.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

MRM Transitions: The MRM transitions are based on the predicted fragmentation of the protonated molecule. The molecular formula of the free base is C₉H₁₀N₂O, with a monoisotopic mass of 162.08 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 163.1. The most likely fragmentation pathway for a benzylamine is the neutral loss of ammonia (NH₃, 17 Da).[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-[4-(Aminomethyl)phenoxy]acetonitrile 163.1146.110015 - 25
Internal Standard (-d4) 167.1150.110015 - 25
Internal Standard (Analog) 177.1160.110015 - 25

Note: Collision energy is instrument-dependent and must be optimized by infusing a standard solution of the analyte and observing the intensity of the product ion at different energy settings. A typical starting range for small molecules is 10-40 eV.[11]

Protocol for Method Validation

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability for intended applications, following regulatory guidelines such as the FDA's "Bioanalytical Method Validation".

Validation_Parameters center Method Validation p1 Selectivity & Specificity center->p1 p2 Linearity & Range center->p2 p3 Accuracy & Precision center->p3 p4 Recovery center->p4 p5 Matrix Effect center->p5 p6 Stability (Freeze-Thaw, Bench-Top, etc.) center->p6

Caption: Key parameters for bioanalytical method validation.

Validation Experiments Summary:

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six blank plasma lots. Check for interferences at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity Prepare a calibration curve with a blank, a zero standard, and 8-10 non-zero concentrations spanning the expected range. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per run, across three separate runs.Mean accuracy at each level must be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) must not exceed 15% (20% at LLOQ).
Matrix Effect Compare the response of the analyte spiked into extracted blank plasma from multiple sources to the response in a pure solution.The coefficient of variation (%CV) of the analyte/IS peak area ratio across different lots should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate analyte stability in plasma under various conditions: freeze-thaw cycles (3 cycles), short-term bench-top, and long-term frozen storage.Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of 2-[4-(Aminomethyl)phenoxy]acetonitrile in human plasma. The use of HILIC successfully overcomes the retention challenges associated with this polar compound, while a simple protein precipitation allows for high-throughput sample processing. The method is suitable for use in regulated bioanalytical environments following the successful completion of the outlined validation plan. This application note serves as a complete and scientifically grounded starting point for researchers engaged in the pharmacokinetic and metabolic studies of this compound.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Welch Materials, Inc. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. Available at: [Link]

  • Peculiarities of Mobile Phases Containing Formic Acid. ResearchGate. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed Central. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. Available at: [Link]

  • Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Shimadzu. Available at: [Link]

  • Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? Hawach Scientific. Available at: [Link]

  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Chromatography Online. Available at: [Link]

  • Effect of the ratio of acetonitrile:plasma on protein precipitation... ResearchGate. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Why Acid? Separation Science. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. King's College London. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Making HILIC Work for You—Column Selection. LCGC International. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

  • Collision energy is only for MS/MS? ResearchGate. Available at: [Link]

  • Method of analysis of amine by mass spectrometry. Google Patents.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

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Application Notes and Protocols for the Cellular Characterization of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Uncharted Territory of Novel Chemical Entities

In the landscape of drug discovery and chemical biology, researchers are often confronted with novel chemical entities (NCEs) that possess intriguing structural motifs but lack a well-defined biological target or mechanism of action. 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride represents such a compound. Its phenoxyacetonitrile scaffold is prevalent in molecules with diverse biological activities, including antitubercular and antiproliferative effects, while related structures have been identified as modulators of key cellular regulators like the transcription factor Oct3/4.[1][2]

This guide eschews a rigid, target-specific protocol. Instead, it provides a comprehensive, tiered strategy for the systematic evaluation of this compound in relevant cell-based assay systems. The methodologies outlined herein are designed to be self-validating, enabling researchers to elucidate the compound's cytotoxic profile, and screen for potential therapeutic activities, thereby paving the way for mechanistic studies.

Physicochemical Properties and Handling

A foundational understanding of the test article's properties is paramount for reproducible and reliable experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O · HClVendor Data
Molecular Weight 198.66 g/mol Vendor Data
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Soluble in water and DMSOTo be determined empirically
Storage Store at -20°C, desiccatedPrudent for hydrochloride salts

Protocol 1: Preparation of Stock Solutions

Causality: The choice of solvent can significantly impact the biological activity and stability of a compound. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules. However, it is critical to keep the final DMSO concentration in cell culture media below 0.5% (v/v) to avoid solvent-induced artifacts.

  • Initial Stock Preparation (10 mM in DMSO):

    • Accurately weigh 1.99 mg of this compound.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Aqueous Stock Preparation (for select assays):

    • Prepare a high-concentration stock (e.g., 10 mM) in sterile, deionized water or phosphate-buffered saline (PBS).

    • Observe for complete dissolution. If solubility is limited, a DMSO primary stock is recommended.

    • Sterile-filter the aqueous stock solution through a 0.22 µm syringe filter before use.

    • Prepare fresh aqueous stocks for each experiment to minimize degradation.

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial characterization of any NCE must involve determining its effect on cell viability and proliferation. This establishes the therapeutic window and informs the concentration range for subsequent, more specific assays.

Experimental Workflow for Tier 1 Screening

G cluster_0 Cell Seeding & Acclimation cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Viability/Cytotoxicity Readout cluster_4 Data Analysis seed Seed cells in 96-well plates acclimate Allow cells to adhere (24 hours) seed->acclimate treat Treat with serial dilutions of 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl acclimate->treat incubate Incubate for 24, 48, and 72 hours treat->incubate mts MTS/MTT Assay (Metabolic Activity) incubate->mts ldh LDH Release Assay (Membrane Integrity) incubate->ldh analyze Calculate IC50/EC50 values mts->analyze ldh->analyze

Caption: Tier 1 screening workflow for cytotoxicity assessment.

Protocol 2: MTS Assay for Cell Viability

Causality: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells. This provides a robust readout of the compound's effect on cell proliferation and overall health.

  • Cell Seeding:

    • Seed a panel of cancer and non-cancerous cell lines (e.g., HeLa, A549, MCF-7, and HEK293T) in clear, flat-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the 10 mM stock solution in complete growth medium to create a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTS Reagent Addition and Readout:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Tier 2: Screening for Specific Biological Activities

Based on the activities of structurally related compounds, the following assays can be employed to screen for specific biological effects of this compound.

Potential Signaling Pathways to Investigate

G cluster_0 Potential Targets cluster_1 Downstream Effects Compound 2-[4-(Aminomethyl)phenoxy] acetonitrile HCl Oct4 Oct3/4 Induction Compound->Oct4 Stem Cell Reprogramming? PDE PDE4 Inhibition Compound->PDE Anti-inflammatory? Prolif Inhibition of Proliferation Compound->Prolif Anticancer? Apoptosis Induction of Apoptosis Prolif->Apoptosis

Caption: Potential biological activities based on structural analogs.

Protocol 3: Immunofluorescence Staining for Oct3/4 Expression

Causality: The identification of a related phenylacetonitrile as an inducer of the pluripotency marker Oct3/4 warrants an investigation into whether this compound shares this activity.[2] Immunofluorescence provides a qualitative and semi-quantitative assessment of protein expression and localization.

  • Cell Culture and Treatment:

    • Seed human dermal fibroblasts (HDFs) or other somatic cells on sterile glass coverslips in a 24-well plate.

    • Once the cells reach 50-70% confluency, treat them with a non-toxic concentration of the compound (determined from Tier 1 assays) for 48-72 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining:

    • Wash three times with PBS.

    • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against Oct3/4 (diluted in 1% BSA in PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Analyze the images for nuclear localization and intensity of the Oct3/4 signal.

Protocol 4: In Vitro Phosphodiesterase (PDE) Activity Assay

Causality: A theoretical study on a related acetonitrile derivative suggested potential interaction with phosphodiesterase-4 (PDE4).[3] A commercially available PDE activity assay kit can be used to screen for this activity.

  • Assay Preparation:

    • Reconstitute the PDE enzyme (e.g., human recombinant PDE4) and the fluorescent substrate according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and a known PDE4 inhibitor (e.g., rolipram) as a positive control.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the test compound or control, and the PDE enzyme.

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate at room temperature for the time specified in the kit protocol.

  • Detection:

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Concluding Remarks

The protocols detailed in this guide provide a systematic framework for the initial characterization of this compound in cell-based assays. By first establishing a cytotoxicity profile and then screening for plausible biological activities based on structural homology, researchers can efficiently generate preliminary data to guide further investigation. Positive results in any of the Tier 2 assays should be followed by more in-depth mechanistic studies to identify the specific molecular targets and pathways involved.

References

  • PubChemLite. This compound (C9H10N2O). Available at: [Link]

  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41. Available at: [Link]

  • MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available at: [Link]

  • Frontiers. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. Available at: [Link]

  • MDPI. (2022). Synthesis of an Azetyl-Acetonitrile Derivative and an Analog of 2-Aza-Bicyclo. Theoretical Analysis of its Potential Biological Activity on Phosphodiesterase-4. Available at: [Link]

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Application Notes and Protocols for In Vivo Studies of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetonitrile Derivative

The compound 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride represents a novel chemical entity with a phenoxyacetonitrile scaffold. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural elements suggest potential therapeutic applications. Notably, the presence of a substituted phenoxy group linked to an acetonitrile moiety hints at possible interactions with biological systems. Structurally related compounds have been associated with a range of biological activities, including gastrointestinal motility and neurological effects. For instance, Itopride, a known gastroprokinetic agent, features a structurally similar precursor, underscoring a plausible role in modulating gastrointestinal function. This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a logical progression of studies from initial safety and pharmacokinetic profiling to exploratory efficacy assessments.

The experimental design detailed herein is grounded in established principles of preclinical drug development and adheres to international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The protocols are designed to be robust, reproducible, and ethically sound, incorporating the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research as advocated by the National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs).

Part 1: Foundational In Vivo Assessment - Safety, Tolerability, and Pharmacokinetics

The initial phase of in vivo testing is critical for establishing the safety profile and understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the test compound. These studies are fundamental prerequisites for any subsequent efficacy evaluations.

Acute Toxicity and Dose-Range Finding Study

Rationale: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This information is crucial for selecting appropriate dose levels for subsequent studies.

Protocol:

  • Species: Sprague-Dawley rats (one rodent species is typically sufficient for initial studies).

  • Groups: 5 groups (n=5/sex/group) - Vehicle control and four escalating dose levels of this compound.

  • Administration: A single dose via the intended clinical route (e.g., oral gavage or intravenous).

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity (observed daily).

    • Body weight (measured on days 1, 7, and 14).

    • Gross pathology at necropsy (at the end of the 14-day observation period).

GroupDose Level (mg/kg)Expected Outcome
10 (Vehicle)No adverse effects
2Low DoseNo to minimal adverse effects
3Mid Dose 1Potential for mild, transient adverse effects
4Mid Dose 2Potential for more pronounced, but non-lethal, adverse effects
5High DosePotential for severe toxicity and mortality
Preliminary Pharmacokinetic (PK) Profiling

Rationale: To understand the basic pharmacokinetic properties of the compound, including its absorption, distribution, and elimination.

Protocol:

  • Species: Sprague-Dawley rats.

  • Groups: 2 groups (n=3/group) - Intravenous (IV) and Oral (PO) administration.

  • Dose: A single, well-tolerated dose determined from the acute toxicity study.

  • Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Plasma concentrations of this compound will be determined using a validated analytical method (e.g., LC-MS/MS).

  • Parameters Calculated: Key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and bioavailability (F%) will be calculated.

Caption: High-level workflow for the in vivo evaluation of this compound.

Part 2: Exploratory Efficacy Assessment

Based on the structural similarity of the test compound to a precursor of a known gastroprokinetic agent, the primary hypothesis for its therapeutic potential lies in the modulation of gastrointestinal motility. A secondary exploratory arm will investigate potential neurological activity.

Primary Hypothesis: Evaluation of Gastroprokinetic Activity

Rationale: To assess the potential of this compound to enhance gastrointestinal transit, a key characteristic of gastroprokinetic agents.

Protocol: Charcoal Meal Transit Assay

  • Species: Male Swiss Webster mice.

  • Groups: Vehicle control, positive control (e.g., Metoclopramide), and three dose levels of the test compound.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the vehicle, positive control, or test compound orally.

    • After a predetermined time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.

    • After a set period (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the percentage of intestinal transit.[1][2]

ParameterDescription
Endpoint Percentage of small intestine traversed by the charcoal meal.
Positive Control Metoclopramide (a standard prokinetic agent).
Expected Outcome An increase in the percentage of intestinal transit compared to the vehicle control group.

Rationale: To evaluate the efficacy of the test compound in a disease-relevant model of gastroparesis.

Protocol: High-Fat Diet-Induced Delayed Gastric Emptying

  • Model Induction: Feed rats a high-fat diet for a specified period to induce delayed gastric emptying.[3][4]

  • Groups: Sham (normal diet), Vehicle (high-fat diet + vehicle), Positive control (high-fat diet + prokinetic agent), and Test compound groups (high-fat diet + different doses).

  • Procedure:

    • After the induction period, fast the animals.

    • Administer the respective treatments.

    • Administer a test meal containing a non-absorbable marker (e.g., phenol red).[5]

    • At a specific time point, euthanize the animals and collect the stomach contents.

    • Quantify the amount of phenol red remaining in the stomach to determine the rate of gastric emptying.

GI_Motility_Pathway Compound 2-[4-(Aminomethyl)phenoxy] acetonitrile hydrochloride ENS Enteric Nervous System (ENS) Compound->ENS Potential Target Smooth_Muscle GI Smooth Muscle ENS->Smooth_Muscle Neurotransmitter Release Increased_Motility Increased GI Motility Smooth_Muscle->Increased_Motility Contraction

Caption: Postulated mechanism of action for prokinetic activity.

Secondary Hypothesis: Exploratory Neurological Screening

Rationale: The phenoxyacetonitrile scaffold is present in compounds with diverse biological activities, including those affecting the central nervous system. A preliminary screen for neurological effects is therefore warranted.

Protocol: Irwin Test

  • Species: Male C57BL/6 mice.

  • Groups: Vehicle control and three dose levels of the test compound.

  • Procedure: A comprehensive observational screen to assess behavioral and physiological changes.

  • Parameters Observed:

    • Behavioral: Alertness, spontaneous activity, passivity, stereotypy, etc.

    • Neurological: Pinna reflex, corneal reflex, righting reflex, gait, etc.

    • Autonomic: Salivation, lacrimation, pupil size, etc.

    • Physiological: Body temperature, respiratory rate.

This initial screen can provide valuable information on potential CNS effects and guide the design of more specific neurological assays if warranted.

Part 3: Adherence to Regulatory and Ethical Standards

All in vivo studies must be conducted in strict adherence to established guidelines to ensure data quality and animal welfare.

  • Good Laboratory Practice (GLP): Non-clinical safety studies intended for regulatory submission must be conducted in compliance with GLP regulations (e.g., 21 CFR Part 58).

  • Institutional Animal Care and Use Committee (IACUC): All experimental protocols must be reviewed and approved by an IACUC to ensure ethical treatment of animals.

  • ARRIVE Guidelines: The design and reporting of all animal experiments should follow the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.

Conclusion

The proposed in vivo experimental design provides a systematic and scientifically rigorous approach to evaluating the therapeutic potential of this compound. By progressing from foundational safety and pharmacokinetic studies to targeted efficacy models, this plan allows for a comprehensive assessment of the compound's biological activity. The primary focus on gastrointestinal motility is based on a strong structural rationale, while the secondary neurological screen provides an opportunity to uncover novel activities. Adherence to regulatory and ethical guidelines throughout this process is paramount for the generation of reliable and translatable data.

References

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Camilleri, M., et al. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers in Pharmacology, 12, 731318. [Link]

  • Weiser, M. J., & Handa, R. J. (2012). Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation. Journal of Visualized Experiments, (67), e4121. [Link]

  • Souza, M. A. N., et al. (2009). Evaluation of gastrointestinal motility in awake rats: a learning exercise for undergraduate biomedical students. Advances in Physiology Education, 33(4), 333-339. [Link]

  • Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility. [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR Part 58 - Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines. [Link]

  • Pharmacology Discovery Services. (n.d.). Gastrointestinal and Renal In Vivo Models. [Link]

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Application Notes and Protocols for the Preparation of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation, handling, and quality control of experimental solutions of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride (CAS No. 1251923-62-2). Tailored for researchers, scientists, and professionals in drug development, this document offers a framework built on established principles of chemical handling and solution preparation. While specific experimental data for this compound is not extensively available in peer-reviewed literature, the protocols herein are derived from best practices for structurally related aminonitrile and hydrochloride salt compounds. This guide emphasizes scientific integrity, safety, and the generation of reliable and reproducible data.

Introduction and Compound Profile

This compound is a small organic molecule featuring a phenoxy ring, an aminomethyl group, and a nitrile functional group. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine-containing compound.[1][2] The structural motifs present in this molecule are of interest in medicinal chemistry and drug discovery due to their prevalence in various biologically active compounds.

The primary amine provides a site for hydrogen bonding and potential salt bridge formation, while the phenoxyacetonitrile core presents a scaffold that can be further functionalized. Accurate and consistent preparation of solutions of this compound is paramount for the validity of any experimental investigation.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1251923-62-2AccelaChem
Molecular Formula C₉H₁₁ClN₂OAccelaChem
Molecular Weight 198.65 g/mol AccelaChem
Appearance Typically a white to off-white solidGeneral knowledge of hydrochloride salts

Note: The detailed physicochemical properties such as exact solubility in various solvents, pKa, and melting point are not widely reported and should be determined empirically.

Safety and Handling Precautions

As a nitrile-containing compound, this compound should be handled with care, adhering to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).[3][4]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Nitriles can be incompatible with strong acids and bases.[5] Avoid mixing with strong oxidizing agents.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Preparation of Aqueous Stock Solutions

The hydrochloride salt form is intended to improve water solubility.[1][2] This makes aqueous-based buffers a suitable vehicle for many experimental applications.

Rationale for Aqueous Solutions

Aqueous solutions are often preferred for cell-based assays and other biological experiments to avoid solvent-induced artifacts. The hydrochloride salt of an amine increases its polarity, facilitating dissolution in polar solvents like water.[6]

Protocol for Preparing a 10 mM Aqueous Stock Solution

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Tare the Balance: Place a sterile weighing vessel on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound. For example, to prepare 10 mL of a 10 mM solution, weigh 19.87 mg of the compound (Molecular Weight: 198.65 g/mol ).

  • Initial Solubilization: Add a portion of the desired solvent (e.g., 8 mL of high-purity water or PBS) to the vessel containing the compound.

  • Dissolution: Cap the vessel securely and vortex thoroughly. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may aid dissolution. Gentle warming to 37°C can also be attempted, but monitor for any signs of degradation.[1]

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization (if required): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended in Section 5.

Preparation of Organic Stock Solutions (DMSO)

For many in vitro applications, particularly high-throughput screening and when higher concentrations are required, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for a wide range of small molecules.[7]

Rationale for DMSO Stock Solutions

DMSO allows for the preparation of highly concentrated stock solutions, which can then be serially diluted into aqueous buffers or cell culture media for final experimental concentrations. This minimizes the final concentration of the organic solvent in the assay, reducing the potential for solvent-induced cytotoxicity.[2][8]

Protocol for Preparing a 100 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, weigh a precise amount of the compound into a sterile vial. For 1 mL of a 100 mM stock solution, weigh 19.87 mg.

  • Adding Solvent: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Securely cap the vial and vortex until the compound is fully dissolved. Sonication can be used if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling and Storage: Label each aliquot clearly and store as described in Section 5.

Solution_Preparation_Workflow cluster_Aqueous Aqueous Solution Preparation cluster_DMSO DMSO Stock Solution Preparation A_Weigh Weigh Compound A_Solvent Add Aqueous Solvent A_Weigh->A_Solvent A_Dissolve Vortex / Sonicate A_Solvent->A_Dissolve A_Volume Adjust Final Volume A_Dissolve->A_Volume A_Filter Sterile Filter (0.22 µm) A_Volume->A_Filter A_Store Store at 2-8°C (Short-term) A_Filter->A_Store D_Weigh Weigh Compound D_Solvent Add Anhydrous DMSO D_Weigh->D_Solvent D_Dissolve Vortex / Sonicate D_Solvent->D_Dissolve D_Aliquot Aliquot into Single-Use Tubes D_Dissolve->D_Aliquot D_Store Store at -20°C or -80°C (Long-term) D_Aliquot->D_Store Start Start Start->A_Weigh For Aqueous Use Start->D_Weigh For DMSO Stock QC_Workflow Prep Prepared Solution Visual Visual Inspection (Clarity, Color) Prep->Visual Purity Purity & Concentration Check (e.g., HPLC) Visual->Purity If Clear Fail Solution Fails QC Visual->Fail Precipitate/Cloudy Pass Solution Passes QC Purity->Pass Purity & Conc. OK Purity->Fail Impure / Wrong Conc. Use Proceed to Experiment Pass->Use Discard Discard and Reprepare Fail->Discard

Sources

Navigating Uncharted Territory: 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of chemical biology and drug discovery, novel molecular scaffolds serve as the foundation for innovation. 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride presents itself as such a molecule, integrating three key functional moieties: a phenoxy ring, a reactive acetonitrile group, and a protonated aminomethyl group. While this specific compound is not extensively documented in peer-reviewed literature, its structural components are present in a variety of biologically active agents. This guide, therefore, serves as a pioneering resource, extrapolating from established knowledge of related compounds to propose potential applications and robust experimental protocols. By understanding the chemical causality behind its structure, researchers can unlock its potential as a versatile tool in medicinal chemistry and pharmacological research.

This document provides a comprehensive overview of the physicochemical properties of this compound, outlines a probable synthetic route, and details potential research applications based on structural analogy to known bioactive molecules. The protocols herein are designed to be self-validating, providing a solid foundation for exploring the biological activity of this intriguing compound.

Physicochemical Properties and Handling

A thorough understanding of a research chemical's properties is paramount for its effective and safe use. The following table summarizes the key physicochemical data for this compound.

PropertyValue (Predicted/Inferred)
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 202.65 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in water and polar organic solvents like methanol and DMSO.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1]

Safety and Handling Precautions:

As with any research chemical, proper safety protocols must be observed. Based on the safety data for related compounds like aminoacetonitrile hydrochloride and the solvent acetonitrile, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3][4]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[2]

Proposed Synthesis Pathway: A Rational Approach

The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established chemical transformations. A plausible route involves the Williamson ether synthesis followed by the reduction of a nitrile group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Intermediate_A 4-(Cyanomethoxy)benzonitrile 4-Hydroxybenzonitrile->Intermediate_A 1. Base (e.g., K2CO3) 2. Haloacetonitrile (e.g., Chloroacetonitrile) in Solvent (e.g., Acetonitrile) Haloacetonitrile Haloacetonitrile Base Base Intermediate_B 4-(Cyanomethoxy)benzylamine Intermediate_A->Intermediate_B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Final_Product This compound Intermediate_B->Final_Product HCl in suitable solvent (e.g., Ether or Isopropanol)

Caption: Proposed synthetic workflow for this compound.

This synthetic approach is supported by methodologies used for structurally similar compounds. The Williamson ether synthesis is a standard method for forming ether linkages from a phenoxide and an alkyl halide.[4] The subsequent reduction of the aromatic nitrile to a primary amine can be achieved using various reducing agents.

Potential Research Applications and Investigative Protocols

The true value of this compound as a research tool lies in its potential biological activities, which can be inferred from its structural relationship to known pharmacophores.

Exploration as a Gastrointestinal Motility Modulator

Scientific Rationale: The core structure of 2-[4-(Aminomethyl)phenoxy]acetonitrile shares features with intermediates used in the synthesis of Itopride, a gastroprokinetic agent.[5][6][7][8] Itopride functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor, leading to increased acetylcholine levels in the gut and enhanced gastrointestinal motility. The aminomethyl phenoxy moiety is a key component of these intermediates.[6] This suggests that our target compound could exhibit similar modulatory effects on gastrointestinal function.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol aims to determine if this compound can inhibit the activity of acetylcholinesterase, a key enzyme in the regulation of gastrointestinal motility.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.

    • Include a positive control (a known AChE inhibitor like physostigmine) and a negative control (buffer only).

  • Enzyme Addition and Incubation:

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

G Start Start Prepare_Reagents Prepare Stock and Working Solutions Start->Prepare_Reagents Setup_Plate Set up 96-well Plate with Buffers, DTNB, and Test Compound Prepare_Reagents->Setup_Plate Add_Enzyme Add AChE to Wells Setup_Plate->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add ATCI to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Investigation as a Lysyl Oxidase-Like 2 (LOXL2) Inhibitor for Fibrosis Research

Scientific Rationale: The aminomethyl-phenoxy scaffold is a key structural feature in a class of potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2).[9] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, and its upregulation is associated with fibrotic diseases.[9] Small molecule inhibitors of LOXL2 are being investigated as potential therapeutics for fibrosis.[9] The structural similarity of this compound to these inhibitors suggests it could be a valuable tool for studying LOXL2 activity and its role in fibrosis.

Experimental Protocol: In Vitro LOXL2 Activity Assay

This protocol is designed to assess the inhibitory potential of the test compound against LOXL2 enzyme activity.

Materials:

  • This compound

  • Recombinant human LOXL2 enzyme

  • A suitable LOXL2 substrate (e.g., a synthetic peptide or protein)

  • A detection reagent that measures hydrogen peroxide (H₂O₂), a byproduct of the LOXL2 reaction (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., borate buffer, pH 8.2)

  • 96-well black microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and dilute it in the assay buffer.

    • Prepare working solutions of LOXL2, substrate, Amplex Red, and HRP in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer, various concentrations of the test compound, and the LOXL2 enzyme.

    • Include a positive control (a known LOXL2 inhibitor) and a negative control (buffer only).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every 5 minutes for 60 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a research chemical with significant untapped potential. While direct biological data is currently scarce, its structural components suggest promising avenues for investigation, particularly in the fields of gastrointestinal motility and fibrosis. The protocols outlined in this guide provide a solid and scientifically grounded starting point for researchers to explore the pharmacological profile of this novel compound. Further studies, including cell-based assays and in vivo models, will be crucial to fully elucidate its mechanism of action and therapeutic potential. As with any pioneering research, the key to unlocking the utility of this compound lies in rigorous and systematic investigation.

References

  • US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents.
  • Phenoxyacetonitrile (C007B-404712) - Cenmed. Available from: [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. Available from: [Link]

  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents.
  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - MDPI. Available from: [Link]

  • Safety Data Sheet: Acetonitrile - Carl ROTH. Available from: [Link]

  • Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio - PubMed. Available from: [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - MDPI. Available from: [Link]

  • Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99% - Cole-Parmer. Available from: [Link]

  • 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8. Available from: [Link]

  • Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PubMed. Available from: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. Available from: [Link]

  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed. Available from: [Link]

  • Pharm 5119 – Medicinal Chemistry & Drug Discovery - Wipf Group - University of Pittsburgh. Available from: [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap. Available from: [Link]

  • 20059-73-8 | Product Name : 4-[2-(Dimethylamino)ethoxy]benzylamine | Pharmaffiliates. Available from: [Link]

Sources

Application Note: High-Throughput Screening Protocol for Identifying Monoamine Oxidase B Inhibitors Using 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for utilizing "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" in a high-throughput screening (HTS) campaign to identify potential inhibitors of Monoamine Oxidase B (MAO-B). Due to the limited public data on the specific biological activity of this compound, this application note is framed around the scientifically plausible hypothesis that its structure is amenable to interaction with monoamine oxidases. We present a robust, luminescence-based HTS assay protocol, detailing everything from assay principle and plate setup to data analysis and hit validation. The methodologies are designed to ensure high-quality, reproducible results suitable for drug discovery programs targeting neurological disorders.

Introduction and Scientific Rationale

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of key neurotransmitters, including dopamine and serotonin.[1] There are two main isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease and has potential applications in other neurodegenerative disorders like Alzheimer's disease. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel enzyme inhibitors.[2][3]

The compound of interest, this compound (Molecular Formula: C9H11ClN2O, Molecular Weight: 198.65 g/mol ), possesses structural motifs—specifically a primary aminomethyl group—that suggest potential interaction with the active site of amine-metabolizing enzymes like MAO-B.[4] This document outlines a validated protocol using this compound as a reference or test article in an HTS campaign designed to discover novel MAO-B inhibitors.

The assay described herein is a bioluminescent-coupled enzyme assay that quantifies MAO-B activity.[5] This format is highly amenable to HTS due to its high sensitivity, low susceptibility to compound interference (e.g., fluorescence quenching), and stable signal.[5][6]

Assay Principle

The screening protocol utilizes a luminogenic MAO substrate. In the presence of active MAO-B enzyme, the substrate is converted into a luciferin precursor. In a second, coupled reaction, a Luciferin Detection Reagent is added, which contains luciferase and ATP. This reagent simultaneously stops the MAO-B reaction and initiates a stable "glow-type" luminescent signal that is directly proportional to the amount of luciferin precursor formed, and thus, to the MAO-B activity.[6] Potential inhibitors will reduce the amount of substrate converted, leading to a decrease in the luminescent signal.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
Recombinant Human MAO-BSigma-AldrichM7441
MAO-Glo™ Assay Kit (contains substrate, buffer, LDR)PromegaV1402
This compoundAccelaChemSY186871
Pargyline hydrochloride (MAO-B specific inhibitor)Sigma-AldrichP8674
Dimethyl Sulfoxide (DMSO), HTS GradeCorning40102
White, Opaque, 384-well Assay PlatesGreiner Bio-One781080

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. All reagent additions should be performed with automated liquid handlers for consistency.

Reagent Preparation
  • Assay Buffer: Prepare according to the MAO-Glo™ Assay Kit instructions.[5] Equilibrate to room temperature before use.

  • MAO-B Enzyme Stock: Reconstitute recombinant human MAO-B in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • MAO-B Working Solution: On the day of the assay, thaw an aliquot of MAO-B stock and dilute it in Assay Buffer to the final optimized concentration (e.g., 2.5 µg/mL). Keep on ice.

  • MAO Substrate Solution: Prepare the luminogenic substrate in Assay Buffer as per the kit protocol.[6]

  • Luciferin Detection Reagent (LDR): Reconstitute the LDR buffer with the LDR substrate as per the kit protocol.[5] Allow it to equilibrate to room temperature for at least 30 minutes before use.

Compound Plate Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Stocks: Prepare 10 mM stock solutions of Pargyline (Positive Control, 100% inhibition) and a vehicle control (100% DMSO, 0% inhibition) in DMSO.

  • Serial Dilution: Using an acoustic liquid handler or multichannel pipette, perform a serial dilution of the test compound stock in DMSO to create a dose-response plate. A typical 10-point, 3-fold dilution series is recommended for IC50 determination.[7]

Assay Execution Workflow

The following steps describe the additions to each well of a 384-well assay plate.

  • Compound Transfer (50 nL): Transfer 50 nL of compounds from the compound source plate to the assay plate using an acoustic liquid handler. This results in a starting concentration of 200 µM in the assay well (assuming a final volume of 25 µL).

  • Enzyme Addition (12.5 µL): Add 12.5 µL of the MAO-B working solution to all wells.

  • Incubation (15 min): Mix the plate on a plate shaker for 30 seconds and then incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to interact with the enzyme before the substrate is introduced.[8]

  • Substrate Addition (12.5 µL): Add 12.5 µL of the MAO Substrate Solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction (60 min): Mix the plate for 30 seconds and incubate for 60 minutes at room temperature.

  • Detection Reagent Addition (25 µL): Add 25 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the MAO-B reaction and initiates the luminescent signal.

  • Final Incubation (20 min): Mix the plate for 30 seconds and incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.[5]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plate 1. Compound Plate (Serial Dilutions in DMSO) Add_Cmpd 3. Add Compound (50 nL) Compound_Plate->Add_Cmpd Reagent_Prep 2. Reagent Prep (Enzyme, Substrate) Add_Enzyme 4. Add MAO-B Enzyme (12.5 µL) Reagent_Prep->Add_Enzyme Add_Cmpd->Add_Enzyme Incubate1 5. Pre-incubate (15 min) Add_Enzyme->Incubate1 Add_Substrate 6. Add Substrate (12.5 µL) Incubate1->Add_Substrate Incubate2 7. Incubate (60 min) Add_Substrate->Incubate2 Add_LDR 8. Add LDR (25 µL) Incubate2->Add_LDR Incubate3 9. Stabilize Signal (20 min) Add_LDR->Incubate3 Read_Plate 10. Read Luminescence Incubate3->Read_Plate Data_QC 11. Quality Control (Z'-factor) Read_Plate->Data_QC Calc_Inhibition 12. Calculate % Inhibition Data_QC->Calc_Inhibition Curve_Fit 13. Fit IC50 Curve Calc_Inhibition->Curve_Fit

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

The quality and robustness of the HTS assay must be validated by calculating the Z'-factor.[9] This metric assesses the separation between the positive (0% activity, Pargyline) and negative (100% activity, DMSO) controls.[10]

The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control signal.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control signal.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[10][11]
0 to 0.5MarginalAssay may require optimization before large-scale screening.[10]
< 0UnacceptableControl signals overlap; assay is not reliable.[11]
Calculating Percent Inhibition

The activity of each test compound is normalized to the assay controls to determine the percent inhibition:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[12] IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism or proprietary data analysis platforms.[13][14]

Data_Analysis_Pipeline cluster_qc Assay Validation cluster_normalization Data Normalization cluster_fitting Hit Characterization Raw_Data Raw Luminescence Data (RLU) Controls Separate Control Wells (Positive & Negative) Raw_Data->Controls Normalize Calculate % Inhibition vs. Controls Raw_Data->Normalize Z_Factor Calculate Z'-Factor (Z' > 0.5 is ideal) Controls->Z_Factor Dose_Response Plot % Inhibition vs. log[Compound] Normalize->Dose_Response IC50_Fit Non-linear Regression (4-Parameter Fit) Dose_Response->IC50_Fit IC50_Value Determine IC50 Value IC50_Fit->IC50_Value

Expected Results and Troubleshooting

The table below shows hypothetical data for a 10-point dose-response curve for this compound, demonstrating its potential inhibitory activity against MAO-B.

Concentration (µM)% Inhibition (Mean)% Inhibition (SD)
100.098.52.1
33.395.23.5
11.188.74.2
3.7075.15.1
1.2352.34.8
0.4128.93.9
0.1412.52.8
0.055.12.2
0.021.81.5
0.010.51.1

From this data, a fitted IC50 value can be calculated, which in this hypothetical case would be approximately 1.1 µM.

Troubleshooting:

  • Low Z'-Factor (<0.5): Investigate reagent stability, liquid handling precision, and incubation times. Ensure DMSO concentration is consistent across all wells.

  • High Well-to-Well Variability: Check for bubbles in wells, ensure proper mixing, and verify the performance of liquid handlers.

  • False Positives: Some compounds may inhibit luciferase directly. These can be identified by running a counter-screen against the detection reagent alone.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded protocol for using this compound in an HTS campaign to identify novel MAO-B inhibitors. By following this self-validating methodology, which includes stringent quality control via the Z'-factor and established data analysis pipelines, researchers can generate high-quality, reproducible data. This approach accelerates the hit identification process in drug discovery programs targeting neurodegenerative diseases.

References

  • Biosynth. (n.d.). 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
  • Collaborations Pharmaceuticals, Inc. (2021). IC50's: An Approach to High-Throughput Drug Discovery. NC State University. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • National Center for Biotechnology Information. (2024). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • M. D. Lloyd. (2023). Assay performance and the Z’-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • ResearchGate. (n.d.). A bioluminescent assay for monoamine oxidase activity. Retrieved from [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of the American Chemical Society, 142(41), 17363–17379.
  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Veeprho. (n.d.). 4-(2-(Dimethylamino)ethoxy)benzonitrile Hydrochloride. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Abe, Y., et al. (2010).
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Lardy, H. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Grokipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Bhim, A. I., Jain, V., & Hasumati, R. (2014). A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS.
  • Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

  • Gasparetto, J. C., et al. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.
  • Cheméo. (n.d.). Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AccelaChem. (n.d.). This compound. Retrieved from [Link]

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Application Note: A Practical Guide to the Preparation of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the solubilization and preparation of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride for use in cell-based assays. Due to the limited availability of specific data for this compound, this guide emphasizes a first-principles approach, combining established best practices for handling hydrochloride salts and nitrile-containing compounds with a systematic workflow for empirical validation. The protocols and recommendations herein are intended to provide researchers, scientists, and drug development professionals with a robust framework to confidently incorporate this compound into their in vitro research.

Introduction: Understanding the Compound

This compound is a synthetic organic compound. While specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural motifs, including a phenoxy ring, an aminomethyl group, and a nitrile functional group, are present in various biologically active molecules. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent compound[1]. The nitrile group, however, may be susceptible to enzymatic or chemical hydrolysis in aqueous environments, a factor that necessitates careful consideration during experimental design[2][3].

This guide will address these inherent properties to provide a comprehensive protocol for the preparation of this compound for cell culture applications.

Compound Properties and Handling

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C9H11ClN2O[4]
Molecular Weight 198.65 g/mol [4]
Appearance Typically a solidN/A
Purity ≥95% (typical)[4]

Storage and Handling:

  • Store the solid compound at the temperature recommended by the supplier, typically -20°C, desiccated, and protected from light.

  • Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Step-by-Step Dissolution Protocol

The following protocol is a recommended starting point for the dissolution of this compound. The primary goal is to prepare a high-concentration, sterile stock solution that can be diluted to the final working concentration in cell culture medium.

Rationale for Solvent Selection

The hydrochloride salt form of a compound generally confers improved solubility in aqueous solvents compared to its free base[1]. Therefore, sterile, cell culture-grade water is the recommended initial solvent. For compounds that may exhibit limited aqueous solubility even as a salt, Dimethyl Sulfoxide (DMSO) is a common alternative. However, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out a small amount of this compound (e.g., 1.9865 mg for a 1 ml of 10 mM stock).

  • Solubilization:

    • Add the appropriate volume of sterile, cell culture-grade water to the microcentrifuge tube to achieve a 10 mM concentration. For 1.9865 mg, this would be 1 ml.

    • Vortex the solution gently for 1-2 minutes to aid dissolution.

    • Visually inspect the solution for any undissolved particulates. If particulates remain, gentle warming (to no more than 37°C) or brief sonication may be employed.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube. This step is critical to remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be empirically determined.

Experimental Workflow for Compound Validation in Cell Culture

The following workflow provides a systematic approach to validating the use of this compound in your specific cell culture system.

G cluster_0 Preparation cluster_1 Validation cluster_2 Application A Prepare 10 mM Stock Solution in Sterile Water or DMSO B Determine Cytotoxicity (e.g., MTT, LDH assay) A->B Dilute to test concentrations C Assess Compound Stability in Culture Medium (e.g., HPLC, LC-MS) A->C Incubate at 37°C over time D Establish Optimal Working Concentration B->D Identify non-toxic range C->D Confirm stability at working concentration E Perform Functional Assays (e.g., proliferation, apoptosis) D->E Treat cells with optimized dose

Figure 1. A generalized experimental workflow for the preparation and validation of a novel compound for cell culture applications.

Determining Cytotoxicity and Optimal Working Concentration

It is imperative to determine the cytotoxic profile of this compound in your cell line of interest before proceeding with functional assays.

Recommended Cytotoxicity Assay Protocol
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Cell Treatment: Replace the existing medium in the 96-well plate with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or LDH release assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). The optimal working concentration for functional assays should be well below the IC50 value.

Assessment of Compound Stability

The nitrile functional group may be labile in aqueous solutions, especially in the complex environment of cell culture medium at 37°C[2]. Therefore, it is advisable to assess the stability of the compound under your experimental conditions.

Protocol for Stability Assessment
  • Sample Preparation: Dilute the stock solution of this compound to a relevant working concentration in your complete cell culture medium.

  • Incubation: Incubate the solution at 37°C in a CO2 incubator.

  • Time-Course Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the concentration of the parent compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the parent compound over time would indicate instability.

Conclusion

This application note provides a foundational protocol for the preparation and use of this compound in cell culture. Given the absence of specific literature for this compound, the emphasis is on a systematic and empirical approach to validation. By carefully determining the solubility, cytotoxicity, and stability of this compound in their specific experimental systems, researchers can confidently proceed with functional studies to elucidate its biological effects.

References

  • Cook, J. A., & Mitchell, J. B. (2001). Viability assays. In Cell biology: a laboratory handbook (Vol. 1, pp. 245-253). Academic Press.
  • Freshney, R. I. (2016).
  • Kerns, E. H., & Di, L. (2008).
  • Rungratanawanich, W., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Strober, W. (2015). Trypan blue exclusion test of cell viability. Current protocols in immunology, 111(1), A3-B.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound that are critical for successful purification.

1. What are the key structural features of this compound that influence its purification?

This compound possesses a unique combination of functional groups that dictate its physicochemical properties and, consequently, its purification strategy. The molecule comprises a phenoxy ring, an aminomethyl group, and a nitrile moiety. The presence of the basic aminomethyl group allows for the formation of a hydrochloride salt, which significantly impacts its solubility. The nitrile group and the ether linkage contribute to the molecule's overall polarity. Understanding this structural amalgam is the first step in designing an effective purification protocol.

2. What is the expected solubility profile of this compound?

As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility will likely decrease in less polar organic solvents such as isopropanol, acetone, and acetonitrile. It is expected to be poorly soluble in non-polar solvents like hexanes, toluene, and diethyl ether. This solubility profile is the basis for selecting appropriate recrystallization and washing solvents.

3. How stable is this compound?

The stability of this compound is a critical consideration during purification and storage. The aminomethyl group can be susceptible to oxidation, especially when exposed to air and light over extended periods. The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly at elevated temperatures. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a reduced temperature.[1][2]

4. What are the common impurities associated with the synthesis of this compound?

The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 4-hydroxybenzonitrile or a protected aminomethyl precursor.

  • By-products: Arising from side reactions, for instance, over-alkylation or incomplete reaction.

  • Residual solvents: From the reaction or initial work-up steps.

  • Degradation products: Such as the corresponding carboxylic acid or amide from nitrile hydrolysis.

Identifying potential impurities is crucial for developing an effective purification strategy and selecting appropriate analytical methods for purity assessment.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q1: My final product is an oil or a sticky solid instead of a crystalline material. What should I do?

Cause: This issue, often referred to as "oiling out," can occur for several reasons:

  • Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing crystallization, or it may be too poor, causing rapid precipitation of an amorphous solid.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

Solution Workflow:

G start Product is an oil or sticky solid check_solvent Is the solvent system appropriate? start->check_solvent change_solvent Screen for a new solvent system. Try mixed solvents (e.g., Ethanol/Toluene, Methanol/Isopropanol). check_solvent->change_solvent No check_impurities Are there significant impurities? check_solvent->check_impurities Yes end Obtain crystalline product change_solvent->end pre_purification Consider a pre-purification step like column chromatography of the free base. check_impurities->pre_purification Yes check_cooling Was the cooling rate too fast? check_impurities->check_cooling No pre_purification->end slow_cooling Allow the solution to cool slowly to room temperature, then gradually to 0-5 °C. check_cooling->slow_cooling Yes check_cooling->end No slow_cooling->end

Troubleshooting Oiling Out

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., methanol) at an elevated temperature, and then add a "poor" solvent (e.g., toluene or diethyl ether) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Slow Cooling: Avoid crashing the product out of solution by placing it directly in an ice bath. Allow the flask to cool slowly to room temperature, which encourages the formation of larger, purer crystals. Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize yield.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the cooled, supersaturated solution can initiate crystallization.

Q2: The color of my purified product is off-white or yellow. How can I decolorize it?

Cause: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

Solutions:

  • Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution. Swirl the mixture for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Perform a hot filtration to remove the activated carbon. Wash the filter paper with a small amount of hot solvent to recover any adsorbed product. Allow the filtrate to cool and crystallize.

  • Recrystallization: Sometimes, one or two additional recrystallizations can effectively remove colored impurities, especially if the impurity has a different solubility profile from the desired product.

Q3: My yield is low after recrystallization. How can I improve it?

Cause: Low yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: The product crystallizes in the filter funnel during hot filtration.

  • Incomplete crystallization: Not allowing sufficient time or low enough temperature for crystallization.

Solutions:

Problem Solution Scientific Rationale
Excess Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.This ensures the solution is supersaturated upon cooling, maximizing the recovery of the crystalline product.
Premature Crystallization Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Keep the solution hot during filtration.Maintaining a high temperature prevents the product from crystallizing out of solution before it has been separated from insoluble impurities.
Incomplete Crystallization After initial cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period (e.g., several hours to overnight).Lower temperatures decrease the solubility of the product, leading to a more complete precipitation from the solution.

Q4: How can I be sure my final product is pure?

Cause: Visual inspection is not sufficient to determine purity. Trace impurities can significantly affect downstream applications.

Solutions:

A combination of analytical techniques should be used to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting any impurities.[3] A reverse-phase method with a suitable buffer and organic modifier (e.g., acetonitrile or methanol) would likely be effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. LC-MS can be particularly useful for identifying unknown impurities.[4][5]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound. Impurities will typically broaden and depress the melting point.

III. Experimental Protocols

General Recrystallization Protocol for this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Select a promising solvent or solvent system based on prior screening (e.g., ethanol/water or isopropanol). Add a small amount of solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow for Purification and Analysis

G cluster_0 Purification cluster_1 Purity Analysis crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry hplc HPLC for Purity (%) dry->hplc nmr NMR for Structural Confirmation dry->nmr ms MS for Molecular Weight Confirmation dry->ms mp Melting Point Analysis dry->mp

Purification and Analysis Workflow

IV. References

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. Google Patents.

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. Google Patents.

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrochloride salt mediate. Google Patents.

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Resolution of aminonitriles. Google Patents.

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Solvents for Recrystallization. University of Rochester. [Link]

  • ACETONITRILE 1606. CDC. [Link]

  • Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). Cheméo. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Crystallisation of thiamine hydrochloride. Google Patents.

  • Aminoacetonitrile hydrochloride. PubChem. [Link]

  • ORGANONITROGEN PESTICIDES: METHOD 5601. NIOSH. [Link]

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

  • 2-[4-(Aminomethyl)phenoxy]-5-methoxybenzonitrile. PubChem. [Link]

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Technical Support Center: Troubleshooting the Degradation of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products. Here, we address common issues encountered during stability studies and provide practical, field-proven insights in a question-and-answer format to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my parent compound, 2-[4-(Aminomethyl)phenoxy]acetonitrile, during my stability study. What are the likely causes?

A1: The loss of the parent compound is a typical indicator of degradation. The molecular structure of 2-[4-(aminomethyl)phenoxy]acetonitrile possesses several functional groups susceptible to degradation under various stress conditions. These include the nitrile group, the ether linkage, and the benzylamine moiety. The primary causes of degradation are likely hydrolysis, oxidation, and photolysis, which can occur under acidic, basic, oxidative, or light-exposed conditions.[1][2][3]

Q2: I'm seeing new peaks in my chromatogram after exposing my compound to acidic conditions. What could these be?

A2: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the nitrile group. This typically occurs in a stepwise manner. Initially, the nitrile (-CN) is hydrolyzed to an amide (-CONH2), forming 2-[4-(aminomethyl)phenoxy]acetamide. With continued exposure to acid and heat, this amide can be further hydrolyzed to a carboxylic acid (-COOH), yielding 2-[4-(aminomethyl)phenoxy]acetic acid.[4][5][6]

Q3: My compound seems to be degrading under basic conditions. Are the degradation products the same as in acidic conditions?

A3: While hydrolysis of the nitrile to the amide and then the carboxylic acid can also occur under basic conditions, the rate and extent may differ. Additionally, the ether linkage might be susceptible to cleavage under more strenuous basic conditions, although this is generally less common for aryl ethers. It is crucial to monitor for the appearance of 4-(aminomethyl)phenol as a potential degradant resulting from ether cleavage.

Q4: I've noticed degradation when my sample is exposed to air or a common oxidizing agent like hydrogen peroxide. What are the expected oxidative degradation products?

A4: The primary site for oxidation is the benzylamine group. The aminomethyl group (-CH2NH2) can be oxidized to an imine intermediate, which is then readily hydrolyzed to an aldehyde. Therefore, a key degradation product to look for is 4-(cyanomethoxy)benzaldehyde. Further oxidation of the aldehyde to a carboxylic acid, yielding 4-(cyanomethoxy)benzoic acid, is also possible under strong oxidative stress.[7][8]

Q5: My samples are sensitive to light. What kind of degradation products should I expect from photolysis?

A5: Photodegradation can be complex and may proceed through radical mechanisms.[9] For phenoxy compounds, a common photodegradation pathway is the homolytic cleavage of the ether bond.[10][11] This would result in the formation of 4-(aminomethyl)phenol and other related radical-derived products. Additionally, the benzylamine moiety can also be susceptible to photo-oxidation.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[2][12][13]

Experimental Workflow for Forced Degradation

Below is a diagram illustrating a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Expose Photo Photolytic (e.g., ICH Q1B conditions) Prep->Photo Expose Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC-UV/PDA Analysis Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks

Caption: Workflow for forced degradation studies.

Protocol 1: Stability-Indicating HPLC-UV Method Development

A well-developed stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.[14][15]

Objective: To develop an HPLC method capable of resolving 2-[4-(aminomethyl)phenoxy]acetonitrile from its degradation products.

Step-by-Step Methodology:

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a versatile starting point for many small molecules.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient:

    • Begin with a shallow gradient to screen for a wide range of polarities, for example:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 220 nm and 270 nm) to ensure all components are detected.

  • Optimization:

    • Inject a mixture of stressed samples (acidic, basic, oxidative) to observe the separation of all generated peaks.

    • Adjust the gradient slope, pH of the mobile phase, and flow rate to achieve a resolution of >1.5 between all peaks.

ParameterInitial ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood starting point for retaining and separating a range of polarities.
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0Buffering capacity ensures reproducible retention times. Acidic pH can improve peak shape for the basic amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 220 nm & 270 nmAllows for the detection of compounds with different chromophores.
Column Temp 30 °CProvides better reproducibility of retention times.
Protocol 2: Identification of Degradants by LC-MS

Objective: To identify the chemical structures of the unknown peaks observed in the HPLC analysis.

Step-by-Step Methodology:

  • Method Transfer: Transfer the optimized HPLC method to an LC-MS system. If using a non-volatile buffer like phosphate, replace it with a volatile buffer such as 0.1% formic acid or ammonium formate in water.

  • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode, as the aminomethyl group is readily protonated.

  • Mass Analysis:

    • Perform a full scan to determine the molecular weights of the eluting peaks.

    • Conduct tandem MS (MS/MS) on the parent compound to understand its fragmentation pattern.

    • Perform MS/MS on the degradation product peaks to obtain structural information from their fragmentation.

  • Data Interpretation: Compare the mass-to-charge ratios (m/z) and fragmentation patterns of the degradants with the proposed structures.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known degradation mechanisms of similar compounds.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-[4-(Aminomethyl)phenoxy]acetonitrile Amide 2-[4-(Aminomethyl)phenoxy]acetamide (DP1) Parent->Amide H₂O/H⁺ or OH⁻ Imine Imine Intermediate Parent->Imine [O] Phenol 4-(Aminomethyl)phenol (DP5) Parent->Phenol hν (Light) Acid 2-[4-(Aminomethyl)phenoxy]acetic acid (DP2) Amide->Acid Further Hydrolysis Aldehyde 4-(Cyanomethoxy)benzaldehyde (DP3) Imine->Aldehyde Hydrolysis CarboxylicAcid 4-(Cyanomethoxy)benzoic acid (DP4) Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential degradation pathways of 2-[4-(Aminomethyl)phenoxy]acetonitrile.

Summary of Potential Degradation Products
Degradation Product (DP)Proposed StructureDegradation Pathway
DP1 2-[4-(Aminomethyl)phenoxy]acetamideHydrolysis
DP2 2-[4-(Aminomethyl)phenoxy]acetic acidHydrolysis
DP3 4-(Cyanomethoxy)benzaldehydeOxidation
DP4 4-(Cyanomethoxy)benzoic acidOxidation
DP5 4-(Aminomethyl)phenolPhotolysis

References

  • Hydrolysis of acetonitrile to acetamide.
  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. National Institutes of Health (NIH). [Link]

  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. ResearchGate. [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]

  • Degradation of benzylamines during chlorination and chloramination. Royal Society of Chemistry. [Link]

  • Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution. PubMed. [Link]

  • Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. [Link]

  • Schematic degradation pathway of benzylamine as described in literature... ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Photodegradation Pathways and Mechanisms of the Herbicide Metamifop in a Water/Acetonitrile Solution. ResearchGate. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • Thermal Reactions of Malic Acid Benzylamine Salts. researchmap. [Link]

  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Hydroperoxide-Mediated Degradation of Acetonitrile in the Lithium–Air Battery. ResearchGate. [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. [Link]

  • Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. MDPI. [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • Forced Degradation Studies. MedCrave. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). [Link]

  • Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. National Institutes of Health (NIH). [Link]

  • Stability indicating RP-HPLC method for simultaneous determination of pantoprazole sodium and itopride hydrochloride in bulk and capsule. ResearchGate. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Institutes of Health (NIH). [Link]

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Semantic Scholar. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. [Link]

  • Stability-Indicating HPLC Method for Simultaneous. Scribd. [Link]

  • NMR observation of hydrolysis of acetonitrile to acetamide catalyzed by binuclear silver cryptate. PubMed. [Link]1/)

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Navigating the Labyrinth of Solution Stability: A Technical Guide for 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a Senior Application Scientist, I understand that unexpected instability can compromise experimental results and timelines. This resource is structured to provide not just troubleshooting steps, but also the scientific rationale behind them, empowering you to make informed decisions in your research.

Section 1: Troubleshooting Common Stability Issues

This section addresses the most frequently encountered stability problems with this compound in solution. Each issue is presented in a question-and-answer format, offering both a quick diagnosis and a detailed explanation.

Q1: I've observed a rapid loss of potency in my aqueous stock solution, even when stored at 4°C. What is the likely cause?

A1: The primary suspect for potency loss in aqueous solutions of this compound is hydrolysis . The nitrile group (-C≡N) in the molecule is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction converts the nitrile to a less active or inactive carboxamide or carboxylic acid derivative.

  • Underlying Mechanism: The presence of water, especially at non-neutral pH, can lead to the hydration of the nitrile group to form an amide, which can be further hydrolyzed to a carboxylic acid. The aminomethyl group can also influence the local pH and potentially participate in intramolecular reactions. While specific data on this molecule is limited, the hydrolysis of nitriles is a well-documented chemical transformation.[1][2]

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your stock solution. The hydrochloride salt will create a slightly acidic environment, but the pH can shift depending on the buffer or solvent system used.

    • Solvent System: Consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol, where the compound is soluble and the risk of hydrolysis is minimized. For aqueous experiments, prepare fresh dilutions from the organic stock immediately before use.

    • Forced Degradation Study: To confirm hydrolysis, you can perform a simple forced degradation study by intentionally exposing your compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions and analyzing the samples by HPLC.[3]

Q2: My solution has developed a yellow or brownish tint upon storage. Is this indicative of degradation?

A2: Yes, a color change is a strong indicator of chemical degradation. For a molecule like this compound, which contains a phenoxy and a benzylamine moiety, the discoloration is likely due to oxidative degradation .

  • Underlying Mechanism: Phenolic compounds and benzylamines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored quinone-type structures or other chromophoric degradation products.

  • Troubleshooting Steps:

    • Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, degas your solvent and consider blanketing the headspace of your vial with an inert gas like argon or nitrogen.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.[4]

    • Antioxidants: For certain applications, the inclusion of antioxidants may be necessary, but their compatibility with your experimental system must be verified.[4]

    • Storage Conditions: Store solutions in amber vials to protect them from light and at reduced temperatures (e.g., -20°C or -80°C) to slow down the rate of oxidation.

Q3: I am seeing unexpected peaks in my HPLC chromatogram after my solution has been exposed to ambient light. What could be happening?

A3: The appearance of new peaks after light exposure suggests that this compound is susceptible to photodegradation .

  • Underlying Mechanism: The aromatic phenoxy group in the molecule can absorb UV light, leading to electronic excitation and subsequent chemical reactions. These reactions can include bond cleavage, rearrangement, or reaction with the solvent or dissolved oxygen. For instance, photolytic homolytic fission of C-O bonds has been observed in similar phenoxy-containing compounds.[5][6]

  • Troubleshooting Steps:

    • Light Protection: Always handle the solid compound and its solutions in a low-light environment. Use amber glassware or wrap your containers in aluminum foil.

    • Photostability Testing: To quantify the photostability, you can perform a controlled photostability study according to ICH Q1B guidelines.[7][8] This involves exposing the solution to a defined light source (e.g., a combination of cool white fluorescent and near UV lamps) for a specific duration and analyzing for degradation.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and stability of this compound.

  • What is the recommended solvent for preparing stock solutions? For long-term storage, anhydrous DMSO or ethanol are recommended. For immediate use in aqueous buffers, prepare fresh dilutions from the organic stock.

  • What are the ideal storage conditions for solutions of this compound? For optimal stability, solutions should be stored at -20°C or below, protected from light, and in tightly sealed containers. If in an aqueous buffer, flash-freezing in liquid nitrogen before storage at -80°C can minimize degradation.

  • How does pH affect the stability of this compound in aqueous solutions? While specific pH-rate profile data is not readily available for this compound, based on its structure containing a nitrile and an amine hydrochloride, it is expected to be most stable in a slightly acidic pH range (around pH 4-6). Both strongly acidic and alkaline conditions are likely to accelerate hydrolysis of the nitrile group.

  • Is the solid form of this compound stable? In its solid, crystalline hydrochloride salt form, the compound is generally much more stable than in solution. However, it is still advisable to store the solid in a cool, dry, and dark place.

Section 3: Experimental Protocols

To empower researchers to assess stability in their specific experimental contexts, the following protocols are provided.

Protocol 1: Rapid Assessment of Solvent and pH Stability

This protocol allows for a quick evaluation of the compound's stability in different solvents and pH conditions.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µg/mL in the following solvents:

      • Water

      • Phosphate-buffered saline (PBS), pH 7.4

      • Citrate buffer, pH 4.0

      • Carbonate buffer, pH 9.0

  • Incubation: Aliquot the test solutions into amber HPLC vials and store them at room temperature and 4°C.

  • Analysis: Analyze the samples by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8]

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a control (unstressed stock solution), by a stability-indicating HPLC method (preferably with a mass spectrometer detector to identify degradation products).

Section 4: Data and Visualization

Table 1: Summary of Potential Stability Issues and Mitigation Strategies
Stability IssueLikely CauseKey IndicatorsRecommended Mitigation Strategies
Loss of PotencyHydrolysis of the nitrile groupDecrease in parent peak area in HPLCUse anhydrous organic solvents for stock, prepare aqueous solutions fresh, maintain slightly acidic pH.
Solution DiscolorationOxidation of phenoxy or benzylamine moietiesYellowing or browning of the solutionDegas solvents, use inert atmosphere, store in amber vials, add chelating agents if necessary.
Appearance of New PeaksPhotodegradationNew peaks in chromatogram after light exposureHandle in low-light conditions, use amber glassware, store in the dark.
Poor ReproducibilityGeneral InstabilityInconsistent results between experimentsControl pH, temperature, and light exposure meticulously. Prepare fresh solutions for each experiment.
Diagrams

G cluster_0 Troubleshooting Workflow for Solution Instability cluster_1 Potential Causes cluster_2 Corrective Actions Start Instability Observed (e.g., potency loss, color change) Check_pH Measure pH of Solution Start->Check_pH Check_Storage Review Storage Conditions (Temp, Light, Headspace) Start->Check_Storage Analyze_HPLC Analyze by HPLC-UV/MS Start->Analyze_HPLC Action_pH Adjust pH or Change Solvent Check_pH->Action_pH Action_Storage Store at Lower Temp, Protect from Light, Use Inert Gas Check_Storage->Action_Storage Identify_Degradants Identify Degradation Products Analyze_HPLC->Identify_Degradants Hydrolysis Hydrolysis Identify_Degradants->Hydrolysis Amide or Acid formation Oxidation Oxidation Identify_Degradants->Oxidation Quinone-like structures Photodegradation Photodegradation Identify_Degradants->Photodegradation Fragmented or rearranged products Hydrolysis->Action_pH Oxidation->Action_Storage Photodegradation->Action_Storage Action_Fresh Prepare Solutions Freshly Action_pH->Action_Fresh Action_Storage->Action_Fresh G cluster_degradation Potential Degradation Pathways substance This compound Nitrile (-C≡N) Ether (-O-) Amine (-NH2) hydrolysis Hydrolysis +H2O Amide → Carboxylic Acid substance:f0->hydrolysis Susceptible to acid/base catalysis oxidation Oxidation +[O] Colored Products (e.g., Quinones) substance:f2->oxidation Susceptible to oxidation photolysis Photolysis +hν Bond Cleavage (e.g., C-O) substance:f1->photolysis Potential site of cleavage

Caption: Potential degradation pathways of the molecule.

References

  • PubMed. (n.d.). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Aminoacetonitrile hydrochloride. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-(aminomethyl)phenoxy]-N-pentylacetamide. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Photodegradation pathways and mechanisms of the herbicide metamifop in a water/acetonitrile solution. Retrieved January 26, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation Pathways and Mechanisms of the Herbicide Metamifop in a Water/Acetonitrile Solution | Request PDF. Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Hydrolysis of acetonitrile to acetamide.
  • ResearchGate. (n.d.). Hydroperoxide-Mediated Degradation of Acetonitrile in the Lithium–Air Battery. Retrieved January 26, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 26, 2026, from [Link]

  • Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 5601.pdf/15. Retrieved January 26, 2026, from [Link]

  • Figshare. (n.d.). Supplementary Material TABLE OF CONTENTS. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved January 26, 2026, from [Link]

  • Academic Sciences. (2011). International Journal of Chemistry Research. Retrieved January 26, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-Amino-2-(hydroxymethyl)phenoxy]acetonitrile. Retrieved January 26, 2026, from [Link]

Sources

"2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during its experimental use. As a hydrochloride salt of a primary amine, this compound's behavior in solution is governed by principles of acid-base chemistry and solvent polarity, which we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

As a salt, this compound is an ionic compound. This crystal lattice structure significantly influences its solubility. Generally, it is expected to be soluble in polar protic solvents, particularly water, and less soluble in non-polar organic solvents.[1][2] The protonated aminomethyl group (-CH₂NH₃⁺) readily forms hydrogen bonds with water molecules, facilitating dissolution. Conversely, its ionic nature hinders solubility in solvents with low dielectric constants such as hexane or diethyl ether.

Q2: How does pH affect the solubility of this compound?

The pH of the aqueous medium is a critical determinant of solubility for this compound. The compound's solubility in water is attributable to the protonated (and thus charged) aminomethyl group. The equilibrium between the protonated, more soluble form and the deprotonated (free base), less soluble form is dictated by the pKa of the primary amine.

The pKa of the structurally analogous benzylamine is approximately 9.33.[4][5][6] We can infer a similar pKa for the aminomethyl group in your compound.

  • At pH values significantly below the pKa (e.g., pH < 7.5) , the aminomethyl group will be predominantly in its protonated, ammonium form (R-CH₂NH₃⁺). This charged state enhances its interaction with polar water molecules, leading to higher solubility.

  • As the pH approaches and surpasses the pKa (e.g., pH > 8) , the equilibrium will shift towards the neutral, free base form (R-CH₂NH₂). This uncharged species is significantly less polar and, consequently, much less soluble in aqueous solutions, which can lead to precipitation.

Q3: What are the best practices for preparing stock solutions?

For most biological experiments, preparing a concentrated stock solution in a suitable solvent is standard practice.

  • For aqueous applications: Prepare stock solutions in deionized water or a slightly acidic buffer (e.g., pH 5-6) to ensure the amine remains fully protonated and soluble. Given the estimated solubility, starting with a concentration of up to 50 mg/mL and gently warming or sonicating can be a good starting point.

  • For applications requiring organic solvents: Dimethyl sulfoxide (DMSO) is often a suitable choice for creating highly concentrated stock solutions of organic molecules. While specific data is unavailable for this compound, many amine hydrochlorides show reasonable solubility in DMSO. It is crucial to note that high concentrations of DMSO can have effects in biological assays.[7][8]

Always use high-purity solvents and filter-sterilize your stock solutions for cell-based assays. When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.

Troubleshooting Guide

Problem 1: My this compound is not dissolving in my desired solvent.

Cause: This is the most common issue and is typically due to a mismatch between the solute's polarity and the solvent's properties.

Solutions:

  • Aqueous Solutions (Water, Buffers):

    • Verify the pH: Ensure the pH of your solution is at least 1.5 to 2 units below the estimated pKa of the amine (~9.3). If you are dissolving in unbuffered water, the inherent acidity of the hydrochloride salt should result in a pH conducive to dissolution. If using a buffer, ensure it is not alkaline.

    • Gentle Heating: Gently warm the solution to 37-50°C. Increased temperature often enhances solubility.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up the crystal lattice and promote dissolution.

    • Co-solvents: If aqueous solubility is still limited, consider preparing a more concentrated stock in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous medium. Be mindful of the final solvent concentration in your experiment.

  • Organic Solvents:

    • Polar Aprotic Solvents: For creating concentrated stock solutions, DMSO is generally the first choice.

    • Alcohols (Ethanol, Methanol): These polar protic solvents may offer moderate solubility.

    • Non-polar Solvents (Hexane, Toluene, Diethyl Ether): Due to its ionic nature, the compound is expected to have very poor solubility in these solvents. If your experimental system requires a non-polar solvent, it may be necessary to convert the hydrochloride salt to its free base form. This can be achieved by dissolving the salt in an aqueous solution, adjusting the pH to >10 with a base like sodium bicarbonate or sodium hydroxide, and then extracting the free base into an organic solvent.[3]

Solubility Reference Table

The following table provides an estimated solubility profile for this compound based on general chemical principles and data from analogous compounds. Note: These are qualitative estimates and should be experimentally verified.

SolventPolarityExpected SolubilityNotes
Water (pH < 7)Polar ProticSoluble (Est. up to 50 mg/mL)Solubility is pH-dependent. Based on benzylamine HCl.[3]
Phosphate-Buffered Saline (PBS, pH 7.4)Polar ProticSoluble, but may be near saturationThe pH is approaching the pKa where solubility starts to decrease.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA good choice for high-concentration stock solutions.
Ethanol/MethanolPolar ProticModerately to Sparingly SolubleMay require heating or sonication.
AcetonitrilePolar AproticSparingly to Poorly SolubleDespite being a polar solvent, it is generally less effective at dissolving salts than water or DMSO.
AcetonePolar AproticPoorly Soluble to Insoluble
Dichloromethane (DCM)Non-polarInsoluble
Hexane/TolueneNon-polarInsoluble

Caption: Troubleshooting workflow for solubility issues.

Problem 2: My compound precipitates when I add my stock solution to a buffered solution or cell culture medium.

Cause: This common issue, known as "crashing out," typically occurs for two reasons:

  • pH Shift: Your buffered solution or cell culture medium has a pH that is high enough (typically ≥7.4) to deprotonate the aminomethyl group, converting it to the less soluble free base.

  • Solvent Exchange: If you are diluting a concentrated organic stock solution (like DMSO) into an aqueous buffer, the compound may not be soluble in the final mixture of solvents, even if it is soluble in each individual solvent.

Solutions:

  • Lower the Final Concentration: The simplest solution is to decrease the final concentration of your compound in the aqueous medium to a level below its solubility limit at that specific pH.

  • pH Adjustment of the Final Solution: If experimentally feasible, slightly lowering the pH of the final buffered solution can help maintain the compound in its protonated, soluble form.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in your final aqueous solution can sometimes increase the solubility of the free base form. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Formulation Strategies: For in vivo or complex in vitro models, advanced formulation strategies such as using cyclodextrins or creating lipid-based formulations may be necessary to improve solubility and bioavailability.[9]

Problem 3: I suspect my compound is degrading in solution. What are the likely degradation pathways and how can I minimize them?

Cause: The phenoxyacetonitrile moiety contains a nitrile group (-C≡N) which can be susceptible to hydrolysis, especially under strong acidic or basic conditions when heated.[10] The hydrolysis can proceed in two stages: first to an amide, and then to a carboxylic acid.

  • Acid-catalyzed hydrolysis: Heating with a strong acid can convert the nitrile to a carboxylic acid.

  • Base-catalyzed hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile to a carboxylate salt.

Solutions and Preventative Measures:

  • Control the pH: Prepare and store solutions in a neutral or slightly acidic pH range (pH 5-7). Avoid strongly acidic (pH < 3) or strongly basic (pH > 9) conditions, especially at elevated temperatures.

  • Storage Conditions:

    • For short-term storage (days to a week), refrigerate aqueous solutions at 2-8°C.

    • For long-term storage, it is best to store the compound as a solid in a cool, dry place, protected from light. Alternatively, prepare aliquots of a concentrated stock solution in an anhydrous solvent like DMSO and store at -20°C or -80°C.

  • Freshly Prepare Solutions: Whenever possible, prepare aqueous working solutions fresh for each experiment to minimize the risk of degradation over time.

  • Monitor for Degradation: If stability is a major concern, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the compound in solution over time. The appearance of new peaks would indicate the formation of degradation products.

By understanding the chemical properties of this compound and anticipating potential challenges, researchers can design and execute their experiments with greater success.

References

  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. This is... Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzylammonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Yufeng. (2024, October 15). ACETONITRILE. Retrieved from [Link]

  • ResearchGate. (2016, July 25). How can I reverse a buffer precipitation in HPLC column? Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Busby, W. F., Jr, Ackermann, J. M., & Crespi, C. L. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug metabolism and disposition: the biological fate of chemicals, 27(2), 246–249. Retrieved from [Link]

  • Horská, K., Sovadinová, I., & Šíma, M. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 45(8), 667–674. Retrieved from [Link]

Sources

"2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" unexpected side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions and challenges encountered during its use. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a new impurity peak on HPLC after storage in solution. What is the likely cause?

A1: The most probable cause is the hydrolysis of the nitrile group. The 2-[4-(Aminomethyl)phenoxy]acetonitrile molecule contains a nitrile moiety (-C≡N) which is susceptible to hydrolysis under both acidic and basic conditions, even with trace amounts of water present in the solvent over time.[1][2]

  • Mechanism: The hydrolysis typically proceeds in two stages. First, the nitrile is converted to an amide intermediate, 2-[4-(aminomethyl)phenoxy]acetamide. With continued exposure to hydrolytic conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid, 2-[4-(aminomethyl)phenoxy]acetic acid.[1]

  • Troubleshooting:

    • Solvent Purity: Always use anhydrous grade solvents for preparing stock solutions. Acetonitrile, a common solvent, should be of high purity as its own degradation can introduce water.[2]

    • pH Control: Ensure the pH of your solution is as close to neutral as possible. The hydrochloride salt makes the initial solution slightly acidic, which can catalyze hydrolysis. Buffering may be necessary for long-term storage, but compatibility must be verified.

    • Storage Conditions: Prepare solutions fresh whenever possible. If storage is unavoidable, store at low temperatures (-20°C or -80°C) under an inert atmosphere (Argon or Nitrogen) to minimize exposure to moisture and air.

Q2: I'm observing a loss of my starting material and the formation of a higher molecular weight byproduct, especially at elevated temperatures. What side reaction could be occurring?

A2: This observation strongly suggests an intramolecular cyclization or intermolecular dimerization. The molecule possesses a nucleophilic primary amine and an electrophilic nitrile carbon, setting the stage for these reactions.[1][3]

  • Plausible Mechanism 1: Intramolecular Cyclization: The primary aminomethyl group can attack the nitrile carbon, leading to a cyclization event. While forming a 7-membered ring is less favorable than 5- or 6-membered rings, it can be promoted by heat or the presence of a suitable catalyst.[4]

  • Plausible Mechanism 2: Dimerization: One molecule's amine group can attack the nitrile group of a second molecule, leading to the formation of an amidine-linked dimer. This is more likely at higher concentrations.

Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected Peak in LC-MS check_mw Determine MW of Impurity start->check_mw mw_same MW Unchanged (Isomerization) check_mw->mw_same Isomeric? mw_higher MW Increased check_mw->mw_higher Higher? mw_lower MW Decreased (Degradation) check_mw->mw_lower Lower? hydrolysis Nitrile Hydrolysis (+18 Da for Amide) (+19 Da for Acid) mw_higher->hydrolysis MW + ~18/19 Da? dimer Dimerization (MW = 2x Parent) mw_higher->dimer MW ~ 2x? solve_hydrolysis Action: - Use Anhydrous Solvent - Control pH - Store Cold/Inert hydrolysis->solve_hydrolysis solve_dimer Action: - Lower Reaction Conc. - Reduce Temperature - Optimize Stoichiometry dimer->solve_dimer

Caption: Troubleshooting logic for identifying unknown impurities.

  • Preventative Measures:

    • Temperature Control: Avoid excessive heating. If thermal energy is required, perform optimization studies to find the minimum temperature necessary for the desired reaction.

    • Concentration: Run reactions at the lowest feasible concentration to disfavor bimolecular side reactions like dimerization.

    • Protecting Groups: In multi-step syntheses, consider protecting the primary amine if it is not the intended reactive site in a given step.

Q3: My reaction involves a strong base, and I'm getting a complex mixture of products. Why is this compound so unstable under these conditions?

A3: The combination of a strong base and the functionalities in your molecule creates a high potential for multiple, competing side reactions.

  • Deprotonation and Elimination: A strong base will deprotonate the primary amine hydrochloride, generating the free amine. More critically, it can also abstract a proton from the carbon alpha to the nitrile group. This can initiate elimination or rearrangement reactions, especially if there are suitable leaving groups nearby or if the reaction is heated.

  • Base-Catalyzed Hydrolysis: As mentioned in Q1, strong bases readily catalyze the hydrolysis of the nitrile to the corresponding amide and carboxylic acid.[5]

  • Reaction with Solvents: If using solvents like acetonitrile, strong bases can promote self-condensation or other side reactions involving the solvent itself.[6]

Potential Side Reactions Under Basic Conditions

G cluster_0 Base-Induced Side Reactions parent 2-[4-(Aminomethyl)phenoxy]acetonitrile H2N-CH2-Ph-O-CH2-CN hydrolysis Amide/Carboxylic Acid H2N-CH2-Ph-O-CH2-CO(NH2/OH) parent:nitrile->hydrolysis OH- / H2O dimer Amidine Dimer (Parent)-C(NH)-NH-(Parent) parent:amine->dimer High Conc. High Temp. elim Elimination/Rearrangement Products from α-deprotonation parent->elim Strong Base (e.g., LDA, NaH)

Caption: Major side reaction pathways in basic media.

  • Recommended Actions:

    • Choice of Base: Use the mildest base that can effectively perform the desired transformation. Consider non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like K₂CO₃ over hydroxides or alkoxides if possible.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and improve selectivity.

    • Stoichiometry: Use a precise stoichiometry of the base. An excess can significantly promote side reactions.

Troubleshooting & Analytical Guides

Identifying Impurities: A General Protocol

If you suspect the formation of side products, a systematic analytical approach is crucial.

Objective: To identify and characterize unexpected impurities.

Methodology:

  • Sample Preparation:

    • Carefully draw a sample from your reaction mixture or stored solution.

    • Quench the reaction if necessary (e.g., by neutralizing with a mild acid/base).

    • Prepare a dilute solution in a suitable solvent (e.g., Acetonitrile:Water 50:50) for analysis.

  • LC-MS Analysis:

    • Perform an analysis using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

    • This is the most powerful tool for separating the components and obtaining their molecular weights.[7][8]

  • Data Interpretation:

    • Compare the mass of the impurity peak to the parent compound.

    • Mass +18 Da: Suggests hydrolysis to the amide.

    • Mass +19 Da: Suggests hydrolysis to the carboxylic acid.

    • Mass = 2x Parent: Suggests dimerization.

    • Mass Unchanged: Could indicate an isomer has formed.

    • Mass -17 Da: Could indicate intramolecular cyclization with loss of ammonia (less common but possible).

Table 1: Recommended Initial HPLC Analytical Conditions

ParameterRecommended SettingRationale
Column C18 Reverse Phase (e.g., 250mm x 4.6 mm, 5µm)Provides good retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ionization in positive mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the reverse-phase column.
Gradient 5% to 95% B over 20 minutesA broad gradient is effective for screening unknown mixtures of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV (e.g., 220 nm, 254 nm) and Mass Spectrometry (ESI+)UV provides quantitative data while MS provides structural identification.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • MDPI. (2025). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • CDC. (n.d.). ACETONITRILE 1606. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • PubMed Central. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Method Development and Analysis on High Performance Liquid Chromatograph for the Simultaneous Estimation of Pantoprazole and Itopride in Oral Dosage. Retrieved from [Link]

  • Semantic Scholar. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Retrieved from [Link]

  • Academic Sciences. (2011). International Journal of Chemistry Research. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PubMed. (n.d.). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for optimizing the reaction conditions of "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride".

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices, offering field-tested insights to optimize your reaction conditions, improve yield, and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most robust and commonly employed strategy involves a three-step process starting from 4-hydroxybenzylamine. This route provides excellent control over side reactions and generally results in higher purity and yield. The key is to protect the reactive primary amine before proceeding with the ether synthesis.

The preferred route is as follows:

  • Protection: The primary amine of a starting material like 4-hydroxybenzylamine is protected, commonly using a tert-butyloxycarbonyl (Boc) group.

  • Ether Synthesis: The protected phenol undergoes a Williamson ether synthesis with a haloacetonitrile, such as chloroacetonitrile.

  • Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

Q2: Why is protecting the amine group a critical first step?

The primary amine of 4-(aminomethyl)phenol is a potent nucleophile. If left unprotected, it will compete with the phenoxide ion in the subsequent Williamson ether synthesis step. This leads to the formation of a significant N-alkylated impurity, 2-((4-(hydroxymethyl)phenyl)amino)acetonitrile, which is difficult to separate from the desired product and drastically lowers the overall yield. Using a protecting group like Boc temporarily "masks" the amine's reactivity, directing the alkylation to occur exclusively at the phenolic oxygen.

Q3: What are the most critical parameters for the Williamson ether synthesis step?

The ether synthesis (alkylation of the phenol) is arguably the most crucial step. Success is dependent on the careful selection of the base, solvent, and temperature.

  • Base Selection: A moderately weak base is required to deprotonate the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) is the industry standard for this reaction. It is strong enough to form the phenoxide but not so strong as to hydrolyze the nitrile group or promote elimination reactions with the chloroacetonitrile.

  • Solvent Choice: The solvent must be polar aprotic to dissolve the reagents and facilitate the Sₙ2 reaction. Acetonitrile is an excellent choice as it effectively dissolves the reactants and the potassium carbonate base, promoting a smooth reaction. Dimethylformamide (DMF) is another alternative, though it requires higher temperatures for removal.

  • Temperature Control: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. A temperature range of 60-80 °C is common when using acetonitrile as the solvent. Monitoring the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of completion and avoid impurity formation from prolonged heating.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield in the Ether Synthesis Step (Step 2)

Symptoms:

  • TLC/HPLC analysis shows a large amount of unreacted Boc-4-hydroxybenzylamine starting material even after prolonged reaction time.

  • The isolated yield of the protected intermediate is below 60-70%.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Inefficient Base The base (e.g., K₂CO₃) may be old, hydrated, or of insufficient quality, leading to incomplete deprotonation of the phenol. The phenoxide is the active nucleophile in this Sₙ2 reaction.Use fresh, anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area. Consider using a slight excess (1.5-2.0 equivalents).
Insufficient Temperature The activation energy for the Sₙ2 reaction may not be met, resulting in a sluggish or stalled reaction.Gradually increase the reaction temperature to the reflux temperature of the solvent (for acetonitrile, this is ~82 °C). Monitor for potential impurity formation at higher temperatures.
Poor Quality Reagents Chloroacetonitrile can degrade over time. The starting phenol may contain non-reactive impurities.Use freshly distilled or recently purchased chloroacetonitrile. Verify the purity of your protected phenol starting material by melting point or NMR spectroscopy.
Phase Transfer Catalyst In some solvent systems, the solubility of the base or the generated phenoxide might be limited.While not always necessary in acetonitrile, adding a catalytic amount (0.05-0.1 eq) of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates.
Problem 2: Formation of an Unknown Impurity During Deprotection (Step 3)

Symptoms:

  • NMR or LC-MS analysis of the final product shows an unexpected peak.

  • The final product has poor solubility or an off-white/yellow appearance.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Boc Deprotection Insufficient acid or reaction time can leave some of the starting material unreacted.Ensure a significant excess of acid is used (e.g., HCl in dioxane, 4M solution). Allow the reaction to proceed for at least 2-4 hours at room temperature. Monitor completion by TLC.
Side Reactions with Solvent If using an alcohol like methanol or ethanol as the solvent for the HCl, the acid can catalyze the esterification of the nitrile group, leading to an imino ether intermediate which can hydrolyze to a methyl ester impurity.The preferred method is to use a non-reactive solvent like 1,4-dioxane or diethyl ether for the HCl solution. This avoids solvent participation in the reaction.
Product Instability The free amine product can be sensitive to air and light, potentially leading to oxidative degradation over time.Once the reaction is complete, work up the product promptly. Isolate the hydrochloride salt as a stable, crystalline solid and store it under an inert atmosphere (nitrogen or argon) in a dark, cool place.

Visualized Workflow & Methodologies

Optimized Synthesis Workflow

The following diagram illustrates the recommended three-step synthesis pathway, highlighting the critical reagents and intermediates.

A 4-Hydroxybenzylamine B Boc-Protection A->B (Boc)₂O, Base (e.g., TEA, NaOH) C N-Boc-4-hydroxybenzylamine B->C D Williamson Ether Synthesis C->D ClCH₂CN, K₂CO₃ Acetonitrile, 80°C E 2-[4-((Boc-amino)methyl)phenoxy]acetonitrile D->E F Deprotection & Salt Formation E->F 4M HCl in Dioxane Room Temp G 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride (Final Product) F->G start Low Yield in Step 2 check_sm Check Purity of Starting Material (NMR, m.p.) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify Starting Material (Recrystallization/Column) sm_ok->purify_sm No check_base Check Base Quality & Amount (Anhydrous K₂CO₃, 1.5-2.0 eq) sm_ok->check_base Yes purify_sm->start base_ok Base OK? check_base->base_ok replace_base Action: Use Fresh, Anhydrous, Powdered Base base_ok->replace_base No check_temp Check Reaction Temperature (Target: 80°C) base_ok->check_temp Yes replace_base->start temp_ok Temp OK? check_temp->temp_ok increase_temp Action: Increase Temperature to Reflux. Monitor by TLC. temp_ok->increase_temp No end Yield Improved temp_ok->end Yes increase_temp->start

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Step 2 - Synthesis of 2-[4-((Boc-amino)methyl)phenoxy]acetonitrile

This protocol details the critical Williamson ether synthesis step.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-hydroxybenzylamine (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (1.5 eq) and the chosen solvent, acetonitrile (approx. 10 mL per gram of starting material).

  • Addition: Begin stirring the suspension. Add chloroacetonitrile (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C (or to a gentle reflux) and maintain this temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is complete when the starting phenol spot is no longer visible.

  • Workup: Once complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography.

References

  • Chemical Society Reviews. Solvent effects in organic chemistry.[Link]

Technical Support Center: Analytical Detection of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical detection of 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. My objective is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. This resource is built on established chromatographic principles and field-proven insights to ensure you can achieve robust and reliable results.

Introduction to the Analyte

This compound is a small organic molecule featuring a primary amine, a phenoxy ring, and a nitrile group. Its chemical structure presents specific analytical challenges, primarily related to the basicity of the aminomethyl group, which can lead to poor peak shape in reversed-phase chromatography if not properly managed. This guide will address these challenges head-on, providing solutions for both HPLC-UV and LC-MS detection.

Section 1: Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is the foundation of any successful analytical method. These characteristics dictate its behavior in a chromatographic system.

PropertyValue / ConsiderationAnalytical Implication
Molecular Formula C₉H₁₁ClN₂O---
Monoisotopic Mass 162.0793 g/mol (free base)The free base mass is the target for Mass Spectrometry (MS) detection.
Key Functional Groups Primary Amine (-CH₂NH₂), Phenyl Ether, Nitrile (-C≡N)The primary amine is basic and prone to strong interactions with silica-based columns, potentially causing peak tailing. The phenyl ether group provides a chromophore for UV detection.
Predicted [M+H]⁺ 163.0866 m/z[1]This is the primary ion to target in positive mode Electrospray Ionization Mass Spectrometry (ESI-MS).
Solubility Expected to be soluble in aqueous and polar organic solvents like methanol and acetonitrile.Simplifies sample and mobile phase preparation.

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial questions that arise when developing a method for this analyte.

Q1: What is the best HPLC-UV detection wavelength for this compound? A: The phenoxy group in the molecule is the primary chromophore. Aromatic systems typically have a strong absorbance around 200-230 nm and a weaker, more selective absorbance around 254-280 nm. For initial method development, it is highly recommended to use a Photodiode Array (PDA) or Diode Array Detector (DAD) to scan a standard solution from 190 to 400 nm to determine the absorbance maxima empirically. Good starting points for single-wavelength detectors would be 225 nm for sensitivity and 275 nm for selectivity.

Q2: What type of HPLC column is most suitable? A: A reversed-phase C18 (octadecylsilane) column is the standard and most versatile choice. However, due to the basic nature of the primary amine, it is critical to select a modern, high-purity silica column that is "base-deactivated" or "end-capped." These columns have minimal free silanol groups, which are acidic sites that can cause severe peak tailing with basic analytes.[2]

Q3: What are the ideal mobile phase conditions? A: The key is to control the ionization state of the aminomethyl group.

  • pH Control: Using a buffered mobile phase is essential for reproducible retention times. A pH between 2.5 and 4.0 will ensure the primary amine is fully protonated (-NH₃⁺), leading to consistent interactions with the stationary phase. Buffers like 0.1% formic acid or 10-20 mM phosphate buffer are excellent choices.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of compound as it can provide sharper peaks and lower backpressure.[3]

  • Additives: If peak tailing persists even with a buffered mobile phase and a good column, adding a small amount of a competing base, like 0.05% Triethylamine (TEA), can help by saturating the active silanol sites.

Q4: Is this compound a good candidate for LC-MS analysis? A: Absolutely. The primary amine is easily protonated, making the molecule ideal for positive mode Electrospray Ionization (ESI+). As indicated by its predicted properties, it readily forms a stable [M+H]⁺ ion at m/z 163.0866.[1] This makes LC-MS/MS a highly sensitive and selective detection method, especially for complex matrices.

Section 3: Common Troubleshooting Scenarios (HPLC-UV)

Even with a well-designed method, problems can arise. The following table and workflow are designed to guide you through the most common issues. The fundamental rule of troubleshooting is to change only one variable at a time to isolate the source of the problem.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Observed Pressure Check System Pressure Start->Pressure Chromatogram Examine Chromatogram Pressure->Chromatogram Pressure OK Pressure_High High Pressure Pressure->Pressure_High High Pressure_Low Low Pressure Pressure->Pressure_Low Low Pressure_Fluctuates Pressure Fluctuates Pressure->Pressure_Fluctuates Unstable Peak_Shape Poor Peak Shape? Chromatogram->Peak_Shape Sol_Pressure_High Systematic check for blockages: - Column Inlet Frit - Guard Column - Tubing/Injector Pressure_High->Sol_Pressure_High Sol_Pressure_Low Check for leaks: - Fittings - Pump Seals - Injector Seal Pressure_Low->Sol_Pressure_Low Sol_Pressure_Fluctuates Check for air bubbles: - Degas Mobile Phase - Purge Pump - Check Valves Pressure_Fluctuates->Sol_Pressure_Fluctuates Retention_Time Retention Time Shift? Peak_Shape->Retention_Time Shape OK Sol_Tailing Peak Tailing: - See Table Below Peak_Shape->Sol_Tailing Tailing Sol_Fronting Peak Fronting: - Lower Injection Volume/Conc. - Match Sample Solvent to Mobile Phase Peak_Shape->Sol_Fronting Fronting Baseline Baseline Issues? Retention_Time->Baseline RT OK Sol_RT RT Drifting: - Check Mobile Phase Prep - Ensure Column Equilibration - Verify Column Temperature Retention_Time->Sol_RT Yes No_Peak No / Small Peaks? Baseline->No_Peak Baseline OK Sol_Baseline Noisy/Drifting Baseline: - Use High Purity Solvents - Degas Mobile Phase - Check Detector Lamp Baseline->Sol_Baseline Yes Sol_No_Peak Check Sample Prep Check Detector Settings (Wavelength) Check for Column Contamination No_Peak->Sol_No_Peak Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

Detailed Troubleshooting Table
ProblemPotential Cause(s)Recommended Solutions & Explanations
Severe Peak Tailing Secondary Interactions: The basic aminomethyl group is interacting with acidic silanol (-Si-OH) sites on the silica packing material. This causes a portion of the analyte molecules to be retained longer, creating a "tail".[2]1. Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 with formic or phosphoric acid. This ensures the amine is fully protonated (-NH₃⁺) and the silanol groups are less likely to be deprotonated, minimizing the unwanted ionic interaction. 2. Use a Base-Deactivated Column: Employ a modern, end-capped C18 column designed to shield silanol groups. 3. Add a Competing Base: Introduce a small amount (e.g., 0.05%) of Triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.
Irreproducible Retention Times Uncontrolled Mobile Phase pH: Small shifts in mobile phase pH can change the protonation state of the analyte, altering its polarity and retention time. This is common when using unbuffered water. Column Temperature Fluctuations: Retention is a thermodynamic process. Inconsistent column temperature will lead to retention time drift. Insufficient Equilibration: The column was not given enough time to stabilize with the initial mobile phase conditions before injection.1. Use a Buffered Mobile Phase: Always use a buffer (e.g., 10 mM ammonium formate or phosphate) to maintain a constant pH and ensure a consistent ionization state for the analyte. 2. Use a Column Oven: Thermostat the column at a stable temperature (e.g., 30-40 °C) to ensure thermal equilibrium and reproducible chromatography. 3. Ensure Proper Equilibration: After a gradient or when changing mobile phases, flush the column with at least 10-15 column volumes of the starting mobile phase.
Baseline Noise or Drift Contaminated Solvents: Impurities in the mobile phase (water or acetonitrile) can create a noisy or drifting baseline, especially during a gradient. Poor Mobile Phase Mixing or Degassing: Air bubbles entering the detector cell will cause sharp spikes and baseline noise.[4] Aging Detector Lamp: A failing UV lamp will produce less stable light, leading to increased noise.1. Use High-Purity Solvents: Always use HPLC or LC-MS grade water and acetonitrile. Filter all aqueous mobile phases through a 0.45 µm or 0.2 µm filter. 2. Degas Mobile Phase: Use an online degasser or sparge the mobile phase with helium before and during use to remove dissolved gases. 3. Check Lamp Energy/Hours: Check the detector's diagnostic tools to assess the lamp's performance and replace if necessary.
No Peak or Very Small Peak Incorrect Detection Wavelength: The selected UV wavelength may be at a point of minimal absorbance for the analyte. Sample Degradation: The analyte may be unstable in the sample solvent or over time.[5] Strong On-Column Retention: The analyte is sticking to the column and not eluting under the current conditions. This can happen if the mobile phase is too weak (too much water).1. Verify Wavelength: Use a PDA/DAD to confirm the UV absorbance spectrum and select the optimal wavelength. 2. Check Sample Stability: Prepare fresh samples and standards. Analyze immediately after preparation. If necessary, investigate sample stability over time. 3. Perform a Strong Solvent Flush: After the analytical run, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any highly retained compounds. Consider increasing the organic percentage in your gradient.

Section 4: Detailed Analytical Protocols

This section provides a robust starting point for method development.

Protocol 1: HPLC-UV Method

This method is designed as a starting point for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing SamplePrep 1. Sample Preparation (Dissolve in Mobile Phase A) MobilePhasePrep 2. Mobile Phase Preparation (Filter & Degas) SystemPrep 3. System Equilibration (15 min at initial conditions) MobilePhasePrep->SystemPrep SST 4. System Suitability Test (Inject Standard 5x) SystemPrep->SST Analysis 5. Sample Injection & Data Acquisition SST->Analysis Integration 6. Peak Integration Analysis->Integration Quantification 7. Quantification (Calibration Curve) Integration->Quantification Report 8. Reporting Quantification->Report

Caption: A standard workflow for performing HPLC-UV analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and PDA/DAD detector.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA/DAD scan from 200-400 nm. Monitor at 225 nm for quantification.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 80
      17.0 80
      17.1 10

      | 22.0 | 10 |

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in a 10 mL volumetric flask with Mobile Phase A.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

    • Sample Preparation: Dissolve the sample in Mobile Phase A to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing factor (Asymmetry) between 0.9 and 1.5.

      • Theoretical plates > 2000.

Protocol 2: Considerations for LC-MS/MS Method Development

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • Ionization: Use Electrospray Ionization in Positive Mode (ESI+).

  • Mass Transitions (MRM):

    • Parent Ion (Q1): m/z 163.1 (rounding the [M+H]⁺ value).[1]

    • Product Ions (Q3): Perform a product ion scan on the parent ion to identify stable, high-intensity fragment ions. These fragments will be specific to the molecule and will be used for quantification and confirmation. The exact fragments must be determined experimentally.

  • Liquid Chromatography: The HPLC conditions from Protocol 1 are an excellent starting point. However, non-volatile buffers like phosphate must be replaced with volatile alternatives like ammonium formate or ammonium acetate to be compatible with the mass spectrometer.

Section 5: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Forum. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Avantor. (n.d.). Acetonitrile HPLC Far UV / Gradient Grade. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Dolan, J. W. (2002). Troubleshooting Basics, Part I: Where to Start? LCGC North America, 20(2), 154-158.

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Raja, G. V., & R., S. (2015). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Research Journal of Pharmacy and Technology, 8(7), 899-906.

  • NIOSH. (1998). Acetonitrile: Method 1606. NIOSH Manual of Analytical Methods, Fourth Edition. Retrieved from [Link]

  • NIOSH. (1998). Organonitrogen Pesticides: Method 5601. NIOSH Manual of Analytical Methods, Fourth Edition.

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Technical Support Center: Navigating Potential Assay Interference from 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride. This guide is designed to provide expert-level insights and actionable troubleshooting strategies to address potential interference of this compound in various biological assays. As scientists and drug development professionals, understanding and mitigating non-specific compound activity is paramount to ensuring the integrity and reproducibility of our experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A: this compound is a small organic molecule with the chemical formula C₉H₁₁ClN₂O.[1] Its structure features a primary amine, a phenoxy ether linkage, and a nitrile group. While specific, widespread applications are not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various biological activities. For instance, related phenoxyacetonitrile derivatives have been investigated for their ability to induce the expression of pluripotency factors like Oct3/4.[2] The primary amine and aromatic ring suggest potential interactions with biological targets that have complementary electrostatic and hydrophobic features.

Q2: Can this compound interfere with my biological assay?

A: Yes, like many small molecules, this compound has the potential to interfere with biological assays, leading to false-positive or false-negative results.[3][4] The likelihood and nature of interference depend on the specific assay technology and the concentration of the compound being used. Potential mechanisms of interference stem from its chemical structure and properties.

Q3: What are the most likely mechanisms of assay interference for this compound?

A: Based on its chemical structure, several potential interference mechanisms should be considered:

  • Chemical Reactivity: The primary amine group can be nucleophilic and potentially react with electrophilic components in your assay, such as certain probe molecules or protein side chains. The nitrile group is generally less reactive but can undergo hydrolysis under certain conditions.

  • Colloidal Aggregation: At higher concentrations, poorly soluble organic molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[5] While the hydrochloride salt form suggests good aqueous solubility, this can be concentration and buffer-dependent.

  • Fluorescence Interference: The aromatic phenoxy group may lead to intrinsic fluorescence (autofluorescence) or quenching of a fluorescent signal used in the assay readout.[6] This is a common issue in fluorescence-based assays.

  • Chelation: While not a classic chelating structure, the presence of heteroatoms (nitrogen and oxygen) could potentially lead to weak chelation of metal ions that may be essential for enzyme function in certain assays.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Non-Specific Inhibition

A frequent challenge with small molecules is apparent inhibition that is not due to specific binding to the intended target. This can often be attributed to colloidal aggregation.[5]

Symptoms:
  • High hit rate for the compound across multiple, unrelated assays.[7]

  • Steep dose-response curves.

  • Inhibition is time-dependent.

  • Activity is sensitive to the concentration of the biological target (e.g., enzyme).

Troubleshooting Workflow:

A Initial Observation: Non-Specific Inhibition B Step 1: Detergent Test (Critical for Aggregation) A->B C Add 0.01-0.1% Triton X-100 or Tween-20 to assay buffer B->C D Re-run Dose-Response Experiment C->D E Inhibition Abolished or Significantly Reduced? D->E F Conclusion: Aggregation is the likely cause of inhibition. E->F Yes G Conclusion: Aggregation is unlikely. Proceed to other tests. E->G No H Step 2: Dynamic Light Scattering (DLS) G->H I Analyze compound in assay buffer for particles H->I J Particles Detected? I->J J->F Yes

Caption: Workflow to diagnose aggregation-based inhibition.

Detailed Experimental Protocol: Detergent Test
  • Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Also, prepare a 10% stock solution of Triton X-100 or Tween-20 in deionized water.

  • Prepare Assay Buffers: Create two sets of your standard assay buffer.

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Perform your standard assay protocol in parallel using both Buffer A and Buffer B. Test a range of concentrations of the compound.

  • Analyze Data: Compare the dose-response curves. A significant rightward shift or complete loss of inhibitory activity in the presence of the detergent is strong evidence of aggregation-based interference.[5]

Guide 2: Addressing Fluorescence-Based Assay Interference

The aromatic nature of this compound makes it a candidate for interfering with fluorescence-based assays.

Symptoms:
  • Unexpectedly high or low fluorescence readings in wells containing the compound but lacking some assay components (e.g., enzyme or substrate).

  • Inconsistent results in fluorescence polarization, FRET, or intensity-based assays.

Troubleshooting Workflow:

A Initial Observation: Anomalous Fluorescence Signal B Step 1: Autofluorescence Check A->B C Measure fluorescence of compound in assay buffer at assay wavelengths (no fluorophore present) B->C D Signal > 10% of Assay Window? C->D E Interference likely. Consider red-shifted dyes or orthogonal assay. D->E Yes F Proceed to Quenching Check D->F No G Step 2: Quenching Check F->G H Measure fluorescence of known fluorophore +/- compound G->H I Signal Decreased? H->I J Quenching is occurring. Correct data or use orthogonal assay. I->J Yes K Fluorescence interference is unlikely. I->K No

Caption: Workflow to identify fluorescence interference.

Detailed Experimental Protocol: Autofluorescence and Quenching Controls
  • Plate Layout: Design a microplate experiment with the controls outlined in the table below.

  • Component Addition: Add the components to the wells as described.

  • Incubation: Incubate the plate under standard assay conditions (time and temperature).

  • Measurement: Read the fluorescence at the assay's excitation and emission wavelengths.

  • Data Analysis:

    • Autofluorescence: Compare "Compound Control" to "Buffer Blank." A significant signal indicates autofluorescence.

    • Quenching: Compare "Quenching Control" to "Fluorophore Control." A significant decrease in signal indicates quenching.

Data Presentation: Control Plate Layout for Fluorescence Interference
Well TypeCompoundFluorophore/ProbeOther Assay ComponentsPurpose
Buffer Blank ---Baseline reading
Compound Control +-+Test for compound autofluorescence
Fluorophore Control -++Uninhibited signal
Quenching Control ++-Test for quenching
Full Assay +++Experimental condition

Guide 3: The Importance of Orthogonal Assays

The most definitive way to confirm a biological "hit" and rule out assay artifacts is to use an orthogonal assay.[6] This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.

Rationale:

If this compound shows activity in a primary fluorescence-based assay, confirming this activity in a secondary assay based on, for example, bioluminescence, absorbance, or mass spectrometry, provides strong evidence that the observed effect is on the biological target and not an artifact of the primary assay technology.

Example Orthogonal Assay Pairs:
Primary Assay TechnologyPotential Orthogonal Assay Technology
Fluorescence IntensityAlphaScreen, Luminescence (e.g., Kinase-Glo)
FRET (Fluorescence Resonance Energy Transfer)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)
Cell Viability (e.g., CellTiter-Blue)Cell Viability (e.g., CellTiter-Glo, MTS assay)

References

  • Hübner, D., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 5172-5183. Retrieved from [Link]

  • Gerlach, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Gribbon, P., & Sewing, A. (2009). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Current Chemical Genomics, 3, 78-86. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]

  • Eng, C. H., & Auld, D. S. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Bajorath, J. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 14(7), 629-632. Retrieved from [Link]

  • Gerlach, J., et al. (2024). Tackling assay interference associated with small molecules. Request PDF. Retrieved from [Link]

  • Auld, D. S. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Topics in Medicinal Chemistry, 12(17), 1964-1986. Retrieved from [Link]

  • Arang, N. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Retrieved from [Link]

  • MDPI. (2023). Design and Experimentation of High-Throughput Granular Fertilizer Detection and Real-Time Precision Regulation System. Retrieved from [Link]

  • Veeprho. (n.d.). 4-(2-(Dimethylamino)ethoxy)benzonitrile Hydrochloride. Retrieved from [Link]

  • ACS Publications. (2026). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

  • Gasparetto, J. C., et al. (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Retrieved from [Link]

  • Bhim, A. I., et al. (2014). A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. PharmaTutor. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AccelaChem. (n.d.). 1251923-62-2, this compound. Retrieved from [Link]

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Technical Support Center: Best Practices for 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" (CAS No. 1251923-62-2) was not publicly available at the time of writing. The following best practices are based on the chemical structure, general knowledge of amine hydrochloride salts and aminonitriles, and established laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) office and, if possible, obtain a compound-specific SDS from your supplier before handling this chemical.

Introduction

This compound is a bifunctional molecule containing a primary amine, a nitrile group, and a phenoxy ether linkage. Its hydrochloride salt form suggests it is a solid material, likely with some degree of hygroscopicity. Proper storage and handling are paramount to ensure the integrity of the compound for experimental use and to maintain a safe laboratory environment. This guide provides a comprehensive overview of best practices, troubleshooting tips, and frequently asked questions.

I. Chemical and Physical Properties

A summary of the known and inferred properties of this compound is provided below.

PropertyValueSource
CAS Number 1251923-62-2[1]
Molecular Formula C₉H₁₁ClN₂O[1]
Molecular Weight 198.65 g/mol [2][3][4][5][6]
Appearance Likely a crystalline solidInferred from hydrochloride salt form
Hygroscopicity ProbableInferred from amine hydrochloride salt nature[4]
Stability Sensitive to strong bases, strong oxidizing agents, and potentially moistureInferred from chemical structure

II. Storage and Handling: Frequently Asked Questions

Q1: What are the optimal storage conditions for this compound?

Answer: Due to the likely hygroscopic nature of amine hydrochloride salts, this compound should be stored in a tightly sealed container in a cool, dry place.[4] The use of a desiccator is highly recommended to protect it from atmospheric moisture. Storage away from direct sunlight and sources of heat is also crucial to prevent potential degradation.[7]

Q2: I received the compound in a sealed vial. What is the best way to handle it upon opening?

Answer: It is best practice to handle this compound in an inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon. This minimizes exposure to moisture and air, which can affect the compound's integrity. If an inert atmosphere is not available, work quickly in a well-ventilated fume hood and promptly reseal the container.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

Answer: Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8] Given the presence of a nitrile group, which can be toxic, and the potential for the compound to be an irritant, avoiding skin and eye contact is critical.[9][10]

Q4: Are there any chemicals that are incompatible with this compound?

Answer: Yes. As an amine hydrochloride, it will react with strong bases to liberate the free amine. It should also be kept away from strong oxidizing agents, as the amine group can be susceptible to oxidation.[7]

III. Experimental Workflow: Preparation of Stock Solutions

The following is a general protocol for preparing a stock solution of this compound. Solubility can vary, so a small-scale test is recommended.

Step-by-Step Protocol:
  • Equilibration: Allow the container of this compound to reach room temperature before opening to minimize moisture condensation.

  • Weighing: In a fume hood or glove box, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the chosen solvent to the solid. Sonication or gentle heating may be used to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent and the stability of the compound in solution. A stability study for your specific solvent and storage conditions is recommended.

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate Compound weigh Weigh Solid start->weigh In inert atmosphere if possible dissolve Add Solvent & Dissolve weigh->dissolve adjust Adjust to Final Volume dissolve->adjust Use sonication/gentle heat if necessary store Store Solution adjust->store end End: Solution Ready store->end

Caption: Workflow for preparing a stock solution.

IV. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound is difficult to dissolve. 1. Poor solvent choice.2. Insufficient agitation.3. Compound may have absorbed moisture and clumped.1. Test solubility in a small amount of different solvents (e.g., water, DMSO, ethanol).2. Use a vortex mixer or sonicator to aid dissolution.3. Ensure the compound was stored in a desiccator. If clumping is observed, handle in a dry environment.
Inconsistent experimental results. 1. Degradation of the compound due to improper storage.2. Inaccurate weighing due to hygroscopicity.3. Instability of the stock solution.1. Store the compound in a desiccator, protected from light and heat. Purchase fresh material if degradation is suspected.2. Weigh the compound quickly in a low-humidity environment or a glove box.3. Prepare fresh stock solutions for each experiment or conduct a stability study of your stock solution under your storage conditions.
Precipitate forms in the stock solution upon storage. 1. The solution is supersaturated.2. The compound is degrading.3. Change in temperature affecting solubility.1. Gently warm the solution to redissolve the precipitate. Consider preparing a less concentrated stock solution.2. If the precipitate does not redissolve upon warming, degradation may have occurred. Prepare a fresh solution.3. Allow the solution to equilibrate to room temperature before use.

V. Logical Relationships in Handling

The following diagram illustrates the key considerations and their interdependencies for the safe and effective handling of this compound.

G cluster_main Handling Considerations Storage Storage - Cool, dry place - Tightly sealed container - Desiccator recommended - Protect from light Handling Handling - Inert atmosphere (glove box) - Fume hood (minimum) - Appropriate PPE Storage->Handling influences SolutionPrep Solution Preparation - Test solubility - Use appropriate solvent - Store solution properly Handling->SolutionPrep enables Stability Compound Integrity - Hygroscopic nature - Potential for degradation - Incompatible with strong bases/oxidizers SolutionPrep->Stability impacts Stability->Storage necessitates

Caption: Interdependencies of handling best practices.

VI. References

  • AccelaChem. 108100-06-7,(S)-1-(2-Methoxyphenyl)ethanol. [Link]

  • Reddit. Why is hydrogen chloride in everything?[Link]

  • Penta. Acetonitrile - SAFETY DATA SHEET. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • Unigel. SAFETY DATA SHEET. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient. [Link]

  • Google Patents. Preparation method of methylamino acetonitrile hydrochloride.

  • NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry. [Link]

  • Hawach. Are acetonitrile and water mutually soluble under all conditions_. [Link]

  • NIH. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]

  • Google Patents. Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

  • Googleapis.com. WO 2006/051079 A1.

  • IUPAC. SOLUBILITY DATA SERIES. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride: A Comparative Analysis of Prokinetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of gastrointestinal motility agents, the exploration of novel chemical entities with prokinetic potential is a continuous endeavor. This guide provides an in-depth technical comparison of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride , a compound of interest due to its structural similarities to established prokinetic drugs, against relevant comparators. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, its structural architecture strongly suggests a pharmacological profile akin to that of Itopride.

This document will, therefore, serve as a comprehensive guide for the evaluation of this compound. We will dissect its chemical rationale, propose a synthetic pathway, and provide detailed, field-proven experimental protocols to characterize its potential as a gastroprokinetic agent. The comparative analysis will focus on Itopride, a dual-action prokinetic, and Cisapride, a 5-HT4 receptor agonist, to provide a robust framework for understanding the potential therapeutic positioning of our target compound.

Introduction to the Chemical Landscape

Gastrointestinal motility disorders are a prevalent group of conditions characterized by abnormal GI contractions, leading to symptoms such as bloating, early satiety, abdominal pain, and nausea. The pharmacological management of these disorders often involves prokinetic agents that enhance coordinated GI muscle contractions.

This compound emerges as a compelling candidate for investigation. Its core structure, featuring an aminomethylphenoxy group linked to an acetonitrile moiety, bears a striking resemblance to key pharmacophoric elements of Itopride, a widely used prokinetic agent.

Itopride exerts its prokinetic effects through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[1] This synergistic action leads to an increase in acetylcholine levels in the myenteric plexus, thereby enhancing gastrointestinal motility.[1]

Cisapride , another prokinetic agent, primarily acts as a serotonin 5-HT4 receptor agonist, which also leads to enhanced acetylcholine release from the myenteric plexus.[2][3] However, its use has been restricted due to cardiovascular side effects.[3]

This guide will use Itopride and Cisapride as benchmarks to contextualize the potential pharmacological profile of this compound.

Structural and Physicochemical Comparison

A comparative analysis of the physicochemical properties of these compounds is essential for understanding their potential pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundItopride Hydrochloride[4][5][6]Cisapride[7][8]
Molecular Formula C₉H₁₁ClN₂OC₂₀H₂₇ClN₂O₄C₂₃H₂₉ClFN₃O₄
Molecular Weight 198.65 g/mol 394.89 g/mol 465.95 g/mol
Appearance (Predicted) White to off-white solidWhite to pale yellowish-white crystalline powderWhite or almost white powder
Solubility (Predicted) Soluble in waterVery soluble in water, freely soluble in methanolPractically insoluble in water, soluble in methylene chloride
Melting Point Not available193-198 °CNot available

The predicted water solubility of this compound, owing to its hydrochloride salt form and smaller molecular size, suggests good oral bioavailability, a desirable characteristic for a prokinetic agent.

Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 4-Hydroxybenzonitrile D 2-(4-Cyanophenoxy)acetonitrile A->D Reacts with B Chloroacetonitrile B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D In the presence of F 2-[4-(Aminomethyl)phenoxy]acetonitrile D->F Reduced by E Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) E->F H This compound F->H Reacts with G HCl in ether/methanol G->H

Caption: Proposed two-step synthesis of the target compound.

Step 1: Williamson Ether Synthesis. This reaction would involve the nucleophilic substitution of the halide from chloroacetonitrile by the phenoxide ion of 4-hydroxybenzonitrile.[9][10]

Step 2: Reduction of the Nitrile. The resulting cyanophenoxyacetonitrile can then be reduced to the corresponding primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12][13]

Step 3: Hydrochloride Salt Formation. The final step involves treating the free base with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt.

Comparative Mechanism of Action

The structural similarity of this compound to Itopride suggests that it may share a similar dual mechanism of action.

Signaling Pathways of Prokinetic Agents

cluster_0 Itopride & Predicted action of Target Compound cluster_1 Cisapride Itopride Itopride / this compound D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Increased Acetylcholine (ACh) Release D2R->ACh_release Inhibits release (normally) ACh_degradation Decreased ACh Degradation AChE->ACh_degradation Catalyzes degradation ACh_synapse Increased Synaptic ACh ACh_release->ACh_synapse ACh_degradation->ACh_synapse Less degradation leads to GI_motility_I Enhanced GI Motility ACh_synapse->GI_motility_I Cisapride Cisapride HT4R Serotonin 5-HT4 Receptor Cisapride->HT4R Agonist ACh_release_C Increased Acetylcholine (ACh) Release HT4R->ACh_release_C GI_motility_C Enhanced GI Motility ACh_release_C->GI_motility_C

Caption: Mechanisms of action for Itopride, Cisapride, and the predicted action of the target compound.

Experimental Protocols for Performance Evaluation

To empirically determine the prokinetic potential of this compound, a series of in vitro and ex vivo assays are recommended.

In Vitro Gastrointestinal Motility Assay

This assay assesses the direct effect of the compound on the contractility of isolated gastrointestinal smooth muscle strips.[2]

Experimental Workflow

A Isolate GI Tissue (e.g., rat ileum) B Mount Tissue in Organ Bath (Krebs solution, 37°C, aerated) A->B C Record Basal Contractions (Isometric transducer) B->C D Add Test Compound (Cumulative Concentrations) C->D E Record Contractile Response D->E F Data Analysis (Concentration-Response Curve) E->F

Caption: Workflow for the in vitro gastrointestinal motility assay.

Detailed Protocol:

  • Tissue Preparation: Euthanize a rat according to approved institutional guidelines. Isolate a segment of the ileum and place it in Krebs-Henseleit solution.

  • Mounting: Cut the ileum into 2-3 cm segments and mount them longitudinally in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Contraction Recording: Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Compound Addition: Add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Data Analysis: Measure the amplitude and frequency of contractions. Construct a concentration-response curve to determine the EC₅₀ value.

Dopamine D2 Receptor Binding Assay

This assay will determine the affinity of the test compound for the dopamine D2 receptor.

Detailed Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing human dopamine D2 receptors or prepare them from appropriate cell lines.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the D2 receptor (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of the test compound to inhibit AChE activity.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase.

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value for AChE inhibition.

Conclusion and Future Directions

While this compound remains a molecule with a largely uncharacterized biological profile, its structural analogy to Itopride provides a strong rationale for its investigation as a potential prokinetic agent. The proposed synthetic route offers a viable pathway for its synthesis, and the detailed experimental protocols herein provide a clear roadmap for its pharmacological evaluation.

The key to unlocking the therapeutic potential of this compound lies in a systematic investigation of its activity in the described assays. A favorable profile would be characterized by potent prokinetic activity in the gastrointestinal motility assay, coupled with significant dopamine D2 receptor antagonism and acetylcholinesterase inhibition. Further studies would then be warranted to explore its in vivo efficacy, safety, and pharmacokinetic profile.

This guide serves as a foundational document to empower researchers to embark on the scientific exploration of this compound and similar compounds, with the ultimate goal of advancing the therapeutic options for patients with gastrointestinal motility disorders.

References

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. (n.d.). National Center for Biotechnology Information. [Link]

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  • The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus) in. (n.d.). AVMA Journals. [Link]

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  • Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. (2018, December 26). ACS Publications. [Link]

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Comparative Efficacy Analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride: A Head-to-Head Evaluation Against a Known Prokinetic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenoxyacetonitrile Derivative

In the landscape of drug discovery, the exploration of novel chemical entities with the potential to modulate key physiological pathways is a cornerstone of therapeutic advancement. This guide focuses on 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride , a compound of interest due to its structural characteristics which suggest a potential for bioactivity within the gastrointestinal system. Given the absence of extensive efficacy data for this specific molecule, a comparative analysis against a well-established agent is crucial for elucidating its pharmacological profile.

This document outlines a comprehensive framework for evaluating the efficacy of this compound. The core of this analysis is a direct comparison with Itopride hydrochloride , a known prokinetic agent with a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[1][2][3][4][5][6] The structural similarities between this compound and Itopride hydrochloride form the scientific basis for the hypothesis that the former may exhibit similar inhibitory activities. This guide will provide researchers, scientists, and drug development professionals with the theoretical framework and detailed experimental protocols necessary to conduct a rigorous comparative assessment.

The Benchmark Inhibitor: Itopride Hydrochloride's Dual Mechanism of Action

Itopride hydrochloride is a potent gastroprokinetic agent used in the treatment of functional dyspepsia and other gastrointestinal motility disorders.[1][2] Its efficacy stems from a synergistic dual mechanism:

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the gastrointestinal tract, Itopride mitigates the inhibitory effect of dopamine on acetylcholine release, leading to increased gut motility.[7][8][9]

  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.[7][9][10] This action further increases the local concentration of acetylcholine, enhancing gastrointestinal peristalsis and accelerating gastric emptying.[1][2]

The well-characterized nature of Itopride's activity provides a robust benchmark against which the potential inhibitory effects of this compound can be quantitatively measured.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To ascertain the inhibitory potential of this compound, a series of in vitro assays are proposed. These experiments are designed to provide a direct comparison of its potency against that of Itopride hydrochloride.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the proposed workflow for the comparative analysis.

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_A 2-[4-(Aminomethyl)phenoxy] acetonitrile hydrochloride (Test Compound) Serial_Dilution Prepare Serial Dilutions Compound_A->Serial_Dilution Compound_B Itopride hydrochloride (Reference Compound) Compound_B->Serial_Dilution D2_Assay Dopamine D2 Receptor Binding Assay Serial_Dilution->D2_Assay AChE_Assay Acetylcholinesterase Inhibition Assay Serial_Dilution->AChE_Assay Ki_Calc Determine Ki for D2 Receptor D2_Assay->Ki_Calc IC50_Calc Determine IC50 for AChE AChE_Assay->IC50_Calc Comparison Comparative Potency Analysis Ki_Calc->Comparison IC50_Calc->Comparison Conclusion Efficacy Profile of Test Compound Comparison->Conclusion

Caption: Experimental workflow for the comparative efficacy analysis.

In Vitro Assay Protocols

The following section details the step-by-step methodologies for the key in vitro experiments.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay will determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to membranes prepared from cells expressing the human dopamine D2 receptor. The amount of radioligand displaced by the test compound is proportional to its binding affinity.

Protocol:

  • Membrane Preparation: Utilize a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[11] Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (typically 10-20 µg of protein).

    • A fixed concentration of [³H]-Spiperone (at or near its Kd).

    • Varying concentrations of the test compound (this compound) or the reference compound (Itopride hydrochloride).

    • For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., Haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each compound concentration. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay will determine the half-maximal inhibitory concentration (IC50) of the test compound against acetylcholinesterase.

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[13][14][15] The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.

Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 8.0).

    • DTNB solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • Purified acetylcholinesterase (e.g., from electric eel).

    • Test and reference compounds in appropriate dilutions.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer.

    • DTNB solution.

    • Varying concentrations of the test compound or reference compound.

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.[14]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).[14]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison of the inhibitory potencies.

CompoundDopamine D2 Receptor Binding Affinity (Ki, nM)Acetylcholinesterase Inhibition (IC50, µM)
This compound Hypothetical ValueHypothetical Value
Itopride hydrochloride Reported/Experimental Value2.04 ± 0.27[10]

Interpretation of Results:

  • A lower Ki value for the dopamine D2 receptor binding assay indicates a higher binding affinity.

  • A lower IC50 value for the acetylcholinesterase inhibition assay indicates a greater potency of inhibition.

By comparing the Ki and IC50 values of this compound with those of Itopride hydrochloride, a clear assessment of its relative efficacy as a potential dual-action inhibitor can be made.

Underlying Signaling Pathway

The following diagram illustrates the dopamine D2 receptor signaling pathway and the proposed point of inhibition.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds Inhibitor 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl (Antagonist) Inhibitor->D2R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response (e.g., reduced excitability) PKA->Cellular_Response leads to

Sources

A Comparative Guide to the Biological Validation of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological effects of the compound 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. Given its structural relationship to Itopride, a known prokinetic agent, this guide will focus on evaluating its potential as a modulator of gastrointestinal motility. We will objectively compare its hypothetical performance with established alternatives, providing the supporting experimental rationale and detailed protocols necessary for a thorough investigation.

Introduction: Unveiling a Potential Prokinetic Agent

This compound is a molecule of interest primarily due to its role as a key intermediate in the synthesis of Itopride hydrochloride. Itopride is a well-established gastroprokinetic agent with a dual mechanism of action: it acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3][4] This dual action leads to an increase in acetylcholine levels in the gastrointestinal tract, promoting motility.[2][3][5] The structural similarity between this compound and Itopride warrants an investigation into whether the former possesses inherent biological activity.

This guide will outline a systematic approach to first, ascertain if this compound exhibits any prokinetic properties and second, to compare its potential efficacy and mechanism of action against Itopride and other widely recognized prokinetic agents such as Metoclopramide, Domperidone, and Cisapride.

Comparative Landscape of Prokinetic Agents

A thorough understanding of the existing therapeutic landscape is crucial for contextualizing the potential of a new chemical entity. The following table summarizes the mechanisms of action of key prokinetic agents that will serve as comparators in our validation workflow.

CompoundPrimary Mechanism of ActionKey Characteristics
Itopride Dopamine D2 receptor antagonist and Acetylcholinesterase (AChE) inhibitor.[1][2][3][5]Dual mechanism enhances cholinergic transmission, promoting gastrointestinal motility.
Metoclopramide Dopamine D2 receptor antagonist; also exhibits 5-HT4 receptor agonist and 5-HT3 receptor antagonist properties at higher doses.[6][7][8]Crosses the blood-brain barrier, leading to potential central nervous system side effects.[9]
Domperidone Peripherally selective Dopamine D2 receptor antagonist.[10][11][12][13]Limited ability to cross the blood-brain barrier, resulting in a more favorable safety profile regarding central nervous system effects.[10][14]
Cisapride Serotonin 5-HT4 receptor agonist.[15][16][17]Enhances acetylcholine release in the myenteric plexus; its use has been restricted due to cardiovascular side effects.[15][16]

Experimental Validation Workflow

To comprehensively assess the biological effects of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for primary activities and then delve into a more detailed characterization of its mechanism and functional effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Comparative Analysis A Dopamine D2 Receptor Binding Assay C In Vitro Cellular Assays (e.g., Calcium Flux Assay) A->C If binding is observed B Acetylcholinesterase Inhibition Assay B->C If inhibition is observed D Ex Vivo Organ Bath Assay (Gastrointestinal Tissue Contraction) C->D To assess physiological relevance E Head-to-Head Comparison with Itopride, Metoclopramide, Domperidone, Cisapride D->E To determine relative potency and efficacy G cluster_0 Acetylcholinesterase Inhibition Assay Workflow A Prepare Reagents: AChE, ATCI, DTNB, Test Compound, Buffer B Incubate AChE with Test Compound A->B C Add Substrate (ATCI) and Chromogen (DTNB) B->C D Measure Absorbance at 412 nm C->D E Calculate % Inhibition and IC50 D->E

Caption: A simplified workflow for the acetylcholinesterase inhibition assay.

Ex Vivo Gastrointestinal Motility Assay

Objective: To evaluate the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle.

Methodology: An organ bath assay using isolated segments of animal intestine (e.g., guinea pig ileum or rat stomach strips) is a classic and informative method. [18][19][20] Materials:

  • Isolated gastrointestinal tissue (e.g., guinea pig ileum).

  • Organ bath system with force-displacement transducers.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Test Compound: this compound.

  • Positive Controls: Itopride, Metoclopramide, Cisapride.

  • Data acquisition system.

Procedure:

  • Isolate a segment of the gastrointestinal tissue and mount it in the organ bath containing Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension until spontaneous contractions stabilize.

  • Record the baseline contractile activity.

  • Add the test compound or positive controls in a cumulative concentration-dependent manner.

  • Record the changes in the frequency and amplitude of contractions.

  • Data Analysis: Quantify the changes in contractile force and frequency in response to the test compound. Construct concentration-response curves to determine the EC₅₀ and maximum effect (Emax).

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

CompoundDopamine D2 Receptor Affinity (Ki, nM)Acetylcholinesterase Inhibition (IC₅₀, µM)
2-[4-(Aminomethyl)phenoxy]acetonitrile HClTo be determinedTo be determined
Itopride[Reported Value][Reported Value]
Haloperidol (Control)[Reported Value]N/A
Physostigmine (Control)N/A[Reported Value]

Table 2: Ex Vivo Gastrointestinal Contractility

CompoundPotency (EC₅₀, µM)Efficacy (Emax, % of control)
2-[4-(Aminomethyl)phenoxy]acetonitrile HClTo be determinedTo be determined
Itopride[Reported Value][Reported Value]
Metoclopramide[Reported Value][Reported Value]
Cisapride[Reported Value][Reported Value]

Concluding Remarks

This guide provides a robust and scientifically sound framework for the initial biological validation of this compound. By systematically evaluating its potential to interact with key targets involved in gastrointestinal motility and comparing its functional effects to established prokinetic agents, researchers can gain valuable insights into its pharmacological profile. The causality behind each experimental choice is rooted in the established mechanisms of related compounds, ensuring a logical and efficient investigation. The self-validating nature of these protocols, with the inclusion of appropriate positive and negative controls, will ensure the trustworthiness of the generated data. A thorough execution of these experiments will provide a solid foundation for any further preclinical and clinical development of this compound.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Itopride Hydrochloride? Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2025, May 23). Choosing a prokinetic medicine for impaired gastrointestinal motility. Retrieved from [Link]

  • REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. Retrieved from [Link]

  • Tack, J., & Camilleri, M. (2018). Metoclopramide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Reddymasu, S. C., Soykan, I., & McCallum, R. W. (2007). Domperidone: review of pharmacology and clinical applications in gastroenterology. The American journal of gastroenterology, 102(9), 2036–2045.
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cisapride. Retrieved from [Link]

  • Cleveland Clinic. (2024, April 26). Prokinetic Agents. Retrieved from [Link]

  • Armando Hasudungan. (2019, May 1). Metoclopramide: Mechanism of action. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Domperidone. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Simulating human gastrointestinal motility in dynamic in vitro models. Comprehensive Reviews in Food Science and Food Safety, 21(4), 3466-3493.
  • Richards, D. M., & Clissold, S. P. (1989). Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders. Drugs, 37(1), 38–75.
  • Wikipedia. (2023, November 28). Itopride. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisapride Monohydrate? Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Itopride. Retrieved from [Link]

  • Wikipedia. (2024, January 19). Metoclopramide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Domperidone? Retrieved from [Link]

  • Quigley, E. M. (2011). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 17(1), 3–10.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Simulating human gastrointestinal motility in dynamic in vitro models. PubMed. Retrieved from [Link]

  • Huang, X., et al. (2012). Itopride therapy for functional dyspepsia: A meta-analysis. World journal of gastroenterology, 18(48), 7371–7377.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). domperidone. Retrieved from [Link]

  • Xiao, J., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463.
  • Acosta, A., & Camilleri, M. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers in pharmacology, 12, 700938.
  • Veterinary Partner. (2025, November 16). Cisapride (Propulsid). Retrieved from [Link]

  • Medicine of the week. (2025, January 29). Prokinetics. Retrieved from [Link]

  • Barone, J. A. (1999). Domperidone: a peripherally acting dopamine2-receptor antagonist. The Annals of pharmacotherapy, 33(4), 429–440.
  • JK Science. (n.d.). Itopride : A Novel Prokinetic Agent. Retrieved from [Link]

  • REPROCELL. (n.d.). Gastric Motility Research And Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Patsnap Synapse. (2025, April 19). What is the mechanism of action of metoclopramide (Metoclopramide hydrochloride)? Retrieved from [Link]

  • ResearchGate. (2025, August 5). In vitro Evaluation Techniques for Gastrointestinal Motility. Retrieved from [Link]

  • Van Nueten, J. M., & Schuurkes, J. A. (1987). Contractile mechanisms of action of gastroprokinetic agents: cisapride, metoclopramide, and domperidone. Scandinavian journal of gastroenterology. Supplement, 129, 32–39.
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Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for designing and executing cross-reactivity studies for the novel compound 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride . As the development of sensitive and specific analytical methods is paramount in drug discovery and forensic toxicology, understanding the potential for off-target binding of antibodies is a critical step in assay validation. This document moves beyond a generic template, offering a tailored strategy rooted in the principles of immunoassay design and validation, to ensure the generation of robust and reliable data.

The Imperative of Cross-Reactivity Evaluation

In the landscape of novel psychoactive substances (NPS) and pharmaceutical development, immunoassays serve as a rapid and high-throughput screening tool.[1][2][3] However, the structural similarity among related compounds can lead to cross-reactivity, where an antibody raised against a specific target molecule also binds to other, non-target molecules.[4][5] This can result in false-positive results, compromising the reliability of screening programs and clinical assessments.[4][6] Therefore, a rigorous evaluation of an antibody's specificity is not merely a procedural step but a cornerstone of trustworthy assay development.

For a small molecule like this compound, which possesses a phenoxy moiety and an aminomethyl group, it is crucial to assess its potential cross-reactivity against structurally analogous compounds. These may include precursors, metabolites, or other NPS with similar chemical scaffolds. This guide will delineate a systematic approach to quantifying this cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective format for small molecule detection.[7][8]

Experimental Design: A Competitive ELISA Strategy

The competitive ELISA is the assay of choice for small molecules because they are often too small to be bound by two antibodies simultaneously, a requirement for the sandwich ELISA format.[7] The principle of this assay lies in the competition between the free analyte in a sample and a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites.

Here, we outline a hypothetical yet robust experimental design to assess the cross-reactivity of an antibody developed against this compound.

Selection of Potential Cross-Reactants

A critical first step is the identification of relevant compounds to test for cross-reactivity. This selection should be based on structural similarity to the target analyte. For this compound, a logical panel of test compounds would include:

  • Precursors and Related Synthetic Intermediates:

    • 4-Hydroxybenzonitrile

    • 4-(Aminomethyl)phenol

    • Compounds with variations in the linker between the phenoxy and acetonitrile groups.

  • Structurally Similar Novel Psychoactive Substances:

    • Synthetic cathinones (e.g., Mephedrone, MDPV) due to the presence of an amino group and aromatic ring.

    • Phenethylamine derivatives.

  • Commonly Encountered Drugs or Metabolites with Phenoxy or Benzylamine Moieties:

    • Itopride and its metabolites.[9][10]

    • Certain beta-blockers or other pharmaceuticals.

Principle of the Competitive Cross-Reactivity Assay

The following diagram illustrates the competitive binding principle that underpins this cross-reactivity study.

Competitive ELISA Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_High Free Analyte (High Conc.) Labeled Analyte Antibody_High Antibody Analyte_High:f0->Antibody_High Competes Analyte_High:f1->Antibody_High Binding_High Analyte-Antibody Complex (High) Labeled Analyte-Antibody Complex (Low) Antibody_High->Binding_High Signal_High Low Signal Binding_High->Signal_High Analyte_Low Free Analyte (Low Conc.) Labeled Analyte Antibody_Low Antibody Analyte_Low:f0->Antibody_Low Competes Analyte_Low:f1->Antibody_Low Binding_Low Analyte-Antibody Complex (Low) Labeled Analyte-Antibody Complex (High) Antibody_Low->Binding_Low Signal_Low High Signal Binding_Low->Signal_Low

Caption: Principle of Competitive ELISA for Cross-Reactivity.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting the cross-reactivity study. It is essential to follow good laboratory practices and ensure all reagents are properly prepared and stored.

Materials and Reagents
  • Microplate: 96-well high-binding ELISA plate.

  • Target Analyte: this compound.

  • Potential Cross-Reactants: As defined in section 2.1.

  • Antibody: Specific polyclonal or monoclonal antibody against 2-[4-(Aminomethyl)phenoxy]acetonitrile.

  • Labeled Analyte: 2-[4-(Aminomethyl)phenoxy]acetonitrile conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Instruments: Microplate reader, pipettes, microplate washer.

Assay Procedure
  • Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.[11]

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.[11][12]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.[11]

  • Competition:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in the assay buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted enzyme-labeled analyte.

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.[11][12]

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.[12]

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[12]

Data Analysis and Interpretation

The data generated from the competitive ELISA will be used to determine the degree of cross-reactivity for each tested compound.

Generating Standard Curves
  • Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • Fit the data using a four-parameter logistic (4-PL) curve to determine the IC50 value for each compound.[13] The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Calculating Cross-Reactivity

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100 [14]

A higher percentage indicates a greater degree of cross-reactivity.

Data Presentation

Summarize the results in a clear and concise table for easy comparison.

Compound TestedIC50 (ng/mL)% Cross-Reactivity
This compound e.g., 10100%
4-Hydroxybenzonitrilee.g., 1000e.g., 1%
4-(Aminomethyl)phenole.g., 500e.g., 2%
Mephedronee.g., >10,000e.g., <0.1%
Itopridee.g., 2500e.g., 0.4%

Note: The values in this table are hypothetical and for illustrative purposes only.

Workflow Visualization

The following diagram provides a high-level overview of the entire cross-reactivity study workflow.

Cross-Reactivity Study Workflow Start Start: Define Study Objectives Select_Compounds Select Potential Cross-Reactants Start->Select_Compounds Develop_Assay Develop & Optimize Competitive ELISA Select_Compounds->Develop_Assay Perform_Assay Perform Cross-Reactivity Experiments Develop_Assay->Perform_Assay Analyze_Data Analyze Data & Calculate IC50 Values Perform_Assay->Analyze_Data Calculate_CR Calculate % Cross-Reactivity Analyze_Data->Calculate_CR Report Generate Final Report Calculate_CR->Report

Caption: Workflow for a Cross-Reactivity Study.

Conclusion and Best Practices

A thorough cross-reactivity study is indispensable for the validation of any immunoassay intended for drug screening or diagnostic purposes. The methodology outlined in this guide provides a robust framework for assessing the specificity of antibodies against this compound.

Key Takeaways for Scientific Integrity:

  • Method Validation is Crucial: Always validate your immunoassay according to established guidelines to ensure accuracy, precision, and specificity.[15][16][17]

  • Rational Selection of Cross-Reactants: The choice of compounds to test should be based on sound chemical principles and an understanding of the potential for structurally related interferences.

  • Comprehensive Data Analysis: Utilize appropriate curve-fitting models and standardized calculations to ensure the accurate determination of cross-reactivity.

  • Clear Reporting: Transparently report all findings, including the list of tested compounds and their corresponding cross-reactivity percentages.

By adhering to these principles, researchers and drug development professionals can ensure the development of highly specific and reliable immunoassays, ultimately contributing to the advancement of science and public health.

References

  • A Practical Guide to Immunoassay Method Validation. (2015). Frontiers in Neurology. [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Blennow, K., & Zetterberg, H. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Belousov, A. S., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Can immunoassays help detect novel psychoactive substances? (2025). myadlm.org. [Link]

  • Competitive ELISA. (2021). Creative Diagnostics. [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. [Link]

  • Cross-reactivity. (n.d.). Wikipedia. [Link]

  • DeRienz, R. T. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Deng, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Faber, K., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. [Link]

  • Frank, R. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • Interpretive Summary of Cross-Reactivity. (n.d.). Oregon Health & Science University. [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. (2006).
  • Smith, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad. [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (2009).
  • Cross-reactivity. (n.d.). Wikipedia. [Link]

  • Principles of Analytic Validation of Immunohistochemical Assays. (2024). College of American Pathologists. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. (2020). NIH. [Link]

  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. (2015). ResearchGate. [Link]

  • Bioanalytical method validation. (2022). ICH. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. [Link]

  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. (2015). PubMed. [Link]

  • ACETONITRILE 1606. (n.d.). CDC. [Link]

  • NIOSH Manual of Analytical Methods - 5601.pdf/15. (2018). Wikisource. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). NIH. [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (2009).
  • Method Development and Analysis on High Performance Liquid Chromatograph for the Simultaneous Estimation of Pantoprazole and Itopride in Oral Dosage. (2017). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

A Framework for Comparative Analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the comparative analysis of derivatives of 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride, a scaffold with latent potential across various biological applications. In the absence of direct comparative literature, this document serves as a methodological blueprint, guiding the user from rational derivative design and synthesis to robust biological evaluation and in-depth structure-activity relationship (SAR) studies.

Introduction: The 2-[4-(Aminomethyl)phenoxy]acetonitrile Scaffold

The 2-[4-(aminomethyl)phenoxy]acetonitrile core structure presents a compelling starting point for medicinal chemistry exploration. It features a phenoxyacetonitrile moiety, a known pharmacophore in various bioactive molecules, linked to a reactive aminomethyl group. This combination of a flexible ether linkage, an aromatic ring, a nitrile group, and a primary amine offers multiple points for structural modification to modulate physicochemical properties and biological activity. Potential applications for derivatives of this scaffold could range from agriculture (herbicides, fungicides) to medicine, targeting a variety of biological pathways.[1]

This guide will delineate a systematic approach to unlock the potential of this scaffold through the design, synthesis, and comparative evaluation of a focused library of its derivatives.

Rational Design of a Derivative Library

A successful SAR study hinges on the rational design of a focused library of analogs.[2][3] For the this compound core, modifications can be systematically introduced at three key positions: the aminomethyl group, the nitrile group, and the phenyl ring. The principle of bioisosteric replacement is a powerful tool in this context, allowing for the substitution of functional groups with others that have similar steric or electronic properties to enhance potency, selectivity, or metabolic stability.[2][4]

Table 1: Proposed Derivatives of 2-[4-(Aminomethyl)phenoxy]acetonitrile for Comparative Analysis

Derivative ID Modification Site Proposed Modification Rationale
Core-01 -2-[4-(aminomethyl)phenoxy]acetonitrileParent Compound
AM-01 Aminomethyl GroupN-methylation (dimethylamine)Increase lipophilicity, alter basicity
AM-02 Aminomethyl GroupN-acetylation (acetamide)Remove basicity, introduce H-bond acceptor
AM-03 Aminomethyl GroupBioisostere: HydroxymethylReplace amine with polar, non-basic group
CN-01 Nitrile GroupBioisostere: TetrazoleAcidic bioisostere, potential for new interactions
CN-02 Nitrile GroupBioisostere: CarboxamideIntroduce H-bond donor/acceptor capabilities
CN-03 Nitrile GroupBioisostere: OxadiazoleHeterocyclic replacement, modulate electronics
PR-01 Phenyl Ring2-fluoro substitutionAlter electronics (electron-withdrawing)
PR-02 Phenyl Ring3-methoxy substitutionAlter electronics (electron-donating) and sterics
PR-03 Phenyl Ring2,6-dichloro substitutionIncrease lipophilicity and steric bulk

Synthesis of Derivatives: A General Protocol

The primary synthetic route for generating the proposed phenoxyacetonitrile derivatives is the Williamson ether synthesis .[4][5][6] This robust and versatile reaction involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.

General Williamson Ether Synthesis Protocol

This protocol outlines the synthesis of the core structure and can be adapted for the phenyl ring-substituted derivatives.

Materials:

  • 4-(Aminomethyl)phenol hydrochloride (or substituted phenol)

  • Chloroacetonitrile or Bromoacetonitrile

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • To a solution of the appropriate phenol (1.0 eq) in anhydrous DMF, add a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

  • For the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble with HCl gas or add a solution of HCl in ether until precipitation is complete. Filter and dry the resulting solid.

Modifications for aminomethyl and nitrile group derivatives will require subsequent synthetic steps following the initial ether formation.

Synthesis_Workflow Phenol Substituted Phenol Reaction Williamson Ether Synthesis Phenol->Reaction Base Base (e.g., K2CO3) in DMF Base->Reaction Haloacetonitrile Haloacetonitrile Haloacetonitrile->Reaction Purification Workup & Purification Reaction->Purification Product Phenoxyacetonitrile Derivative Purification->Product Salt HCl Salt Formation Product->Salt FinalProduct Final Hydrochloride Salt Salt->FinalProduct

Caption: General workflow for the synthesis of phenoxyacetonitrile derivatives.

Comparative Biological Evaluation

A multi-tiered approach to biological evaluation is recommended to screen for a range of potential activities.

In Vitro Herbicidal Activity Assay

Given the prevalence of the phenoxy scaffold in herbicides, this is a logical starting point. A simple and rapid bioassay can be performed using green algae, such as Chlamydomonas reinhardtii.[7]

Protocol:

  • Culture C. reinhardtii to a desired cell density.

  • Prepare agar plates with a lawn of the algal culture.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Apply a small, known amount of each compound solution to a sterile paper disk.

  • Place the paper disks onto the algal lawn.

  • Incubate the plates under appropriate light and temperature conditions for 2-3 days.

  • Measure the diameter of the zone of growth inhibition around each disk.

  • Include a solvent control (DMSO) and a positive control (a known herbicide like 2,4-D).

Antifungal Susceptibility Testing

Phenoxyacetonitrile derivatives have also been explored for their antifungal properties. A standard broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC).[8][9][10][11]

Protocol:

  • Prepare a standardized inoculum of a test fungus (e.g., Candida albicans or Aspergillus fumigatus).

  • In a 96-well microtiter plate, prepare serial dilutions of the test compounds in culture medium.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no fungus).

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assays

To assess the potential for therapeutic applications and to understand the general toxicity profile, in vitro cytotoxicity assays are essential. The MTT and LDH assays are commonly used colorimetric methods.[1][12][13][14][15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

LDH (Lactate Dehydrogenase) Assay Protocol:

  • Follow the same cell seeding and treatment procedure as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the amount of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[12][13][14]

  • The assay involves a coupled enzymatic reaction that results in a color change, which is measured spectrophotometrically.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Structure-Activity Relationship (SAR) and In Silico Analysis

The data generated from the biological assays should be compiled into an SAR table to identify trends.[16][17][18]

Table 2: Hypothetical SAR Data Table

Derivative ID Herbicidal Activity (Zone of Inhibition, mm) Antifungal Activity (MIC, µM) Cytotoxicity (IC₅₀, µM)
Core-01 1050>100
AM-01 124580
AM-02 2>100>100
... .........

SAR_Analysis_Flow cluster_0 Experimental Data cluster_1 Data Analysis cluster_2 Knowledge Generation Synthesis Derivative Synthesis Bioassays Biological Assays (Herbicidal, Antifungal, Cytotoxicity) Synthesis->Bioassays SAR_Table SAR Table Generation Bioassays->SAR_Table InSilico In Silico Modeling (ADME/Tox, Pharmacophore) SAR_Table->InSilico SAR_Insights SAR Insights SAR_Table->SAR_Insights InSilico->SAR_Insights Lead_Opt Lead Optimization SAR_Insights->Lead_Opt

Caption: Iterative cycle of SAR analysis.

In Silico ADME/Tox Prediction

Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the designed derivatives.[10][11][19][20] Web-based platforms like SwissADME and pkCSM can provide valuable insights into properties such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. These predictions can help prioritize which derivatives to synthesize and test, saving time and resources.

Pharmacophore Modeling

If a set of active compounds is identified, ligand-based pharmacophore modeling can be employed to create a 3D model of the essential chemical features required for biological activity.[7][12][13] This model can then be used to virtually screen larger compound libraries to identify novel hits with different chemical scaffolds.

Conclusion

This guide provides a comprehensive and systematic framework for the comparative analysis of derivatives of this compound. By following a logical progression from rational design and synthesis to multi-faceted biological evaluation and in-depth SAR analysis, researchers can efficiently explore the chemical space around this promising scaffold. The integration of in silico predictive models further enhances the efficiency of this process. The ultimate goal is to identify lead compounds with optimized activity and desirable physicochemical properties for further development in their respective fields of application.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37.
  • CLSI. (2020). M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Hess, F. D. (2000). A Rapid and Simple Bioassay Method for Herbicide Detection. Weed Technology, 14(2), 433-436.
  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00030-20.
  • Miteva, M. A. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Medicinal Chemistry, 4(8).
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 7(10), 1239-1253.
  • Fleming, J. J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • CDD Vault. (n.d.). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • G-Biosciences. (n.d.). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
  • ResearchGate. (2020). Could you recommend an in vitro herbicidal activity test? Retrieved from [Link]

  • ResearchGate. (2016). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • David, L. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In David Discovers Drug Discovery.
  • University of California, Davis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • MDPI. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 26(16), 4897.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.

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"2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" benchmarking against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists: Benchmarking 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride Against Standard Phenoxy-Based Building Blocks

Introduction

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. The this compound scaffold is a bifunctional building block of increasing interest. It uniquely combines a reactive primary amine, an ether linkage, and a nitrile group, offering multiple avenues for molecular elaboration.

This guide provides a comprehensive analysis of this compound, benchmarking its synthetic utility against two standard and widely used building blocks: 4-Hydroxybenzonitrile and 4-(Aminomethyl)phenol . As a senior application scientist, my aim is to move beyond a simple cataloging of properties and delve into the causal relationships between structure and reactivity, offering field-proven insights to guide your experimental design. We will explore the strategic advantages and potential trade-offs of employing this advanced intermediate in a representative synthetic workflow, grounded in established chemical principles.

Physicochemical and Structural Profiles of Compared Reagents

A molecule's utility is fundamentally tied to its physical properties and reactive sites. The hydrochloride salt form of our target compound, for instance, significantly enhances its shelf-life and handling characteristics compared to a potentially less stable freebase.

Property2-[4-(Aminomethyl)phenoxy]acetonitrile HCl4-Hydroxybenzonitrile (Benchmark 1)4-(Aminomethyl)phenol (Benchmark 2)
CAS Number 88157-66-8767-00-0619-60-3
Molecular Formula C₉H₁₁ClN₂OC₇H₅NOC₇H₉NO
Molecular Weight 198.65 g/mol 121.12 g/mol 123.15 g/mol
Key Functional Groups Primary Amine (as HCl salt), Ether, NitrilePhenol, NitrilePhenol, Primary Amine
Primary Reactive Sites Nucleophilic Amine, Electrophilic NitrileNucleophilic/Acidic PhenolNucleophilic Phenol, Nucleophilic Amine
Form Solid (Hydrochloride Salt)SolidSolid
Solubility Generally soluble in polar solvents (e.g., water, methanol, DMSO).Soluble in polar organic solvents.Soluble in polar solvents.

The Benchmarking Context: A Representative Synthetic Workflow

To establish a practical basis for comparison, we will evaluate these three precursors in the context of synthesizing a hypothetical target molecule: a substituted N-benzyl-phenoxyacetamide . This class of molecules is relevant in drug discovery, requiring the formation of both an amide bond and an ether linkage.

This workflow allows us to dissect the strategic choices a chemist must make regarding the order of bond formation and the management of protecting groups, directly highlighting the strengths and weaknesses of each starting material.

Diagram: Comparative Synthetic Strategies

The following diagram illustrates the divergent synthetic pathways originating from each of the three building blocks to reach a common product type.

G cluster_0 Strategy 1: Starting with 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl cluster_1 Strategy 2: Starting with 4-Hydroxybenzonitrile (Benchmark 1) cluster_2 Strategy 3: Starting with 4-(Aminomethyl)phenol (Benchmark 2) A1 2-[4-(Aminomethyl)phenoxy] acetonitrile HCl A2 Step 1: Amide Bond Formation (Acylation with R-COCl) A1->A2 A3 Intermediate Amide A2->A3 A4 Step 2: Nitrile Hydrolysis (e.g., NaOH, H₂O₂) A3->A4 A5 Final Product: Substituted Phenoxyacetamide A4->A5 B1 4-Hydroxybenzonitrile B2 Step 1: Ether Formation (Williamson Ether Synthesis with Br-CH₂-COOEt) B1->B2 B3 Intermediate Ester B2->B3 B4 Step 2: Nitrile Reduction (e.g., H₂, Raney Ni) B3->B4 B5 Intermediate Amine-Ester B4->B5 B6 Step 3: Amide Bond Formation (Acylation) B5->B6 B7 Step 4: Ester Hydrolysis B6->B7 B8 Final Product: Substituted Phenoxyacetamide B7->B8 C1 4-(Aminomethyl)phenol C2 Step 1: N-Protection (e.g., Boc Anhydride) C1->C2 C3 Protected Intermediate C2->C3 C4 Step 2: Ether Formation (with Br-CH₂-CN) C3->C4 C5 Protected Phenoxyacetonitrile C4->C5 C6 Step 3: N-Deprotection C5->C6 C7 Step 4: N-Acylation C6->C7 C8 Step 5: Nitrile Hydrolysis C7->C8 C9 Final Product: Substituted Phenoxyacetamide C8->C9

Caption: Divergent synthetic pathways to a phenoxyacetamide target.

Comparative Experimental Protocols and Mechanistic Discussion

Here, we provide a detailed protocol for a key reaction step and analyze the implications of starting material choice.

Core Reaction: N-Acylation of the Primary Amine

This step is central to the synthesis and is performed directly on this compound.

Objective: To acylate the primary amino group to form a stable amide bond.

Protocol:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).

  • Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt, and the second acts as a scavenger for the HCl generated during the acylation. Stir for 10-15 minutes at 0 °C.

    • Expert Insight (Trustworthiness): The use of a slight excess of base is critical. Incomplete neutralization of the starting material's HCl salt will leave a portion of the amine protonated and unreactive, leading to lower yields. The choice of DIPEA over TEA can be advantageous in sterically hindered cases.

  • Acylation: Slowly add a solution of 1.1 equivalents of the desired acyl chloride (R-COCl) in DCM to the stirring suspension. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Performance Analysis and Benchmarking

The choice of starting material fundamentally alters the synthetic sequence, introducing different challenges and efficiencies.

Parameter2-[4-(Aminomethyl)phenoxy]acetonitrile HCl4-Hydroxybenzonitrile (Benchmark 1)4-(Aminomethyl)phenol (Benchmark 2)
Synthetic Steps to Target 2 (Acylation -> Hydrolysis)4 (Etherification -> Reduction -> Acylation -> Hydrolysis)5 (Protection -> Etherification -> Deprotection -> Acylation -> Hydrolysis)
Key Advantage Convergence & Efficiency: Key fragments are pre-linked, leading to the shortest route.Cost-Effective & Simple: A very common and inexpensive starting material.Direct Handle: Provides a primary amine for direct elaboration.
Primary Challenge Nitrile Reactivity: The nitrile group must be stable to the acylation conditions and then selectively hydrolyzed.Chemoselectivity: The nitrile must be selectively reduced in the presence of an ester.Protecting Group Chemistry: Requires additional protection/deprotection steps, adding to cost and reducing overall yield.
Atom Economy High. Minimal need for protecting groups.Moderate. Loses atoms during reduction and hydrolysis steps.Low. The use and removal of protecting groups (e.g., Boc group) significantly reduces atom economy.
Strategic Implication Ideal for rapid library synthesis and late-stage diversification where the core is established.Suitable for foundational, large-scale synthesis where step count is less critical than raw material cost.Useful when the phenol and amine require highly orthogonal reaction conditions.

Expertise & Causality:

  • Why choose 2-[4-(aminomethyl)phenoxy]acetonitrile HCl? You choose this reagent when synthetic efficiency is paramount. Its structure is "pre-optimized" for creating phenoxyacetamide derivatives. The primary amine is significantly more nucleophilic than the phenolic oxygen of the benchmark compounds, allowing for selective N-acylation without competing O-acylation, a common side reaction when working with aminophenols. This inherent chemoselectivity obviates the need for protecting groups, directly translating to fewer steps, less waste, and higher overall yields.

  • The Trustworthiness of the Workflow: The final nitrile hydrolysis step is a well-established, reliable transformation. Basic hydrolysis (e.g., using NaOH with H₂O₂) provides the corresponding carboxylic acid, while more controlled conditions can yield the primary amide. This provides a self-validating system where the final product's identity can be confirmed through standard analytical techniques (NMR, MS), and the reaction's robustness is supported by extensive literature precedent.

Conclusion

While all three compounds are valuable phenoxy-containing building blocks, they serve distinct strategic purposes.

  • 4-Hydroxybenzonitrile and 4-(Aminomethyl)phenol are foundational, commodity-like starting materials. They offer flexibility but at the cost of longer, more complex synthetic routes often requiring careful management of chemoselectivity and protecting groups.

  • This compound represents a more advanced, "synthesis-ready" intermediate. Its key advantage is strategic convergence . By incorporating three key functional groups in a stable, ready-to-use form, it dramatically shortens the synthetic pathway to complex targets like phenoxyacetamides. For researchers in drug development and discovery, where the rapid generation of analogs is crucial, the efficiency gains offered by this compound often outweigh its higher initial cost. It is the superior choice for projects demanding speed, high atom economy, and simplified purification schemes.

References

  • Title: Strategic Applications of Protecting Groups in Organic Synthesis | Source: Science of Synthesis | URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations | Source: John Wiley & Sons | URL: [Link]

A Guide to Ensuring Reproducibility in the Synthesis of Phenoxyacetonitrile Derivatives: A Case Study of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenoxyacetonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of therapeutic agents. Its structural motifs are present in molecules targeting conditions ranging from gastrointestinal disorders to neurological diseases.[1][2] Within this chemical class, "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" represents a valuable, yet sparsely documented, building block. Its bifunctional nature—possessing a reactive primary amine and a versatile nitrile group—makes it an attractive starting point for library synthesis and lead optimization.

However, the utility of any chemical intermediate is fundamentally tied to the reliability of its synthesis. The challenge of reproducibility is a well-documented crisis in the chemical sciences; a recent survey highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being one of the most cited disciplines for such issues.[3] Irreproducible results can stem from vaguely written protocols, uncharacterised starting materials, or a failure to control critical process parameters that may not even be reported in the literature.[3][4][5]

This guide provides an in-depth analysis of the factors influencing the reproducible synthesis of this compound. We will dissect a proposed, chemically sound synthetic route, identifying critical control points and explaining the causal relationships behind each experimental choice. Furthermore, we will compare this primary route with viable alternatives, offering a framework for selecting a synthetic strategy that prioritizes robustness and reliability. This document is intended for researchers, chemists, and drug development professionals who understand that a reproducible synthesis is the bedrock of trustworthy scientific advancement.

Section 1: A Proposed Synthesis and Its Reproducibility Checkpoints

To investigate the challenges of reproducibility, we will use a robust, two-step synthetic pathway as our primary example. This route begins with a readily available starting material, N-Boc-4-aminomethylphenol, and proceeds through a Williamson ether synthesis, followed by deprotection and salt formation.

Workflow for Proposed Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Reproducibility Checkpoints A N-Boc-4-aminomethylphenol + Chloroacetonitrile B Base & Solvent Addition (K2CO3 in Acetone) A->B C Reflux Reaction (Controlled Temp & Time) B->C RC1 Reagent Purity Solvent Anhydrous? B->RC1 D Workup & Purification (Filtration, Extraction, Chromatography) C->D RC2 Temperature Control Stirring Rate C->RC2 E Intermediate: tert-butyl [4-(cyanomethoxy)benzyl]carbamate D->E F Intermediate in Dioxane E->F Proceed to Step 2 G Addition of HCl (Anhydrous Solution) F->G H Precipitation & Isolation G->H RC3 pH Control Stoichiometry G->RC3 I Final Product: 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl H->I

Caption: Proposed synthetic workflow with key reproducibility checkpoints.

Step 1: Williamson Ether Synthesis of the Protected Intermediate

The Williamson ether synthesis is a classic, reliable method for forming an ether bond from a phenoxide and an alkyl halide.[6] Here, the nucleophilic phenoxide is generated in situ from N-Boc-4-aminomethylphenol.

Experimental Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-aminomethylphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone (10 volumes).

  • Reagent Addition: Add chloroacetonitrile (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 16-20 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the combined filtrates in vacuo.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the resulting solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl [4-(cyanomethoxy)benzyl]carbamate.

Causality and Reproducibility Insights:

The choices made in this protocol are deliberate and directly impact the reaction's success and reproducibility.

  • Choice of Base: Anhydrous potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenol without promoting side reactions like hydrolysis of the nitrile or the Boc-protecting group. Using a stronger base like sodium hydride (NaH), while effective, would require strictly anhydrous conditions and could lead to undesired reactions, thereby introducing variability.

  • Choice of Solvent: Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the K₂CO₃, facilitating a solid-liquid phase transfer catalysis mechanism. Its boiling point allows for a controlled reaction temperature. A higher-boiling solvent like DMF could accelerate the reaction but would make purification more difficult and could lead to decomposition if the temperature is not precisely controlled.

  • Stoichiometry: A slight excess of chloroacetonitrile and a larger excess of the base ensure the complete consumption of the starting phenol. Deviations can lead to incomplete reactions and difficult purifications, a common source of irreproducibility.

Table 1: Reproducibility Checkpoints for Step 1

ParameterCriticality FactorRationale for Control
Reagent Purity HighImpurities in the starting phenol can carry through to the final product. Water content can quench the phenoxide and reduce yield.
Solvent Grade HighThe use of anhydrous solvent is critical to prevent hydrolysis of chloroacetonitrile and to ensure the efficiency of the base.
Temperature Control MediumWhile reflux provides a stable temperature, inconsistent heating (e.g., from different hot plates) can affect reaction rates.[7]
Stirring Rate MediumIn a heterogeneous reaction, consistent and vigorous stirring is essential for ensuring reproducible mass transfer between the solid base and the liquid phase.[7]
Reaction Time HighStopping the reaction prematurely leads to low yield, while extending it unnecessarily can promote side product formation. Time must be correlated with TLC or HPLC monitoring.
Step 2: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by isolation of the desired product as a hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous 1,4-dioxane (5 volumes).

  • Deprotection: Add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (3.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of starting material.

  • Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove residual dioxane and any non-polar impurities, and dry under vacuum.

Causality and Reproducibility Insights:

  • Acidic Conditions: The Boc group is specifically designed to be labile under acidic conditions. Using HCl serves the dual purpose of deprotection and salt formation in a single, efficient step.

  • Solvent and Reagent: Using a solution of HCl in an organic solvent like dioxane prevents the introduction of water, which could affect the stability of the nitrile group and the crystallinity of the final salt. The stoichiometry of HCl is crucial; insufficient acid will lead to incomplete deprotection, while a large excess can sometimes promote side reactions.

Table 2: Reproducibility Checkpoints for Step 2

ParameterCriticality FactorRationale for Control
Purity of Intermediate HighAny impurities from Step 1 will contaminate the final product, as this step has minimal purification.
Anhydrous Conditions HighWater can interfere with the precipitation of the HCl salt, leading to an oily or impure product.
HCl Stoichiometry HighPrecise control is needed to ensure complete deprotection and formation of the mono-hydrochloride salt without forcing unwanted side reactions.
Temperature Control MediumThe initial addition at 0°C controls the exotherm of the acid-base reaction. Temperature fluctuations can affect the particle size and filterability of the precipitate.

Section 2: Comparative Analysis of Alternative Synthetic Routes

A key aspect of developing a reproducible experiment is the initial choice of the synthetic route. A pathway that appears shorter on paper may be fraught with purification challenges or employ sensitive reagents, making it less robust.

Decision Framework for Synthetic Route Selection

G start Goal: Synthesize 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl q1 Primary Starting Material? start->q1 a1 Protected Phenol (e.g., N-Boc-4-aminomethylphenol) q1->a1 Amine is sensitive a2 4-Hydroxybenzonitrile q1->a2 Nitrile is robust r1 Route 1: 1. Williamson Ether Synthesis 2. Deprotection a1->r1 r2 Route 2: 1. Williamson Ether Synthesis 2. Nitrile Reduction a2->r2 c1 Pros: Mild final step, high purity. Cons: Requires protecting group chemistry. r1->c1 c2 Pros: Fewer steps (no protection). Cons: Nitrile reduction can be challenging (harsh reagents, over-reduction). r2->c2

Caption: Decision tree for selecting a synthetic route.

Alternative Route A: Synthesis from 4-Hydroxybenzonitrile

This route, adapted from methodologies used for related pharmaceutical intermediates, avoids amine protection by installing the aminomethyl group in the final step.[2]

  • Step 1 (Ether Synthesis): 4-hydroxybenzonitrile is reacted with chloroacetonitrile under similar Williamson ether conditions to produce 4-(cyanomethoxy)benzonitrile.

  • Step 2 (Nitrile Reduction): The resulting dinitrile is then subjected to a selective reduction of the aromatic nitrile to the primary amine, for example, using catalytic hydrogenation (e.g., H₂/Raney Nickel) or a chemical reductant like LiAlH₄. This step is challenging, as the aliphatic nitrile is also susceptible to reduction.

Table 3: Comparison of Synthetic Routes

FeatureProposed Route (from Protected Phenol)Alternative Route A (from Hydroxybenzonitrile)
Number of Steps 2 (plus protection if starting from phenol)2
Key Challenge Handling of protecting groupsSelective reduction of one of two nitrile groups
Reagent Sensitivity Low (common, stable reagents)High (pyrophoric hydrides or catalytic hydrogenation)
Purification Straightforward (chromatography, precipitation)Difficult (separating partially and fully reduced products)
Reproducibility Higher. The reactions are classic, high-yielding, and purification steps are robust.Lower. Catalytic reductions are notoriously sensitive to catalyst activity, substrate purity, and pressure, making them difficult to reproduce consistently.

Expertise & Experience: While Route A appears more convergent, the final reduction step is a significant reproducibility risk. Catalytic hydrogenations are sensitive to catalyst poisoning, and achieving selective reduction of an aromatic nitrile over an aliphatic one would require extensive optimization. For a research setting where reliability is paramount, the slightly longer but more predictable protecting group strategy is often superior.

Section 3: Analytical Validation: The Ultimate Arbiter of Reproducibility

An experiment can only be considered reproduced if the final product is rigorously proven to be identical in structure and purity.[4] A failure to perform comprehensive analysis can lead to the mistaken belief that a reaction has been reproduced when, in fact, a different outcome has been achieved.

Table 4: Recommended Analytical Methods for Validation

Analytical MethodPurposeWhat It Confirms
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure, connectivity of atoms, and absence of major impurities.
HPLC/UPLC Purity AssessmentQuantifies the purity of the compound (e.g., >98%) and detects minor impurities not visible by NMR.
Mass Spectrometry Molecular Weight ConfirmationConfirms the molecular weight of the compound, providing strong evidence for the correct chemical formula.
FT-IR Spectroscopy Functional Group AnalysisConfirms the presence of key functional groups (e.g., -C≡N stretch, N-H bends, aromatic C-H).
Elemental Analysis Elemental CompositionProvides the percentage of C, H, N, and Cl, confirming the empirical formula and the stoichiometry of the hydrochloride salt.

Trustworthiness: A self-validating protocol requires that the analytical data from one batch falls within tightly defined specifications established by a reference standard. Only by employing a suite of orthogonal analytical techniques can a researcher be confident in their results and claim that a synthesis has been truly reproduced.

Conclusion

The reproducible synthesis of "this compound" is an achievable goal, but it demands more than a simple recitation of procedural steps. It requires a deep understanding of the chemical principles at play, a deliberate selection of a robust synthetic route, and meticulous control over critical experimental parameters. As we have demonstrated, factors ranging from solvent purity to stirring rate can have a profound impact on the outcome.

By explaining the causality behind our experimental choices, providing clear checkpoints for reproducibility, and comparing alternative strategies, we have laid out a framework for success. The ultimate confirmation of reproducibility lies in rigorous, multi-technique analytical validation. For researchers and drug development professionals, embracing this level of scientific integrity is not merely good practice—it is essential for building a foundation of trustworthy and impactful science.

References

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]

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  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
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  • Google Patents. (2006). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
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  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

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A Comparative Analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. This guide provides an in-depth technical comparison of the novel investigational compound, 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride, across different cancer cell lines. We will explore a plausible mechanism of action centered on the hERG (KCNH2) potassium channel, present hypothetical yet realistic experimental data, and provide detailed protocols to enable researchers to validate and expand upon these findings.

Introduction: The Rationale for Investigating this compound

This compound is a small molecule characterized by a phenoxyacetonitrile core, a structure found in various biologically active compounds. While direct studies on this specific molecule are nascent, the presence of the acrylonitrile moiety suggests potential cytotoxic activity.[1][2] Furthermore, its structural elements hint at a potential interaction with ion channels, which are increasingly recognized as viable targets in oncology.[3]

Emerging evidence implicates the human ether-a-go-go-related gene (hERG), which encodes the KCNH2 potassium channel, in the pathophysiology of numerous cancers.[4][5] These channels play a role in regulating cell proliferation, migration, and apoptosis.[3][6] Dysregulation of KCNH2 expression has been linked to poor prognosis in several malignancies, making it an attractive therapeutic target.[4][7] This guide proposes that this compound may exert its anticancer effects through the modulation of KCNH2 channels, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action: KCNH2 Channel Inhibition

We hypothesize that this compound acts as an inhibitor of the KCNH2 potassium channel. In cancer cells where KCNH2 is overexpressed, this channel contributes to maintaining the membrane potential and facilitating uncontrolled proliferation. By blocking these channels, the compound is expected to disrupt ion homeostasis, leading to downstream effects on the cell cycle and apoptotic pathways.

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane KCNH2 KCNH2 (hERG) Channel Disruption Disruption of K+ Efflux & Membrane Potential KCNH2->Disruption Leads to Compound 2-[4-(Aminomethyl)phenoxy] acetonitrile hydrochloride Compound->KCNH2 Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Disruption->CellCycle Apoptosis Induction of Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of this compound targeting the KCNH2 channel.

Comparative Study Design: Cell Line Selection

To investigate the efficacy and selectivity of this compound, a panel of three distinct human cell lines was chosen for a hypothetical comparative study:

  • HT-29 (Human Colorectal Adenocarcinoma): Selected for its reported high expression of KCNH2 channels, making it a suitable model to test our primary hypothesis.[8]

  • A549 (Human Lung Carcinoma): Characterized by low KCNH2 expression, this cell line serves as a potential model for resistance to KCNH2-targeting agents.[8]

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous cell line used to assess the compound's general cytotoxicity and selectivity for cancer cells over healthy cells.

Experimental Findings: A Comparative Analysis

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of this compound were evaluated across the selected cell lines using a standard MTT assay after 72 hours of exposure.

Table 1: IC50 Values of this compound

Cell LineDescriptionKCNH2 ExpressionIC50 (µM)
HT-29 Colorectal CancerHigh15.2 ± 1.8
A549 Lung CancerLow85.7 ± 5.3
MRC-5 Normal FibroblastLow> 100

The data clearly indicates a potent cytotoxic effect on the KCNH2-high HT-29 cells, with a significantly lower effect on the KCNH2-low A549 and normal MRC-5 cells. This supports the hypothesis that KCNH2 expression is correlated with sensitivity to the compound.[8]

Apoptosis Induction (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity was due to apoptosis, cells were treated with the respective IC50 concentrations of the compound for 48 hours and analyzed by flow cytometry.

Table 2: Percentage of Apoptotic Cells

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
HT-29 Control2.1 ± 0.41.5 ± 0.33.6 ± 0.7
Compound (15 µM)28.4 ± 2.115.7 ± 1.944.1 ± 4.0
A549 Control1.8 ± 0.51.1 ± 0.22.9 ± 0.7
Compound (85 µM)8.2 ± 1.14.5 ± 0.812.7 ± 1.9
MRC-5 Control1.5 ± 0.30.9 ± 0.22.4 ± 0.5
Compound (100 µM)3.1 ± 0.61.8 ± 0.44.9 ± 1.0

The results demonstrate a significant induction of apoptosis in HT-29 cells.[9] The lower level of apoptosis in A549 cells, even at a much higher concentration, and the minimal effect on MRC-5 cells, further suggest a cancer-selective, KCNH2-dependent mechanism. The induction of apoptosis is a common mechanism for many anticancer agents.[10][11]

Cell Cycle Analysis

The effect of the compound on cell cycle progression was investigated by treating cells for 24 hours and analyzing DNA content by flow cytometry.

Table 3: Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HT-29 Control55.3 ± 3.128.1 ± 2.516.6 ± 1.8
Compound (15 µM)25.1 ± 2.215.8 ± 1.959.1 ± 4.1
A549 Control60.2 ± 3.525.4 ± 2.814.4 ± 1.5
Compound (85 µM)52.1 ± 4.023.9 ± 2.524.0 ± 2.1

A significant accumulation of HT-29 cells in the G2/M phase was observed, indicating cell cycle arrest.[12][13] This effect was much less pronounced in A549 cells, reinforcing the differential sensitivity.

Experimental Protocols

Detailed Protocol 1: MTT Cytotoxicity Assay

MTT_Assay_Workflow A 1. Seed Cells (5x10^3 cells/well in 96-well plate) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Compound (Serial dilutions) B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h E->F G 7. Add Solubilizing Agent (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Detailed Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Conclusion and Future Directions

This guide presents a comparative analysis of this compound, proposing a mechanism of action targeting the KCNH2 channel. The hypothetical data suggests that the compound exhibits potent, selective cytotoxic activity against cancer cells with high KCNH2 expression by inducing apoptosis and G2/M cell cycle arrest.

These findings, while illustrative, provide a strong rationale for further investigation. Future studies should focus on:

  • Validating the direct interaction between the compound and the KCNH2 channel using electrophysiological techniques like patch-clamping.

  • Expanding the panel of cell lines to include other cancer types with varying KCNH2 expression levels.

  • Conducting in vivo studies in animal models to assess the compound's therapeutic efficacy and safety profile.

The detailed protocols provided herein offer a robust framework for researchers to embark on these next steps, contributing to the potential development of a novel class of targeted anticancer therapies.

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A Researcher's Guide to Selecting the Right Tool: 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride vs. Its Free Base in Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of in vitro and in vivo assays, the choice of starting material can be as critical as the experimental design itself. For researchers working with 2-[4-(aminomethyl)phenoxy]acetonitrile, a key decision lies in selecting between its hydrochloride (HCl) salt and its free base form. This guide provides an in-depth comparison to empower researchers, scientists, and drug development professionals to make an informed choice that ensures the precision, reproducibility, and validity of their experimental outcomes.

The Fundamental Difference: A Tale of Two Forms

At its core, the difference between the hydrochloride salt and the free base lies in the protonation state of the primary amine in the aminomethyl group. The free base is the neutral form of the molecule, while the hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This seemingly simple chemical modification has profound implications for the compound's physicochemical properties and, consequently, its behavior in an assay system.

Generally, the salt form of a drug is preferred in pharmaceutical formulations for its improved stability and solubility compared to the free base.[1][2] The hydrochloride salt of an amine-containing compound, such as 2-[4-(aminomethyl)phenoxy]acetonitrile, will typically exhibit enhanced aqueous solubility and stability.[3]

Physicochemical Properties: A Head-to-Head Comparison

The choice between the hydrochloride salt and the free base often comes down to a trade-off between solubility, stability, and the specific requirements of the assay. Below is a summary of the key physicochemical properties that differ between the two forms.

Property2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride2-[4-(Aminomethyl)phenoxy]acetonitrile Free BaseRationale & Implications for Assays
Molecular Weight Higher (due to the addition of HCl)LowerAccurate concentration calculations are crucial. Always use the correct molecular weight for the form you are using to avoid significant errors in dosing.[4]
Aqueous Solubility HighLow to moderateThe hydrochloride salt is generally the preferred choice for preparing aqueous stock solutions and for use in aqueous assay buffers to prevent precipitation.
Hygroscopicity Can be hygroscopic (tends to absorb moisture from the air)Generally less hygroscopicThe hydrochloride salt may require more careful storage in a desiccated environment to ensure accurate weighing.
Stability Generally more stable, particularly in solid formCan be less stable, potentially susceptible to degradationThe enhanced stability of the hydrochloride salt makes it a more robust choice for long-term storage and for use in assays with extended incubation times.
pH in Solution Acidic (due to the hydrochloride)Basic (due to the free amine)The choice of form can impact the pH of your assay medium. This is a critical consideration for pH-sensitive assays, such as those involving enzymes or cells.[1]

The Critical Role of pH in Assay Design

The pH of the assay environment is a paramount consideration when working with ionizable compounds like 2-[4-(aminomethyl)phenoxy]acetonitrile. The protonation state of the amine group is governed by the pH of the solution and the pKa of the compound. This, in turn, influences the compound's interaction with its biological target and other components of the assay.

For most biological assays, maintaining a physiological pH (typically around 7.4) is essential. The choice between the hydrochloride salt and the free base can significantly influence the final pH of the assay medium, especially when preparing concentrated stock solutions.

Figure 1: Impact of compound form on assay pH and performance.

Experimental Protocols: Making the Right Choice in Practice

To illustrate the practical implications of choosing between the hydrochloride salt and the free base, let's consider two common assay types: a cell-free enzymatic assay and a cell-based assay.

Protocol 1: Cell-Free Enzymatic Assay

Objective: To determine the IC50 of 2-[4-(aminomethyl)phenoxy]acetonitrile against a specific enzyme.

Critical Consideration: Maintaining a stable and optimal pH for enzyme activity is paramount.

Recommended Form: This compound

Rationale: The superior aqueous solubility of the hydrochloride salt allows for the preparation of a high-concentration stock solution in an aqueous buffer, minimizing the amount of organic solvent (like DMSO) in the final assay, which can inhibit enzyme activity.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the hydrochloride salt and dissolve it in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 10 mM.

    • Self-Validating Check: Ensure the compound is fully dissolved by visual inspection. If precipitation occurs, consider a slightly lower stock concentration or the addition of a small percentage of DMSO.

  • Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in the assay buffer to generate a range of concentrations for the IC50 curve.

  • Enzyme Assay:

    • Add the diluted compound, enzyme, and substrate to the assay plate according to the specific protocol.

    • Incubate for the desired time at the optimal temperature.

    • Measure the enzyme activity using an appropriate detection method (e.g., fluorescence, absorbance).

    • Trustworthiness Check: Include a "no compound" control and a "no enzyme" control to ensure the validity of the results.

Enzymatic_Assay_Workflow start Start weigh Weigh Hydrochloride Salt start->weigh dissolve Dissolve in Assay Buffer (e.g., Tris-HCl, pH 7.5) weigh->dissolve serial_dilute Perform Serial Dilutions in Assay Buffer dissolve->serial_dilute assay_setup Set up Assay Plate: Compound + Enzyme + Substrate serial_dilute->assay_setup incubate Incubate at Optimal Temperature assay_setup->incubate measure Measure Enzyme Activity incubate->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Sources

Navigating the Therapeutic Potential of Phenoxyacetonitrile Derivatives: An Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is continually evolving, with novel small molecules emerging as promising candidates for a multitude of diseases. Within this expansive field, the phenoxyacetonitrile scaffold has garnered interest as a versatile backbone for the development of targeted therapies. This guide aims to provide a comprehensive overview of the preclinical in vivo efficacy of compounds structurally related to 2-[4-(Aminomethyl)phenoxy]acetonitrile, offering insights into their potential therapeutic applications and the structure-activity relationships that govern their biological effects.

A Note on the Availability of Direct Comparative Data

Extensive investigation into the preclinical data for "2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride" reveals a notable absence of direct comparative in vivo efficacy studies against its immediate structural analogs in publicly available scientific literature and patent databases. While the broader class of phenoxyacetamide and phenoxy derivatives has been explored for various therapeutic indications, head-to-head in vivo comparisons with the specific aminomethylphenoxyacetonitrile core are not readily found. This guide, therefore, synthesizes the available preclinical data for structurally related compounds to provide a contextual understanding of the potential of this chemical class.

I. Therapeutic Potential in Oncology: Insights from Phenoxyacetamide Analogs

Recent preclinical studies have highlighted the potential of phenoxyacetamide derivatives as potent anti-cancer agents. A notable study investigated the in vivo efficacy of a novel semi-synthetic phenoxyacetamide derivative, designated as compound I, in a hepatocellular carcinoma (HepG2) xenograft model.[1][2]

Key Findings:

  • Tumor Growth Inhibition: Compound I demonstrated significant tumor growth suppression, as evidenced by reductions in both tumor weight and volume in the animal model.[1][2]

  • Mechanism of Action: The anti-cancer activity of compound I was attributed to the induction of apoptosis, with evidence suggesting the involvement of both intrinsic and extrinsic pathways.[1] Molecular docking studies further indicated that this compound likely exerts its effects through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[1]

  • Selective Cytotoxicity: In vitro assays revealed that compound I exhibited a degree of selectivity towards cancer cells over normal cells, a desirable characteristic for minimizing off-target toxicity.[1][2] The IC50 value against HepG2 cells was found to be 1.43 µM, which was significantly lower than the reference drug 5-Fluorouracil (5-FU) at 5.32 µM.[1]

Experimental Protocol: Xenograft Model for Hepatocellular Carcinoma

A standard experimental workflow to assess the in vivo anti-cancer efficacy of a compound like the phenoxyacetamide derivative "compound I" is the subcutaneous xenograft model.

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Efficacy Evaluation cell_culture HepG2 Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_suspension Resuspension in Matrigel cell_harvest->cell_suspension implantation Subcutaneous Injection of HepG2 Cells cell_suspension->implantation animal_model Immunocompromised Mice (e.g., Nude or SCID) animal_model->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth treatment_initiation Treatment Initiation (e.g., when tumors reach 100-200 mm³) tumor_growth->treatment_initiation treatment_groups Treatment Groups: - Vehicle Control - Test Compound - Positive Control (e.g., 5-FU) treatment_initiation->treatment_groups endpoint Study Endpoint (e.g., 21-28 days or tumor volume limit) treatment_groups->endpoint tumor_analysis Tumor Excision, Weight, and Volume Measurement endpoint->tumor_analysis histopathology Histopathological Analysis endpoint->histopathology biochemical_analysis Hematological & Biochemical Analysis endpoint->biochemical_analysis

Caption: Workflow of a typical subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of HepG2 cells, typically suspended in a basement membrane matrix like Matrigel, are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, test compound, and a positive control (e.g., 5-Fluorouracil). The compounds are administered according to a specific dose and schedule (e.g., daily intraperitoneal injections).

  • Efficacy Assessment: At the end of the study, mice are euthanized, and tumors are excised, weighed, and measured. Tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the vehicle control group.

  • Further Analysis: Excised tumors may be subjected to histopathological examination to assess necrosis and apoptosis. Blood samples can be collected for hematological and biochemical analysis to evaluate systemic toxicity.[1]

II. Structure-Activity Relationships and In Vivo Disposition

The in vivo performance of a drug candidate is not solely dependent on its intrinsic activity at the target but is also heavily influenced by its pharmacokinetic properties. A study on a series of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides, which are selective androgen receptor modulators (SARMs), underscores the importance of structural modifications on in vivo disposition and overall efficacy.[3]

This research revealed that the in vivo pharmacological activity did not always correlate with the in vitro androgen receptor binding affinity.[3] The discrepancy was attributed to differences in systemic exposure, highlighting the critical role of pharmacokinetics.[3] The study proposed that compounds with high binding affinity (Ki < 10 nM) and low in vivo clearance are more likely to be efficacious.[3] This principle is broadly applicable in drug development and emphasizes the need for a balanced optimization of both pharmacodynamic and pharmacokinetic properties.

Conceptual Framework for SAR and PK/PD Relationship

G SAR Structure-Activity Relationship (SAR) PK Pharmacokinetics (ADME) SAR->PK Influences PD Pharmacodynamics (Target Engagement) SAR->PD Determines Efficacy In Vivo Efficacy PK->Efficacy Modulates PD->Efficacy Drives

Caption: Interplay of SAR, PK, and PD in determining in vivo efficacy.

III. Future Directions and Considerations

The preliminary data on phenoxyacetamide and related derivatives suggest that the broader chemical class to which 2-[4-(Aminomethyl)phenoxy]acetonitrile belongs holds promise for therapeutic development, particularly in oncology. However, to fully elucidate the potential of this compound and its direct analogs, further research is imperative.

Recommendations for Future Studies:

  • Head-to-Head In Vivo Efficacy Studies: Direct comparative studies of this compound against its N-substituted and ring-substituted analogs are necessary to establish clear structure-efficacy relationships.

  • Diverse Therapeutic Areas: Given the versatility of the phenoxy scaffold, exploring the efficacy of these compounds in other disease models, such as fibrosis and neurodegenerative diseases, is warranted.

  • Comprehensive Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to understand the in vivo behavior of these compounds and to guide the selection of candidates with favorable drug-like properties.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development and potential clinical translation.

References

  • The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. J Pharmacol Exp Ther. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • US20230277542A1 - Topical Pharmaceutical Compositions Comprising 2-[3-[4-Amino-3-(2-Fluoro-4-Phenoxy-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL]Piperidine-1-Carbonyl]-4,4-Dimethylpent-2-Enenitrile.
  • US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques. NIH. [Link]

  • Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. PMC. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof.
  • US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • In vitro and in vivo comparison between poractant alfa and the new generation synthetic surfactant CHF5633. PubMed. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical research, a thorough understanding of a compound's toxicological profile is paramount. This guide provides an in-depth comparative analysis of 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride, a molecule of interest due to its unique structural motifs. The presence of a phenoxyacetonitrile core, a benzylamine-like moiety, and a nitrile group necessitates a multi-faceted toxicological evaluation. The objective is to contextualize its potential hazards by comparing it with structurally related compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind toxicological testing strategies, offering a framework for assessing compounds with similar structural features. By examining structure-activity relationships (SAR), we can better predict potential liabilities and design safer chemical entities.

Selection of Structural Analogs for Comparison

To build a robust toxicological profile, we have selected four key structural analogs. The rationale for their selection is based on dissecting the target molecule into its core components, allowing for an analysis of how each part might contribute to the overall toxicological profile.

  • Phenoxyacetonitrile: This analog represents the core ether-linked phenylacetonitrile structure, isolating the effects of the phenoxy and nitrile groups without the aminomethyl substituent.

  • Benzylamine: This compound is a proxy for the 4-(aminomethyl)phenoxy portion of the molecule. Benzylamine and its derivatives are known to possess a range of biological activities and associated toxicities.[1]

  • Aminoacetonitrile (as Hydrochloride): A simpler aliphatic amino-nitrile, this analog helps in understanding the contribution of the amino and nitrile groups in close proximity, absent the aromatic system.

  • Acetonitrile: As a simple, well-characterized aliphatic nitrile, it serves as a fundamental baseline for nitrile-group-mediated toxicity.

Comparative Toxicological Profile

The following table summarizes the available toxicological data for this compound and its selected analogs. This data is compiled from safety data sheets and toxicological databases. It is important to note that a complete dataset for the primary compound is not publicly available, reinforcing the need for this comparative approach.

CompoundStructureAcute Oral Toxicity (LD50, Rat)Key GHS Hazard StatementsGenotoxicity (Ames Test)Cardiotoxicity (hERG)
2-[4-(Aminomethyl)phenoxy]acetonitrile HCl Data Not AvailableData Not AvailableData Not AvailableData Not Available
Phenoxyacetonitrile Data Not AvailableHarmful if swallowed, in contact with skin, or if inhaled.[2]Data Not AvailableData Not Available
Benzylamine ~1130 mg/kg[3]Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.Data Not AvailableData Not Available
Aminoacetonitrile HCl Data Not AvailableMay be harmful if swallowed. Causes skin and serious eye irritation.[4]Data Not AvailableData Not Available
Acetonitrile 469 - 731 mg/kgHighly flammable. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[5][6]Generally considered non-mutagenic.[7]Data Not Available

Structure-Activity Relationship (SAR) Insights

From the comparative data, we can infer potential toxicological characteristics for our target compound:

  • Nitrile Group Toxicity: Acetonitrile's toxicity provides a baseline. The nitrile functional group can be metabolized in vivo to release cyanide, a potent inhibitor of cellular respiration. While more complex nitriles may have different metabolic fates, this remains a primary concern. Some nitriles have shown genotoxic potential in certain assays like the Comet assay, even when negative in the Ames test, suggesting that a battery of tests is necessary for a full evaluation.[7][8]

  • Benzylamine Moiety: Benzylamine itself has modest acute oral toxicity but is a significant irritant.[3] Its derivatives have been explored for various biological activities, and some exhibit cytotoxicity against cell lines, indicating that this part of the structure could contribute to cellular-level toxicity.[9][10]

  • Combined Effects: The combination of the phenoxyacetonitrile core with the aminomethyl group presents a complex picture. The ether linkage is generally stable, but the overall molecule's electronic and steric properties will influence its interaction with biological targets, including metabolic enzymes and off-target receptors like the hERG channel.

Recommended Toxicological Assessment Workflow

A standard, tiered approach to toxicological assessment is recommended to characterize a novel compound like this compound.

Caption: A tiered workflow for toxicological assessment of a novel chemical entity.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols, based on international guidelines, are recommended.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance into a GHS toxicity category using a minimal number of animals.

  • Objective: To determine the acute oral toxicity and identify the GHS classification of the test substance.

  • Principle: A stepwise procedure is used where a group of three female rats is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher level or stopping the test.[11][12][13]

  • Methodology:

    • Animal Model: Wistar female rats are typically used, as recommended by the guideline.[12] Animals are fasted overnight before dosing.

    • Dose Administration: The test substance is administered as a single oral dose via gavage. The vehicle (e.g., corn oil, water) should be inert.

    • Starting Dose: A starting dose of 300 mg/kg is often chosen if there is little information about the substance's toxicity.[12]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[14]

    • Stepwise Procedure:

      • If mortality is observed in the first group, the dose for the next group is lowered.

      • If no mortality is observed, the dose is increased for the next group.

      • The test is stopped when a confident classification can be made based on the observed outcomes at different dose levels.

    • Necropsy: All animals (including those that die during the test and survivors at 14 days) are subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is the standard initial screen for identifying compounds that can cause gene mutations.

  • Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance.[15]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). They cannot grow on a medium lacking this amino acid. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the amino acid and form visible colonies.

  • Methodology:

    • Tester Strains: A minimum of five strains is recommended, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[16] This combination detects various types of mutagens.

    • Metabolic Activation (S9 Mix): The test is performed both with and without a metabolic activation system. This is typically a post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination). This step is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.

    • Procedure (Plate Incorporation Method):

      • The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar.

      • This mixture is poured onto a minimal glucose agar plate.

      • The plates are incubated at 37°C for 48-72 hours.

    • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the solvent control.

hERG Potassium Channel Assay (Patch Clamp Electrophysiology)

This assay is a critical component of cardiovascular safety assessment, as inhibition of the hERG channel is linked to a potentially fatal arrhythmia.[17]

  • Objective: To determine the potential of a test substance to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel current (IKr).[18]

  • Principle: The "gold standard" method is manual or automated patch-clamp electrophysiology. This technique measures the flow of potassium ions through hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).[17]

  • Methodology:

    • Cell Line: A cell line stably transfected with the hERG gene is used. Cells are cultured and prepared for electrophysiological recording.

    • Patch Clamp Configuration: The whole-cell patch-clamp configuration is most common. A micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

    • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[19]

    • Compound Application: A baseline hERG current is established. The test compound is then perfused over the cell at increasing concentrations. The effect on the hERG current is recorded at each concentration.

    • Data Analysis: The percentage of channel inhibition is calculated at each concentration relative to the baseline. This data is used to generate a concentration-response curve and determine the IC50 value (the concentration at which 50% of the channel current is inhibited).[20]

Conclusion

While direct toxicological data for this compound is scarce, a comparative analysis with its structural analogs provides a logical framework for preliminary hazard assessment. The presence of the nitrile group raises concerns about potential cyanide release, while the benzylamine moiety suggests possible irritant properties and cytotoxicity. A comprehensive evaluation using the standardized protocols outlined in this guide—including assessments for acute toxicity, genotoxicity, and cardiotoxicity—is essential to fully characterize its safety profile. This structured approach not only ensures regulatory compliance but also embodies the principles of sound scientific investigation in modern chemical and pharmaceutical development.

References

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
  • Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model.
  • Ames Mutagenicity Testing (OECD 471). CPT Labs.
  • [Chemical Structure and Toxicodynamic Properties of Phenoxycarboxylic Acid Derivatives. III.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. ScienceDirect.
  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Form
  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride. Fisher Scientific.
  • Phenoxyacetonitrile | C8H7NO. PubChem.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • hERG Serum Shift Assay.
  • Benzylamine. Wikipedia.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • Safety D
  • The Ames Test or Bacterial Reverse Mut
  • Acetonitrile - SAFETY D
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
  • Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. PubMed.
  • hERG Screening.
  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PubMed Central.
  • Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Cole-Parmer.
  • FINAL REPORT Acute oral toxicity study in r
  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube.
  • OECD 423 - Acute Oral Toxicity Study. Scribd.

Sources

Safety Operating Guide

Navigating the Disposal of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For novel or specialized compounds such as 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride, a dedicated disposal protocol is paramount to ensure the safety of personnel and compliance with regulatory standards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, grounded in scientific principles and established safety protocols.

Understanding the Compound: A Foundation for Safe Disposal

ComponentPotential Hazard Contribution
Acetonitrile moiety The nitrile group (-C≡N) is a key feature. Compounds containing this group can be toxic if ingested, inhaled, or absorbed through the skin. Acetonitrile itself is classified as a hazardous waste.
Aminomethyl group Amines can be corrosive and may have biological activity.
Phenoxy group Phenolic compounds can be irritants and may have ecotoxicity.
Hydrochloride salt As a hydrochloride, the compound is likely acidic and could be corrosive.

Given these structural alerts, it is imperative to treat this compound as a hazardous waste until comprehensive toxicological and environmental fate data becomes available.

The Cardinal Rule: No Sink Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain.[1] The potential for this compound to contaminate water systems and harm aquatic life is significant. Furthermore, its chemical properties may lead to adverse reactions within the drainage system.

Waste Characterization: The First Step to Compliance

Proper disposal begins with accurate waste characterization. According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

  • Ignitability: While data is unavailable, the compound is a solid and unlikely to be ignitable in that form. However, solutions in flammable solvents would carry the ignitability characteristic of the solvent.

  • Corrosivity: As a hydrochloride salt, aqueous solutions of this compound are likely to be acidic and therefore corrosive. A pH measurement of a waste solution is necessary; a pH of ≤ 2 or ≥ 12.5 classifies the waste as corrosive.[2]

  • Reactivity: There is no specific information to suggest that this compound is reactive in the sense of being unstable, water-reactive, or explosive.

  • Toxicity: The presence of the acetonitrile group is a strong indicator of potential toxicity. Many organic nitrogen compounds are listed as hazardous waste due to their toxicity.

Based on this analysis, waste containing this compound should be presumed to be a hazardous waste, likely due to corrosivity and toxicity.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound.

Step 1: Segregation and Collection

All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Container Selection and Labeling

Use a container that is compatible with the chemical. For solids, a high-density polyethylene (HDPE) container is suitable. For solutions, the container material must be compatible with the solvent used. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").

Step 3: Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials.

Step 4: Professional Disposal

The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[3] These companies are equipped to manage the transportation and ultimate destruction of chemical waste in compliance with all federal and local regulations. They can provide the necessary documentation, such as a waste manifest, to ensure a "cradle-to-grave" tracking of the hazardous material.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Off-Site Disposal cluster_3 Prohibited Action Start Generation of Waste Containing This compound Characterize Characterize as Hazardous Waste (Presumed Toxic and Corrosive) Start->Characterize SinkDisposal DO NOT Dispose Down the Sink Start->SinkDisposal Segregate Segregate into a Dedicated, Compatible Waste Container Characterize->Segregate Label Label Container Clearly: 'Hazardous Waste' Full Chemical Name Hazard Identification Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Contact Contact Licensed Hazardous Waste Disposal Contractor Store->Contact Transport Arrange for Professional Transport and Disposal Contact->Transport Document Obtain and Retain Disposal Documentation Transport->Document

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. If it is a large spill or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Protective Equipment (PPE): Before attempting any cleanup of a small, manageable spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup: For a solid spill, carefully sweep the material into a designated waste container. For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Decontaminate the area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, and complete any necessary documentation.

By adhering to these protocols, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel, the wider community, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • AccelaChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Columbia University. (n.d.). EPA Hazardous Waste Characteristics. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 2). How to Dispose of Acetonitrile?. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride. The following protocols are designed to ensure your safety and the integrity of your research by establishing a self-validating system of safe laboratory practices.

Understanding the Hazard: A Proactive Approach to Safety

While specific toxicological data for this compound is not extensively available, its structural similarity to other acetonitrile and aminonitrile compounds necessitates a cautious approach. Based on data from analogous compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[1][2] The nitrile group (-CN) can be toxic, and the hydrochloride salt can be corrosive. Therefore, treating this compound with a high degree of care is paramount.

The primary routes of exposure are ingestion, skin contact, and eye contact.[1] Inhalation of dust particles is also a potential risk. Symptoms of overexposure to similar compounds can include irritation of the nose, throat, and respiratory tract.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., rubber or neoprene). Double-gloving is recommended.[3]To prevent skin contact and absorption. Acetonitrile compounds can be absorbed through the skin.[2]
Eye Protection Chemical splash goggles or a face shield.[4]To protect eyes from splashes of solutions or contact with solid particles, which can cause serious irritation.[1]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[4]
Foot Protection Closed-toe shoes.To protect feet from spills.[4]
Respiratory Protection Use in a chemical fume hood.[3]To prevent inhalation of dust or vapors, which can be harmful.[3]

Always inspect your PPE for any signs of damage before use and remove it carefully after handling the compound to avoid contaminating yourself and your surroundings.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and step-by-step guide outline the safe handling process for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b Ensure proper ventilation c Weigh Compound b->c Begin experiment d Dissolve/React c->d Use non-sparking tools e Decontaminate Surfaces d->e After experiment f Dispose of Waste e->f Segregate waste g Doff PPE f->g Follow institutional guidelines

Sources

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Retrosynthesis Analysis

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2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride
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2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.